Formamide, N-(2-phenylethyl)-
Description
The exact mass of the compound Formamide, N-(2-phenylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18966. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Formamide, N-(2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOOMJZHMKSKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177637 | |
| Record name | Formamide, N-(2-phenylethyl)- | |
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Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23069-99-0 | |
| Record name | Formamide, N-(2-phenylethyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(2-phenylethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-(2-phenylethyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(PHENETHYL)FORMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(2-phenylethyl)formamide for Researchers and Drug Development Professionals
Abstract
N-(2-phenylethyl)formamide is a significant chemical intermediate, finding applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a formamide group attached to a phenylethyl backbone, makes it a valuable precursor for more complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic routes to N-(2-phenylethyl)formamide, designed for researchers, scientists, and professionals in drug development. We will explore various methodologies, from direct formylation using formic acid under different catalytic conditions to the classical Leuckart-Wallach reaction. Each method is presented with a detailed discussion of its mechanistic underpinnings, a step-by-step experimental protocol, and a critical evaluation of its advantages and limitations. This document is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for practical application and further innovation.
Introduction: The Significance of N-(2-phenylethyl)formamide
N-(2-phenylethyl)formamide, also known as N-formylphenylethylamine, serves as a crucial building block in organic synthesis.[2] The formamide moiety can act as a protecting group for the amine, or as a precursor for the introduction of other functionalities.[3][4] Its parent amine, 2-phenylethylamine, is an endogenous neuromodulator in the human brain, and its derivatives are often targeted in drug discovery programs.[5] Consequently, efficient and scalable methods for the synthesis of N-(2-phenylethyl)formamide are of considerable interest to the scientific community. This guide will focus on the most prevalent and practical synthetic strategies.
Synthetic Strategies for N-(2-phenylethyl)formamide
The synthesis of N-(2-phenylethyl)formamide is primarily achieved through the N-formylation of 2-phenylethylamine. This can be accomplished using a variety of formylating agents and reaction conditions. We will discuss three prominent methods:
-
Method 1: Direct Formylation with Formic Acid (Catalytic and Non-Catalytic)
-
Method 2: Formylation using alternative formylating agents.
-
Method 3: The Leuckart-Wallach Reaction
The following sections will provide a detailed exploration of each of these synthetic routes.
Method 1: Direct N-Formylation with Formic Acid
The most straightforward approach to N-(2-phenylethyl)formamide involves the direct reaction of 2-phenylethylamine with formic acid. This reaction can be performed under neat (solvent-free) conditions or with the aid of a solvent, and can be accelerated by various catalysts.[6][7]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the carbonyl carbon of formic acid. A subsequent proton transfer and elimination of a water molecule yields the desired formamide.[8] The use of a catalyst can enhance the electrophilicity of the formic acid's carbonyl carbon, thereby increasing the reaction rate.[6]
Caption: General mechanism of N-formylation of an amine with formic acid.
Catalyst Systems
Several catalysts have been shown to be effective for this transformation, each with its own set of advantages.
-
Iodine: Molecular iodine is a mild and inexpensive catalyst that can promote the reaction under solvent-free conditions.[9] The in-situ generated HI is believed to be the active catalytic species, which protonates the formic acid, making it more susceptible to nucleophilic attack.[8][9]
-
Amberlite IR-120[H+] : This strongly acidic ion-exchange resin serves as a recyclable heterogeneous catalyst, facilitating an environmentally friendly process, often accelerated by microwave irradiation.[6]
-
Metal Catalysts : Various metal catalysts, such as those based on indium, have been reported to effectively catalyze the N-formylation of amines with formic acid under solvent-free conditions.[6]
Experimental Protocols
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-phenylethylamine (1.0 eq), formic acid (2.0 eq), and molecular iodine (0.05 eq).
-
Reaction Conditions: Heat the mixture to 70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Reaction Setup: In a microwave-safe vessel, combine 2-phenylethylamine (1.0 eq), formic acid (1.5 eq), and Amberlite IR-120[H+] resin (e.g., 100 mg per mmol of amine).
-
Reaction Conditions: Subject the mixture to microwave irradiation in intervals of 20-30 seconds until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling, filter the reaction mixture to recover the resin catalyst (which can be washed and reused).
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude N-(2-phenylethyl)formamide. Further purification can be achieved by recrystallization or column chromatography.
Data Summary
| Method | Catalyst | Solvent | Temperature | Time | Typical Yield | References |
| 1A | Iodine (5 mol%) | None | 70 °C | 2-4 h | High (up to 94%) | [9] |
| 1B | Amberlite IR-120[H+] | None | Microwave | 60-120 s | Excellent | [6] |
| 1C | None (Neat) | None | 60-80 °C | Variable | Good to Excellent | [3][8] |
Method 2: Formylation Using Alternative Formylating Agents
While formic acid is a common and economical choice, other reagents can be employed for the N-formylation of 2-phenylethylamine, sometimes offering milder reaction conditions or different selectivity.[6]
Chloral
Chloral (trichloroacetaldehyde) can be used to formylate primary and secondary amines at low temperatures, producing chloroform as a byproduct.[6] This method is often high-yielding.
Acetic Formic Anhydride
Acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, is a potent formylating agent that reacts rapidly with amines, often at low temperatures, to produce formamides in excellent yields.[6][8]
Experimental Protocol: Formylation with Acetic Formic Anhydride[6][8]
-
Preparation of Acetic Formic Anhydride (in situ): In a flask cooled to -20 °C, add formic acid (excess) to acetic anhydride with stirring.
-
Reaction: Slowly add 2-phenylethylamine (1.0 eq) to the pre-formed acetic formic anhydride solution while maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 15-30 minutes. Monitor for completion using TLC.
-
Work-up and Purification: Quench the reaction by carefully adding it to ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the product is often obtained in high purity.
Method 3: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones.[10][11] While it is primarily used to synthesize amines, N-formyl derivatives are key intermediates in this process.[12][13] By carefully controlling the reaction conditions and work-up, N-(2-phenylethyl)formamide can be isolated. In the context of synthesizing this specific molecule, one would start from phenylacetaldehyde.
Mechanistic Overview
The reaction typically uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[10] The carbonyl compound (phenylacetaldehyde) reacts with formamide to form an N-formyl intermediate, which is then reduced.[12]
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 5. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formylation of Amines [mdpi.com]
- 9. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
"N-(2-phenylethyl)formamide chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of N-(2-phenylethyl)formamide
Introduction
N-(2-phenylethyl)formamide, also known as N-phenethylformamide, is a secondary amide that serves as a crucial intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a phenylethyl backbone derived from the biochemically significant molecule phenethylamine, combined with a simple formyl group, makes it a versatile building block for more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic signature, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis. The insights herein are grounded in established chemical principles to explain the causality behind experimental choices and analytical interpretations.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The properties of N-(2-phenylethyl)formamide are summarized below. The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O), along with an aromatic ring, results in a moderately polar liquid with a high boiling point and a density slightly greater than water.
Table 1: Physicochemical Properties of N-(2-phenylethyl)formamide
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1][2][3] |
| CAS Number | 23069-99-0 | [1][2][3] |
| IUPAC Name | N-(2-phenylethyl)formamide | [3] |
| Synonyms | N-Phenethylformamide, N-Formylphenylethylamine | [1][2][3] |
| Physical Form | Liquid | |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index | n20/D 1.546 | |
| Storage Temperature | -20°C |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of N-(2-phenylethyl)formamide is the N-formylation of 2-phenylethylamine. While various formylating agents exist, the Leuckart-Wallach reaction or a modification thereof using formic acid is a field-proven, efficient method.
Causality in Synthesis: The Choice of Formic Acid
Using formic acid as both the formylating agent and a reducing agent (in the context of the broader Leuckart reaction) is a classic choice. However, for a simple formylation, its primary role is as a source of the formyl group. The reaction with an amine proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the stable amide bond. This method is often preferred for its cost-effectiveness and straightforward procedure over more specialized, and often more hazardous or expensive, formylating agents.
Experimental Protocol: N-formylation of 2-Phenylethylamine
This protocol describes a standard laboratory-scale synthesis. The system is self-validating through in-process checks and final characterization.
-
Reactor Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylethylamine (0.1 mol, 12.12 g).
-
Reagent Addition: Slowly add formic acid (0.15 mol, 6.9 g, ~5.7 mL) to the stirred amine. The initial reaction is exothermic; addition should be controlled to maintain the temperature below 40 °C.
-
Reaction: Heat the mixture to 90-100 °C using an oil bath and maintain reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The product may separate as an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The organic layer contains the desired product.
-
Scientist's Note: Dichloromethane is chosen for its ability to readily dissolve the product and its immiscibility with water, allowing for clean phase separation.
-
-
Washing: Wash the combined organic extracts sequentially with 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining formic acid) and 50 mL of brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-phenylethyl)formamide as an oil.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Visualization: Synthesis Workflow
The following diagram outlines the logical flow from reactants to the verified final product.
References
"CAS number 23069-99-0 properties"
An In-depth Technical Guide to N-(Phenethyl)formamide (CAS 23069-99-0): A Versatile Intermediate in Modern Synthetic Chemistry
Executive Summary
N-(Phenethyl)formamide (CAS No. 23069-99-0) is a formamide derivative that serves as a pivotal building block in synthetic organic chemistry. While not possessing significant intrinsic biological activity, its true value lies in its role as a stable, versatile, and readily accessible precursor for complex molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, core synthetic applications, established experimental protocols, and safety considerations. The primary focus is on its utility in multicomponent reactions (MCRs), such as the Ugi reaction, which are instrumental in the rapid generation of compound libraries for drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic workflows.
Compound Identification and Physicochemical Properties
N-(Phenethyl)formamide is a liquid at room temperature, identifiable by several key metrics. Its stability and physical characteristics make it a manageable reagent in a standard laboratory setting.
Table 1: Compound Identifiers for CAS 23069-99-0
| Identifier | Value | Source(s) |
| CAS Number | 23069-99-0 | [1][2] |
| IUPAC Name | N-(2-phenylethyl)formamide | [3][4] |
| Synonyms | N-Formylphenethylamine, (2-Phenylethyl)formamide, NSC 18966 | [3] |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| InChI Key | NOOOMJZHMKSKBF-UHFFFAOYSA-N | [1][4] |
| SMILES | O=CNCCc1ccccc1 | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid | [1] |
| Assay Purity | ≥97% | [1] |
| Density | 1.049 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.546 | [1] |
| Recommended Storage | −20°C | [1][4] |
| Flash Point | Not Applicable | [1] |
Core Synthetic Applications: The Gateway to Molecular Complexity
The utility of N-(Phenethyl)formamide stems from its ability to be converted in situ to its corresponding isocyanide, a highly reactive intermediate essential for constructing complex molecular architectures.
The Ugi Multicomponent Reaction (MCR)
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from four components: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. N-(Phenethyl)formamide serves as a stable and less hazardous precursor to the required phenethyl isocyanide.
Causality in Experimental Design: The direct handling of isocyanides is often avoided due to their potent and unpleasant odor and potential toxicity. Using a stable amide precursor like N-(Phenethyl)formamide, which can be converted to the isocyanide in situ using a dehydrating agent (e.g., triphosgene), provides a safer and more practical workflow. This approach is self-validating; the successful formation of the complex Ugi product confirms the transient generation and consumption of the isocyanide intermediate.
Workflow for Ugi Four-Component Reaction (4CC)
Caption: Workflow for the Ugi 4CC using an amide precursor.
Experimental Protocol: Synthesis of a Praziquantel Precursor via Ugi Reaction [5][6]
This protocol describes the synthesis of N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide, an advanced precursor to the anthelmintic drug Praziquantel.
-
Isocyanide Precursor Preparation: In a 500 mL three-necked, round-bottomed flask equipped with an overhead stirrer, dropping funnel, and thermocouple, combine N-(phenethyl)formamide (7.46 g, 50 mmol) and triethylamine (16.8 mL, 120 mmol) in dichloromethane (50 mL).
-
Cooling: Cool the solution to approximately -10 °C using an ethanol-ice bath.
-
Triphosgene Addition: Slowly add a solution of triphosgene (5.44 g, 18.3 mmol) in dichloromethane (50 mL) via the dropping funnel over 1 hour, maintaining the temperature below 0 °C. Caution: Triphosgene is highly toxic and water-reactive. Handle only in a well-ventilated fume hood with appropriate PPE.[6]
-
Reactant Mixture Preparation: In a separate 50 mL flask, charge aminoacetaldehyde dimethyl acetal (5.52 g, 52.5 mmol) and paraformaldehyde (1.50 g, 50 mmol) in methanol (50 mL). Heat the mixture to 80 °C with stirring until a clear solution forms.
-
Final Addition: Allow the methanol solution to cool to room temperature, then add cyclohexanecarboxylic acid (6.72 g, 52.5 mmol).
-
Reaction Execution: Add the resulting solution along with an additional 50 mL of methanol to the in situ formed isocyanide mixture at -10 °C via cannula. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate again. The crude product can be purified by crystallization or column chromatography.
Preparation of Allenamides
N-(Phenethyl)formamide also serves as a reactant for the synthesis of allenamides. This transformation involves an initial alkylation with propargyl bromide followed by an isomerization step.[1][7] Allenamides are valuable building blocks in their own right, participating in various cycloaddition and rearrangement reactions.
Synthesis of N-(Phenethyl)formamide
The compound is readily synthesized via the formylation of 2-phenylethylamine. A common and straightforward method involves reaction with an excess of a formic acid equivalent, such as ethyl formate.
Reaction Scheme: Synthesis of N-(Phenethyl)formamide
References
- 1. N-(Phenethyl)formamide 97 23069-99-0 [sigmaaldrich.com]
- 2. appchemical.com [appchemical.com]
- 3. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Formamide, N-(2-phenylethyl)- | 23069-99-0 [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of N-Formylphenylethylamine
<
This guide provides a comprehensive, technically-focused framework for the structural elucidation of N-Formylphenylethylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to analysis.
Introduction: The Significance of N-Formylphenylethylamine
N-Formylphenylethylamine is a derivative of phenylethylamine, a core structure in many biologically active compounds, including neurotransmitters and certain classes of designer drugs.[1] The addition of a formyl group to the nitrogen atom fundamentally alters its chemical properties, creating an amide.[2][3] Accurate structural elucidation is paramount for understanding its pharmacological activity, metabolic fate, and for quality control in synthetic processes. This guide outlines a multi-technique approach to unambiguously determine its molecular structure.
Foundational Analysis: Chromatography and Mass Spectrometry
The initial step in characterizing a synthesized or isolated compound is to assess its purity and determine its molecular weight. A combination of chromatographic techniques and mass spectrometry provides this foundational data.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating N-Formylphenylethylamine from potential impurities, starting materials, or side-products.[4] A reversed-phase method is typically effective for this relatively nonpolar molecule.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | The nonpolar stationary phase provides good retention for the aromatic and alkyl components of the molecule.[5] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | A gradient elution ensures efficient separation of compounds with varying polarities. Formic acid improves peak shape and ionization for subsequent mass spectrometry analysis.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Detection | UV at 254 nm | The aromatic ring of N-Formylphenylethylamine provides strong UV absorbance at this wavelength.[5] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the N-Formylphenylethylamine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the equilibrated HPLC system.
-
Gradient Elution: Begin with a higher aqueous concentration (e.g., 90% water) and gradually increase the organic solvent (acetonitrile) concentration to elute the compound.
-
Data Analysis: A single, sharp peak indicates a high degree of purity. The retention time serves as a characteristic identifier under the specified conditions.
Molecular Weight Determination: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of N-Formylphenylethylamine and for providing initial structural clues through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique for volatile compounds like phenylethylamine derivatives.[1][7]
Table 2: Predicted Mass Spectral Data for N-Formylphenylethylamine
| Ion | m/z (Predicted) | Identity |
| [M]+• | 149 | Molecular Ion |
| [M-CHO]+ | 120 | Loss of the formyl group |
| [C8H9]+ | 105 | Tropylium ion (rearrangement) |
| [C6H5CH2]+ | 91 | Benzyl cation (from cleavage of the Cα-Cβ bond) |
| [CH2NHCHO]+ | 58 | Iminium ion (from cleavage of the Cα-Cβ bond) |
Rationale for Fragmentation: Electron ionization (EI) in GC-MS is a high-energy process that causes fragmentation of the molecule. The fragmentation pattern is highly reproducible and characteristic of the compound's structure. For N-Formylphenylethylamine, the most likely fragmentation pathway involves cleavage of the bond between the alpha and beta carbons of the ethyl chain, a common fragmentation for phenethylamines.[7] This results in the formation of a stable benzyl cation (m/z 91) and an iminium ion containing the formamide moiety.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or ethyl acetate.
-
Injection: Inject the sample into the GC, where it is vaporized.
-
Separation: The sample travels through a capillary column (e.g., a non-polar stationary phase) where it is separated based on its boiling point and interaction with the column.
-
Ionization and Detection: The eluted compound enters the mass spectrometer, is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.
Detailed Structural Confirmation: Spectroscopic Methods
While chromatography and mass spectrometry provide strong evidence for the identity of N-Formylphenylethylamine, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are required for unambiguous structural confirmation.[8]
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[9][10]
Table 3: Key IR Absorption Bands for N-Formylphenylethylamine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3060 | C-H Stretch | Aromatic |
| ~2930 | C-H Stretch | Aliphatic |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1530 | N-H Bend (Amide II) | Amide |
| ~1495, ~1450 | C=C Stretch | Aromatic Ring |
Causality Behind the Bands: The presence of a strong absorption around 1670 cm⁻¹ is characteristic of an amide carbonyl (Amide I band).[11] The absorption around 3300 cm⁻¹ indicates the N-H stretch of a secondary amide, distinguishing it from a primary or tertiary amine.[12] The Amide II band around 1530 cm⁻¹, resulting from an interaction between N-H bending and C-N stretching, is also a key indicator of a secondary amide.[10][13]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Interpretation: Correlate the observed absorption bands with known functional group frequencies.
Connectivity and Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[8]
Table 4: Predicted ¹H NMR Data for N-Formylphenylethylamine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | -CHO (Formyl Proton) |
| ~7.3-7.2 | Multiplet | 5H | Aromatic Protons |
| ~6.0 | Broad Singlet | 1H | -NH (Amide Proton) |
| ~3.6 | Quartet | 2H | -CH₂-NH- |
| ~2.8 | Triplet | 2H | Ar-CH₂- |
Table 5: Predicted ¹³C NMR Data for N-Formylphenylethylamine (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (Amide Carbonyl) |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~42 | -CH₂-NH- |
| ~36 | Ar-CH₂- |
Rationale for Chemical Shifts and Multiplicities:
-
¹H NMR: The formyl proton is highly deshielded and appears as a singlet downfield. The aromatic protons appear in their characteristic region. The protons on the ethyl chain are split into a triplet and a quartet due to coupling with each other. The amide proton often appears as a broad singlet due to quadrupole broadening and exchange.
-
¹³C NMR: The amide carbonyl carbon is significantly deshielded. The aromatic carbons appear in the 120-140 ppm range, and the two aliphatic carbons are found further upfield.[14]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Integrated Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments for the comprehensive structure elucidation of N-Formylphenylethylamine.
Caption: Integrated workflow for N-Formylphenylethylamine structure elucidation.
Conclusion
The structural elucidation of N-Formylphenylethylamine is achieved through a systematic and multi-faceted analytical approach. By integrating chromatographic separation for purity assessment, mass spectrometry for molecular weight and fragmentation analysis, and spectroscopic techniques (FTIR and NMR) for functional group identification and connectivity mapping, a complete and unambiguous structural assignment can be made. This self-validating workflow ensures the highest degree of confidence in the identity and integrity of the compound, a critical requirement for research and development in the pharmaceutical and chemical industries.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.latech.edu [chem.latech.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
An In-depth Technical Guide to the Physical Properties of N-phenethylformamide
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N-phenethylformamide, a compound of significant interest in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the experimental determination and theoretical understanding of key physical parameters. We will explore its molecular characteristics, thermal behavior, solubility profile, and spectroscopic signature. Each section integrates established scientific principles with actionable experimental protocols, ensuring a blend of theoretical knowledge and practical application. All data and methodologies are supported by authoritative references to uphold the principles of scientific integrity and reproducibility.
Introduction: The Significance of N-phenethylformamide
N-phenethylformamide, with the chemical formula C₉H₁₁NO, is a secondary amide that serves as a valuable building block in organic synthesis.[1][2] Its structural motif, featuring a phenethyl group attached to a formamide moiety, is found in various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. These properties govern its behavior in reaction media, influence purification techniques, and are critical for formulation and drug delivery studies. This guide aims to be a definitive resource on the physical characterization of N-phenethylformamide.
Core Physical and Chemical Properties
A foundational understanding of a compound begins with its fundamental physical and chemical identifiers. These properties are intrinsic to the molecule and are the basis for more complex characterizations.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| CAS Number | 23069-99-0 | [1][2] |
| Appearance | Liquid | [1][3] |
| Density | 1.049 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.546 | [1][3] |
Synonyms: (2-Phenylethyl)formamide, 2-Phenylethylformamide, N-β-Phenethylformamide, N-(2-Phenylethyl)formamide, N-Formylphenethylamine, NSC 18966.[1][2]
Solubility Profile: A "Like Dissolves Like" Approach
The solubility of N-phenethylformamide is dictated by its molecular structure, which possesses both polar (the formamide group) and non-polar (the phenyl ring) characteristics. The amide group's ability to participate in hydrogen bonding suggests solubility in polar solvents.[5] Conversely, the non-polar phenyl ring indicates some affinity for less polar environments.
-
High Expected Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents such as ethanol and methanol, due to hydrogen bonding and dipole-dipole interactions.[5]
-
Moderate Expected Solubility: In solvents of intermediate polarity like acetone and dichloromethane.
-
Low to Negligible Expected Solubility: In non-polar solvents such as hexane and toluene, where the polar amide group would not be effectively solvated.[5]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8]
Objective: To determine the equilibrium concentration of N-phenethylformamide in a given solvent at a specified temperature.
Materials:
-
N-phenethylformamide
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical balance
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of N-phenethylformamide to a vial containing a known volume of the desired solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Securely cap the vials and place them in a constant temperature bath on an orbital shaker.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Quantify the concentration of N-phenethylformamide in the filtrate using a pre-calibrated analytical method.
Data Reporting: Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.[6]
References
- 1. aksci.com [aksci.com]
- 2. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of N-(2-phenylethyl)formamide
Introduction
N-(2-phenylethyl)formamide is a secondary amide of significant interest in organic synthesis and medicinal chemistry. As a derivative of phenethylamine, a core scaffold in many biologically active compounds, the unambiguous determination of its structure is paramount for researchers in drug development and related scientific fields. Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular structure and confirm the identity and purity of synthesized N-(2-phenylethyl)formamide.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-(2-phenylethyl)formamide, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Beyond a simple presentation of data, this guide delves into the experimental protocols for data acquisition and offers a detailed interpretation of the spectral features, providing the causal links between the observed data and the molecular structure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify and characterize this important molecule.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular structure of N-(2-phenylethyl)formamide. The molecule consists of a phenethyl group (a benzene ring attached to an ethyl group) linked to a formamide group (-NHCHO).
Molecular Formula: C₉H₁₁NO[1][2]
Molecular Weight: 149.19 g/mol [1][2]
References
Mass Spectrometry of N-(2-phenylethyl)formamide: A Technical Guide for Analytical Scientists
Introduction: The Analytical Significance of N-(2-phenylethyl)formamide
N-(2-phenylethyl)formamide, a simple amide derivative of the biogenic amine phenethylamine, serves as a valuable model compound in various research domains, from synthetic chemistry to metabolomics. Its structure, comprising a stable phenyl ring, an ethyl linker, and a formamide group, presents a distinct yet illustrative case for mass spectrometric analysis. Understanding its behavior under different ionization and fragmentation regimes is crucial for its unambiguous identification and quantification in complex matrices. This guide provides an in-depth exploration of the mass spectrometric characteristics of N-(2-phenylethyl)formamide, drawing upon established principles and empirical data to offer a practical framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic details of its fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing field-proven insights to guide experimental design and data interpretation.
Core Principles: Ionization and Molecular Integrity
The choice of ionization technique is the foundational decision in the mass spectrometric analysis of any analyte, dictating the nature of the initially formed ion and, consequently, its subsequent fragmentation. For N-(2-phenylethyl)formamide (Molecular Weight: 149.19 g/mol , Formula: C₉H₁₁NO), we will consider the two most prevalent techniques: Electron Ionization (EI) for volatile samples introduced via Gas Chromatography (GC), and Electrospray Ionization (ESI) for polar, less volatile samples analyzed by Liquid Chromatography (LC).[1][2]
-
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (~70 eV).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic fingerprint, ideal for library matching and structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[4] It imparts minimal excess energy, typically yielding the protonated molecule [M+H]⁺. This approach is paramount for molecular weight determination and serves as the gateway to structural analysis via tandem mass spectrometry (MS/MS).[5]
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is the classic platform for the analysis of volatile and semi-volatile compounds like N-(2-phenylethyl)formamide. The 70 eV EI spectrum is characterized by a series of fragment ions that reveal the molecule's underlying structure.
Expected EI Fragmentation Pattern
The molecular ion (M⁺˙) of N-(2-phenylethyl)formamide is observed at an m/z of 149. However, due to the high energy of EI, it readily undergoes fragmentation. The primary cleavages are directed by the phenylethyl and formamide moieties, leading to a few dominant, structurally significant ions.[1][6]
The most prominent fragmentation pathway involves the benzylic cleavage of the Cα-Cβ bond, which is energetically favorable due to the formation of the stable tropylium ion (C₇H₇⁺). Another key fragmentation occurs at the amide bond.
Key Diagnostic Ions in the EI Spectrum:
| m/z Value | Ion Structure/Identity | Fragmentation Pathway | Significance |
| 149 | [C₉H₁₁NO]⁺˙ | Molecular Ion | Confirms molecular weight. |
| 104 | [C₈H₁₀]⁺˙ | McLafferty Rearrangement | Base Peak. Highly characteristic.[6] |
| 91 | [C₇H₇]⁺ | Benzylic Cleavage | Indicates the presence of a benzyl group.[6] |
| 45 | [CH₃NO]⁺˙ | Cleavage of the Cβ-N bond | Represents the formamide portion. |
| 30 | [CH₄N]⁺ | Alpha cleavage adjacent to Nitrogen | Common fragment for amines.[1] |
Table 1: Summary of major fragment ions of N-(2-phenylethyl)formamide in Electron Ionization (EI) Mass Spectrometry.
Mechanism of Fragmentation (EI)
The fragmentation of N-(2-phenylethyl)formamide under EI conditions is a well-defined process governed by fundamental principles of ion chemistry. The two primary pathways are illustrated below.
Causality Behind the Method: The use of a standard 70 eV EI method is a cornerstone of GC-MS.[3] This specific energy level is high enough to overcome the ionization potentials of most organic molecules and produce complex, yet highly reproducible, fragmentation patterns. This reproducibility is the basis for the creation of large, searchable mass spectral libraries like the NIST database, which are indispensable for compound identification.[2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
GC System:
-
Injector: Split/splitless, set to 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (EI Source):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) for confirmation. The retention index and the fragmentation pattern should be used for a positive identification.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
For samples in biological fluids or from chemical reactions in solution, LC-MS is the analytical tool of choice. ESI allows for the gentle ionization of N-(2-phenylethyl)formamide, making it amenable to tandem mass spectrometry for enhanced specificity and sensitivity.
ESI Behavior and Precursor Ion Selection
In positive ion mode ESI, N-(2-phenylethyl)formamide readily forms a protonated molecule, [M+H]⁺, at m/z 150 . This even-electron ion is typically the base peak in the full scan (MS1) spectrum and serves as the precursor ion for subsequent fragmentation experiments (MS/MS). Depending on the solvent system, sodium adducts [M+Na]⁺ at m/z 172 may also be observed.
The site of protonation is a critical determinant of the subsequent fragmentation pathway. For amides, protonation can occur on either the nitrogen or the carbonyl oxygen. Computational studies and experimental evidence on related amide structures suggest that protonation of the amide nitrogen is a key step that weakens the adjacent C-N bonds, facilitating cleavage.[7][8]
Collision-Induced Dissociation (CID) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 150) provides definitive structural confirmation. The fragmentation is achieved by accelerating the precursor ion and colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell. For protonated phenethylamides, two major fragmentation pathways dominate.
-
Amide Bond Cleavage: The most intuitive fragmentation pathway is the cleavage of the amide bond (N-CO). This results in the loss of carbon monoxide (CO) and the formation of the phenylethylamine fragment ion.
-
Cα-N Bond Cleavage: Cleavage of the bond between the ethyl chain and the nitrogen atom leads to the formation of a stable benzyl cation, which can rearrange to the tropylium ion.
Key Product Ions in the ESI-MS/MS Spectrum:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Significance |
| 150.1 | 122.1 | CO (28.0 Da) | [C₈H₁₂N]⁺ (Protonated Phenethylamine) | Confirms the phenethylamine backbone. |
| 150.1 | 105.1 | H₃NCHO (45.0 Da) | [C₈H₉]⁺ (Phenylethyl Cation) | Provides evidence of the ethyl-phenyl structure. |
| 150.1 | 91.1 | C₂H₄NCHO (59.0 Da) | [C₇H₇]⁺ (Tropylium Ion) | A common fragment indicating a benzyl moiety. |
Table 2: Predicted product ions from Collision-Induced Dissociation (CID) of protonated N-(2-phenylethyl)formamide [M+H]⁺.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Ensure the final concentration is within the linear range of the instrument (typically ng/mL to low µg/mL).
-
LC System:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (ESI Source):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
-
Tandem MS (Collision Cell):
-
Precursor Ion: m/z 150.1.
-
Collision Energy: Optimize by ramping from 10-30 eV to find the optimal energy for the desired product ions.
-
Product Ion Scan: Scan from m/z 40 to 160 to observe all fragments. For targeted analysis, monitor specific transitions (e.g., 150.1 -> 122.1 and 150.1 -> 105.1) in Multiple Reaction Monitoring (MRM) mode.
-
Trustworthiness Through Self-Validation: The described protocol is inherently self-validating. A positive identification requires the analyte to have the correct retention time, the correct precursor ion mass, and a product ion spectrum that matches the expected fragmentation pattern with appropriate relative ion ratios. For quantitative methods, the inclusion of a stable isotope-labeled internal standard (e.g., N-(2-phenylethyl-d5)formamide) is the gold standard, co-eluting with the analyte to correct for matrix effects and variations in instrument response.
Conclusion
The mass spectrometric analysis of N-(2-phenylethyl)formamide is a clear illustration of fundamental analytical principles. Under EI, it produces a rich, library-matchable fragmentation pattern dominated by a characteristic McLafferty rearrangement and benzylic cleavage. Under the gentler conditions of ESI, it yields a protonated molecule that can be selectively fragmented in a tandem mass spectrometer to produce structurally diagnostic product ions. By understanding the mechanistic basis for these fragmentation pathways, analysts can develop robust and reliable methods for the detection and quantification of this, and structurally related, molecules. The protocols and data presented herein provide a comprehensive and authoritative foundation for any scientist embarking on the mass spectrometric characterization of N-(2-phenylethyl)formamide.
References
- 1. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 3. Council on Undergraduate Research (CUR) - Collision-induced Dissociation of Protonated Phenethylamine: A Model Study to Aid Illicit Drug Identification by Tandem Mass Spectrometry [ncur.secure-platform.com]
- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Collision-induced dissociation of phenethylamides: role of ion-neutral complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of N-(2-phenylethyl)formamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-phenylethyl)formamide, a secondary amide with applications in organic synthesis and as a potential building block in pharmaceutical development, presents a nuanced solubility profile governed by its unique molecular architecture. This guide provides a comprehensive exploration of its solubility in organic solvents, moving beyond simple qualitative descriptors to a predictive framework based on Hansen Solubility Parameters (HSP). In the absence of extensive empirical data in public literature, this document equips researchers with the theoretical understanding and practical methodologies to confidently assess and predict the solubility of N-(2-phenylethyl)formamide, ensuring its effective use in experimental and developmental workflows. We will delve into the molecular characteristics that dictate its solubility, present a predictive model based on calculated HSP values, and provide a detailed, field-proven protocol for the experimental determination of its solubility.
The Molecular Architecture of N-(2-phenylethyl)formamide and its Implications for Solubility
N-(2-phenylethyl)formamide (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) possesses a chemical structure that marries a polar amide group with a nonpolar phenylethyl substituent.[1][2] This amphiphilic nature is the primary determinant of its solubility behavior.
-
The Polar Engine: The Formamide Group (-NHCHO): The amide functional group is capable of both hydrogen bond donation (from the N-H group) and acceptance (at the carbonyl oxygen).[3][4] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[5] The formamide group itself is a highly polar entity, miscible with water and other polar solvents.[6][7]
-
The Nonpolar Anchor: The Phenylethyl Group (-CH₂CH₂C₆H₅): The phenylethyl group is a significant nonpolar hydrocarbon moiety. This part of the molecule will preferentially interact with nonpolar solvents through van der Waals forces. The presence of this group is expected to limit the solubility of the molecule in highly polar solvents like water, while enhancing its solubility in aromatic and less polar organic solvents.[8]
The interplay between these two opposing functionalities dictates that the solubility of N-(2-phenylethyl)formamide will exist on a spectrum, favoring solvents that can effectively solvate both the polar amide head and the nonpolar tail.
A Predictive Framework: Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" principle, we can employ Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] The fundamental principle is that substances with similar HSP values are likely to be miscible.
Estimating the Hansen Solubility Parameters of N-(2-phenylethyl)formamide
In the absence of experimentally determined HSP values for N-(2-phenylethyl)formamide, we can estimate them using the group contribution method.[10][11][12] This method assigns specific values to the different functional groups within a molecule.
Based on established group contribution values, the estimated Hansen Solubility Parameters for N-(2-phenylethyl)formamide are:
-
δD (Dispersion): 18.5 MPa½
-
δP (Polar): 10.5 MPa½
-
δH (Hydrogen Bonding): 9.5 MPa½
Predicted Solubility Profile
By comparing the estimated HSP of N-(2-phenylethyl)formamide with the known HSP of various organic solvents, we can predict its solubility. The "Hansen distance" (Ra) between the compound and a solvent is a measure of their affinity. A smaller Ra indicates a higher likelihood of miscibility.
The following table provides a predicted solubility profile based on this HSP model.
| Solvent Class | Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |
| Alcohols (Polar, Protic) | Methanol | 14.7 | 12.3 | 22.3 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | Good | |
| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate | |
| Ketones (Polar, Aprotic) | Acetone | 15.5 | 10.4 | 7.0 | High |
| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | High | |
| Esters (Polar, Aprotic) | Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |
| Chlorinated Solvents | Dichloromethane | 17.0 | 7.3 | 7.1 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | Moderate to High | |
| Aromatic Hydrocarbons | Toluene | 18.0 | 1.4 | 2.0 | Moderate |
| Benzene | 18.4 | 0.0 | 2.0 | Moderate to Low | |
| Ethers | Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | Moderate to Low | |
| Amides (Polar, Aprotic) | Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | High | |
| Alkanes (Nonpolar) | n-Hexane | 14.9 | 0.0 | 0.0 | Very Low |
| Cyclohexane | 16.8 | 0.0 | 0.2 | Very Low |
Causality behind the predictions:
-
High Solubility: Solvents like Acetone, Dichloromethane, THF, and DMF are predicted to be excellent solvents. Their HSP values are closely aligned with those estimated for N-(2-phenylethyl)formamide, indicating a good balance of polar and dispersion interactions.
-
Good to Moderate Solubility: Alcohols and esters are expected to be effective solvents due to their ability to engage in hydrogen bonding with the amide group. The slight mismatch in their dispersion and polar parameters compared to the target molecule suggests good, but not necessarily complete, miscibility under all conditions.
-
Moderate to Low Solubility: Aromatic hydrocarbons like toluene can interact favorably with the phenyl ring of the solute, but their low polarity and lack of hydrogen bonding capability will limit their ability to solvate the polar amide group.
-
Very Low Solubility: Nonpolar alkanes such as hexane lack the necessary polarity and hydrogen bonding capacity to overcome the strong intermolecular forces of the amide group, leading to poor solubility.
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// Edges Solute -> Amide [label="has"]; Solute -> Phenylethyl [label="has"]; Amide -> PolarProtic [label="Strong Interaction\n(H-Bonding)"]; Amide -> PolarAprotic [label="Strong Interaction\n(Dipole-Dipole)"]; Phenylethyl -> Nonpolar [label="Strong Interaction\n(Dispersion Forces)"]; Phenylethyl -> PolarProtic [label="Weak Interaction"]; Phenylethyl -> PolarAprotic [label="Weak Interaction"]; Amide -> Nonpolar [label="Weak Interaction"]; Solvent -> Solubility; PolarProtic -> HighSol; PolarAprotic -> HighSol; Nonpolar -> LowSol; Solute -> Solvent [style=invis]; }
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Conclusion and Field-Proven Insights
The solubility of N-(2-phenylethyl)formamide in organic solvents is a critical parameter for its successful application in research and development. While a comprehensive, publicly available database of its solubility is lacking, a robust understanding can be achieved through the application of theoretical principles and standardized experimental protocols.
The Hansen Solubility Parameter framework provides a powerful predictive tool, suggesting that N-(2-phenylethyl)formamide will exhibit high solubility in polar aprotic solvents such as acetone, THF, and DMF, and good solubility in alcohols. Its solubility is predicted to be moderate in aromatic hydrocarbons and low in nonpolar alkanes.
For definitive quantitative data, the isothermal shake-flask method, as detailed in this guide, is the recommended approach. By combining the predictive power of HSP with rigorous experimental validation, researchers can confidently select appropriate solvent systems for N-(2-phenylethyl)formamide, optimizing reaction conditions, facilitating purification, and enabling the development of robust formulations. This integrated approach ensures both efficiency and scientific rigor in the handling and application of this versatile compound.
References
- 1. Formamide - Wikipedia [en.wikipedia.org]
- 2. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ashp.org [ashp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-phenylethyl)formamide: Synthesis, Properties, and Emerging Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-phenylethyl)formamide, a derivative of the neuroactive trace amine 2-phenylethylamine, stands as a compound of significant interest in synthetic and medicinal chemistry. While its direct biological activities remain largely uncharted territory, its role as a versatile synthetic intermediate and the pharmacological pedigree of its parent molecule underscore its importance. This technical guide provides a comprehensive literature review of N-(2-phenylethyl)formamide, delving into its chemical and physical properties, established and modern synthetic methodologies, and a critical analysis of its potential biological significance. By synthesizing fragmented data and contextualizing it within the broader landscape of medicinal chemistry, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the knowns and the significant knowledge gaps that present opportunities for future investigation.
Introduction: The Significance of the N-Formyl Moiety on a Bioactive Scaffold
The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine), natural products, and synthetic drugs with profound effects on the central nervous system (CNS).[1][2] The introduction of a formyl group to the primary amine of 2-phenylethylamine to yield N-(2-phenylethyl)formamide fundamentally alters its physicochemical properties. This modification can influence its polarity, hydrogen bonding capacity, and metabolic stability, thereby potentially modulating its pharmacokinetic and pharmacodynamic profile. While the parent compound, 2-phenylethylamine, is a known CNS stimulant, the biological implications of its N-formylation are not well-documented in publicly available literature.[2] This guide seeks to consolidate the existing chemical knowledge of N-(2-phenylethyl)formamide and to foster further inquiry into its potential as a bioactive molecule or a key precursor in the synthesis of novel therapeutics.
Chemical and Physical Properties
N-(2-phenylethyl)formamide is a colorless liquid under standard conditions.[3][4] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [5] |
| Molecular Weight | 149.19 g/mol | [3] |
| CAS Number | 23069-99-0 | [5] |
| Appearance | Liquid | [3] |
| Density | 1.049 g/mL at 25 °C | [3] |
| Boiling Point | 180-181 °C at 14 Torr | ChemicalBook |
| Refractive Index | n20/D 1.546 | [3] |
| SMILES | O=CNCCc1ccccc1 | [3] |
| InChIKey | NOOOMJZHMKSKBF-UHFFFAOYSA-N | [5] |
Table 1: Key Chemical and Physical Properties of N-(2-phenylethyl)formamide.
Synthesis of N-(2-phenylethyl)formamide: A Comparative Analysis of Methodologies
The synthesis of N-(2-phenylethyl)formamide is primarily achieved through the formylation of 2-phenylethylamine. Several methods have been developed, each with its own advantages and limitations. The choice of synthetic route often depends on factors such as scale, desired purity, and available reagents.
Direct Formylation with Formic Acid
One of the most straightforward methods for the synthesis of N-(2-phenylethyl)formamide is the direct reaction of 2-phenylethylamine with formic acid. This reaction is typically carried out by heating the two reagents together, often with azeotropic removal of water to drive the equilibrium towards product formation.
References
- 1. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. N-(Phenethyl)formamide 97 23069-99-0 [sigmaaldrich.com]
- 4. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 5. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
"potential research applications of N-phenethylformamide"
An In-depth Technical Guide to the Potential Research Applications of N-Phenethylformamide
Introduction: A Molecule of Bifold Potential
N-phenethylformamide (C₉H₁₁NO) is a fascinating, yet underexplored, chemical entity situated at the confluence of two pharmacologically significant structural classes: the phenethylamines and the formamides. The phenethylamine backbone is the foundational scaffold for a vast array of psychoactive substances and therapeutic agents, including neurotransmitters like dopamine and norepinephrine, as well as stimulants, hallucinogens, and antidepressants.[1][2] Its derivatives are central to neuropharmacology due to their ability to interact with key receptors and transporters in the central nervous system (CNS).[3][4]
Simultaneously, the formamide group imparts distinct chemical properties. Formamides are widely employed in the pharmaceutical industry as versatile solvents, reagents, and synthetic intermediates due to their high polarity and ability to participate in crucial bond-forming reactions.[5][6] This dual identity of N-phenethylformamide—possessing a proven neuropharmacological scaffold capped with a reactive and functionality-modifying formyl group—renders it a compelling candidate for a multitude of research applications.
This guide, intended for researchers, scientists, and drug development professionals, will explore the untapped potential of N-phenethylformamide. We will move beyond its basic properties to delineate tangible, hypothesis-driven research pathways in neuropharmacology, synthetic chemistry, and oncology, providing the foundational knowledge and detailed protocols necessary to embark on its investigation.
Physicochemical Characteristics
A thorough understanding of a molecule's physical and chemical properties is the bedrock of any research endeavor. These parameters dictate its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [7] |
| Molecular Weight | 149.19 g/mol | [7] |
| CAS Number | 23069-99-0 | [7] |
| Appearance | Liquid | [8] |
| Density | 1.049 g/mL at 25 °C | |
| Boiling Point | 180-181 °C at 14 Torr | [8] |
| Refractive Index | n20/D 1.546 | |
| Storage Temperature | -20°C | [8] |
| SMILES | O=CNCCc1ccccc1 | |
| InChI Key | NOOOMJZHMKSKBF-UHFFFAOYSA-N | [7] |
Core Research Application Areas
Neuropharmacology: A Prodrug and a Modulator
The structural similarity of N-phenethylformamide to endogenous trace amines and synthetic CNS stimulants is its most salient feature.[3] Research in this domain can be approached from two primary angles: its potential as a prodrug for 2-phenylethylamine (PEA) and its intrinsic activity as a novel neuromodulator.
Causality Behind the Hypothesis: PEA is a potent CNS stimulant but suffers from rapid metabolism by monoamine oxidase B (MAO-B), limiting its therapeutic utility when administered orally.[3] The N-formyl group in N-phenethylformamide could protect the amine from first-pass metabolism, allowing for more sustained delivery of the active PEA molecule to the brain, a strategy successfully employed for other compounds.[9] Alternatively, the intact molecule, with its altered polarity and hydrogen bonding capability, may possess a unique pharmacological profile, potentially interacting with targets like the trace amine-associated receptor 1 (TAAR1), dopamine transporter (DAT), or serotonin receptors with different affinity and efficacy than PEA itself.[3][4]
A systematic, multi-tiered approach is required to elucidate the neuropharmacological profile of N-phenethylformamide. The following workflow provides a logical progression from broad screening to more specific functional assays.
Caption: A tiered workflow for the neuropharmacological evaluation of N-phenethylformamide.
This protocol describes a cell-based assay to determine if N-phenethylformamide can inhibit the reuptake of dopamine, a key mechanism of action for many stimulant drugs.[10]
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Plate Preparation: Seed the hDAT-expressing cells into a 96-well microplate at a density of 40,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of N-phenethylformamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer (Krebs-Ringer-HEPES buffer). Include a known DAT inhibitor (e.g., GBR-12909) as a positive control and a vehicle (DMSO) control.
-
Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cells twice with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the compound dilutions (or controls) to the appropriate wells and pre-incubate for 20 minutes at room temperature. d. To initiate the uptake, add 50 µL of assay buffer containing ³H-dopamine to a final concentration of 10 nM. e. Incubate for 10 minutes at room temperature.
-
Termination and Lysis: a. Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer. b. Lyse the cells by adding 100 µL of 1% SDS solution to each well and incubating for 30 minutes.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the amount of ³H-dopamine taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of N-phenethylformamide relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Synthetic Chemistry: A Versatile Building Block
Beyond its potential direct biological activity, N-phenethylformamide is a valuable synthetic intermediate. Its utility has been demonstrated in powerful chemical transformations, most notably the Ugi three-component reaction (Ugi 3CC).[8]
Causality Behind the Application: The Ugi reaction is a multicomponent reaction that allows for the rapid, one-pot synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] This efficiency is highly prized in medicinal chemistry for generating large libraries of diverse compounds for high-throughput screening. N-phenethylformamide can serve as the amine component, introducing the pharmacologically relevant phenethyl motif directly into the complex product scaffold. This provides a streamlined route to novel chemical entities that would otherwise require lengthy, multi-step syntheses.
Caption: Workflow for generating a chemical library using N-phenethylformamide in an Ugi reaction.
This protocol details a representative Ugi reaction using N-phenethylformamide to generate a complex amide derivative.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve N-phenethylformamide (1.0 eq), benzaldehyde (1.0 eq), and acetic acid (1.0 eq) in 20 mL of methanol.
-
Reaction Initiation: Stir the mixture at room temperature for 20 minutes to allow for the formation of the intermediate iminium ion.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: a. Remove the methanol solvent under reduced pressure using a rotary evaporator. b. Re-dissolve the resulting residue in 50 mL of ethyl acetate. c. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure α-acylamino amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Oncology: A Speculative but Rational Avenue
While less explored, a potential application for N-phenethylformamide lies in oncology. This hypothesis is built upon the established activity of other simple formamide derivatives, such as N-methylformamide (NMF), which has demonstrated antineoplastic activity and has been investigated as a chemosensitizing and radiosensitizing agent.[11]
Causality Behind the Hypothesis: The mechanisms of NMF are not fully elucidated but are thought to involve the depletion of cellular glutathione, induction of cell differentiation, and modulation of cell membranes.[11] The phenethyl group of N-phenethylformamide adds significant lipophilicity compared to NMF, which could alter its cellular uptake, subcellular localization, and interaction with biological targets. This modification could potentially enhance its potency or confer a novel mechanism of action, making it a candidate for investigation as a standalone cytotoxic agent or as an adjuvant to enhance the efficacy of existing cancer therapies like doxorubicin.[12]
Caption: A workflow for the initial screening of N-phenethylformamide for anticancer activity.
This protocol outlines the use of the MTT assay to determine the concentration-dependent cytotoxicity of N-phenethylformamide against a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of N-phenethylformamide in culture medium (e.g., from 200 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
N-phenethylformamide stands as a molecule of considerable, yet largely unrealized, research potential. Its hybrid structure provides a rational basis for exploration in at least three distinct and high-impact scientific fields.
-
In neuropharmacology , it offers a compelling strategy for developing novel CNS modulators or prodrugs with improved pharmacokinetic profiles.
-
In synthetic chemistry , it serves as an efficient and valuable building block for the rapid generation of molecular diversity, accelerating the drug discovery process.
-
In oncology , it presents a speculative but scientifically grounded opportunity to discover new cytotoxic agents or chemosensitizers.
The experimental workflows and detailed protocols provided in this guide offer a clear and actionable framework for scientists to begin unlocking the potential of N-phenethylformamide. Future research should focus on systematic execution of these studies, followed by structure-activity relationship (SAR) explorations of novel analogs to optimize potency, selectivity, and metabolic stability for any identified biological activities.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formamide in the Pharmaceutical Industry [sincerechemicals.com]
- 6. Understanding Formamide and Its Derivatives [sincerechemicals.com]
- 7. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formamide, N-(2-phenylethyl)- | 23069-99-0 [chemicalbook.com]
- 9. scilit.com [scilit.com]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. N-methylformamide: cytotoxic, radiosensitizer, or chemosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: N-(2-phenylethyl)formamide in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of N-(2-phenylethyl)formamide as a pivotal reactant in modern organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings and practical nuances of its application, with a primary focus on the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines—a core scaffold in numerous alkaloids and pharmaceutical agents.[1][2] We will dissect the reaction pathways, provide validated, step-by-step protocols, and offer expert insights into experimental choices and potential challenges. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: The Role of N-(2-phenylethyl)formamide
N-(2-phenylethyl)formamide, also known as N-formylphenylethylamine, is a stable, liquid amide derived from 2-phenylethylamine.[3] While its structure is deceptively simple, it serves as a crucial precursor for intramolecular cyclization reactions that construct complex heterocyclic systems. Its primary utility lies in its role as the substrate for the Bischler-Napieralski reaction, an acid-catalyzed cyclodehydration that forges the dihydroisoquinoline ring system.[4][5] This application is of profound importance in medicinal chemistry and natural product synthesis, as the isoquinoline core is a privileged structure found in a vast array of bioactive molecules.
Physicochemical Properties
A clear understanding of the reactant's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [3] |
| Molecular Weight | 149.19 g/mol | |
| CAS Number | 23069-99-0 | |
| Appearance | Liquid | |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index | n20/D 1.546 | |
| Storage | Store at −20°C |
Synthetic Context: Bischler-Napieralski vs. Pictet-Spengler
N-(2-phenylethyl)formamide is central to the Bischler-Napieralski pathway. It is crucial to distinguish this from the related Pictet-Spengler reaction, which utilizes the parent amine, 2-phenylethylamine, directly with an aldehyde or ketone.[6][7] The choice between these two powerful reactions depends on the desired oxidation state of the final product and the nature of the substituent to be installed at the C1 position of the isoquinoline core.
Figure 1: Comparative synthetic pathways originating from 2-phenylethylamine.
The Bischler-Napieralski Reaction: A Deep Dive
The Bischler-Napieralski reaction is the cornerstone application of N-(2-phenylethyl)formamide. It is an intramolecular electrophilic aromatic substitution that converts β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating acid catalyst.[1][8]
Reaction Mechanism
The efficacy of the Bischler-Napieralski reaction hinges on the activation of the formamide carbonyl group to generate a highly electrophilic species capable of attacking the electron-rich phenyl ring. While several mechanistic pathways have been proposed, the most widely accepted involves the formation of a key nitrilium ion intermediate.[5][9]
Causality of Mechanistic Steps:
-
Activation: The lone pair of electrons on the formamide oxygen attacks the Lewis acidic dehydrating agent (e.g., phosphorus oxychloride, POCl₃). This converts the carbonyl oxygen into a good leaving group.[9]
-
Formation of the Nitrilium Ion: The activated oxygen species is eliminated, generating a highly electrophilic and resonance-stabilized nitrilium ion. This step is often the rate-determining step and is crucial for the subsequent cyclization.[5][9]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The π-electrons of the phenyl ring act as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This reaction is most effective when the aromatic ring is activated by electron-donating groups. For the unsubstituted N-(2-phenylethyl)formamide, harsher conditions may be required, and yields can be modest.[4][8]
-
Rearomatization: A proton is lost from the spirocyclic intermediate (the Wheland intermediate) to restore the aromaticity of the benzene ring, yielding the final 3,4-dihydroisoquinoline product.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Implementation of N-Phenethylformamide in Ugi Reactions for Accelerated Drug Discovery
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of N-phenethylformamide in Ugi multicomponent reactions. We will move beyond standard protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology for the synthesis of complex molecular scaffolds.
Strategic Overview: The Ugi Reaction in Modern Synthesis
The Ugi multicomponent reaction is a cornerstone of combinatorial chemistry and medicinal chemistry, enabling the rapid assembly of complex α-acylamino amides from four distinct starting materials: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[1] Its power lies in its high atom economy, operational simplicity, and the vast chemical space that can be explored by varying the four input components.[2] The resulting "peptoid" structures are of significant interest in drug discovery as they can mimic peptide structures with improved pharmacokinetic properties.[3]
A significant practical challenge, however, has been the limited commercial availability and the notoriously unpleasant odor and toxicity of many isocyanide starting materials.[4] A modern and highly effective strategy circumvents this issue by generating the isocyanide in situ from a stable, odorless N-substituted formamide precursor.[5] This guide focuses on N-phenethylformamide as a versatile precursor to phenethyl isocyanide, a valuable building block for introducing the phenethyl motif found in numerous pharmacologically active agents.
Clarification of Terminology: While the user topic specifies a "three-component reaction," the use of a formamide precursor technically constitutes a one-pot, two-step Ugi four-component reaction (U-4CR) . The first step is the dehydration of the formamide to generate the isocyanide, which then participates in the classical four-component condensation.[6] This distinction is crucial for understanding the reaction mechanism and optimizing conditions.
Reaction Mechanism: A Tale of Two Processes
The overall transformation involves two distinct but sequential chemical processes occurring in a single pot: (A) the dehydration of N-phenethylformamide and (B) the Ugi four-component condensation.
A. In Situ Generation of Phenethyl Isocyanide
The conversion of a formamide to an isocyanide is a dehydration reaction. Reagents like phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), and phosgene surrogates such as triphosgene are commonly employed.[7][8] Triphosgene, being a solid and safer to handle than gaseous phosgene, is a frequent choice.[6] The mechanism proceeds as follows:
-
Activation: The oxygen atom of N-phenethylformamide attacks the electrophilic carbonyl carbon of triphosgene.
-
Elimination: A base, typically a tertiary amine like triethylamine (Et₃N), facilitates a double elimination sequence, removing two molecules of HCl and one of CO₂ to yield the isocyanide. The base is crucial for driving the reaction to completion.[7]
B. The Ugi Four-Component Condensation Cycle
Once the phenethyl isocyanide is formed in the reaction vessel, it enters the catalytic cycle of the Ugi reaction:
-
Imine Formation: The primary amine and the aldehyde (or ketone) condense to form an imine, with the loss of a water molecule.
-
Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.
-
α-Addition (Key Step): The nucleophilic carbon of the phenethyl isocyanide attacks the iminium ion. Simultaneously, the carboxylate anion attacks the now electrophilic isocyanide carbon, forming a nitrilium ion intermediate which is immediately trapped.[1]
-
Mumm Rearrangement: The resulting intermediate undergoes an irreversible intramolecular acyl transfer from the oxygen atom to the nitrogen atom. This step, known as the Mumm rearrangement, is the thermodynamic driving force for the entire Ugi reaction sequence, yielding the stable α-acylamino amide product.[1]
Caption: Workflow: Isocyanide generation followed by Ugi condensation.
Detailed Application Protocol
This protocol describes the synthesis of an α-acylamino amide using N-phenethylformamide, paraformaldehyde, aminoacetaldehyde dimethyl acetal, and cyclohexanecarboxylic acid. It is adapted from a robust procedure and serves as an excellent template for further exploration.[9]
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| N-Phenethylformamide | 149.19 | 50 | 1.0 | Isocyanide precursor |
| Triphosgene | 296.75 | 20 | 0.4 | Dehydrating agent. Caution: Toxic! |
| Triethylamine (Et₃N) | 101.19 | 120 | 2.4 | Base. Anhydrous grade recommended. |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Anhydrous solvent. |
| Paraformaldehyde | (30.03)n | 55 | 1.1 | Aldehyde source. |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 50 | 1.0 | Amine component. |
| Cyclohexanecarboxylic acid | 128.17 | 50 | 1.0 | Acid component. |
Step-by-Step Methodology
-
Reaction Setup & Isocyanide Generation:
-
To a 500 mL three-necked, round-bottomed flask equipped with an overhead stirrer, a dropping funnel, a nitrogen inlet, and a thermocouple, add N-phenethylformamide (7.46 g, 50 mmol) and triethylamine (16.8 mL, 120 mmol) in dichloromethane (50 mL).
-
Cool the solution to -10 °C using an ice/ethanol bath. Causality: This initial cooling is critical to control the exothermic and rapid reaction upon addition of the highly reactive triphosgene, preventing side reactions and ensuring controlled formation of the isocyanide.
-
In a separate flask, dissolve triphosgene (5.94 g, 20 mmol) in dichloromethane (50 mL).
-
Add the triphosgene solution dropwise to the cooled formamide solution over 30-45 minutes, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes. The formation of triethylammonium hydrochloride is often observed as a white precipitate.
-
-
Ugi Reaction Components Addition:
-
To the reaction mixture (containing the in situ generated phenethyl isocyanide), add paraformaldehyde (1.65 g, 55 mmol), aminoacetaldehyde dimethyl acetal (5.26 g, 50 mmol), and cyclohexanecarboxylic acid (6.41 g, 50 mmol) sequentially.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
-
Reaction & Work-up:
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a reddish-brown oil. Purify by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure α-acylamino amide product.[9]
-
Scientific Integrity: Optimization and Troubleshooting
The success of the Ugi reaction relies on balancing several competing equilibria. Understanding these factors allows for rational optimization and troubleshooting.
| Parameter | Guideline & Rationale |
| Solvent | Polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are generally preferred.[10] They effectively solvate the charged intermediates (iminium ion, nitrilium ion), accelerating the reaction.[11] For the initial dehydration step, an aprotic solvent like DCM is required. One-pot protocols often use DCM initially, then may add methanol or perform the entire sequence in a solvent like THF. |
| Concentration | Higher reactant concentrations (0.5 M to 2.0 M ) typically lead to higher yields and faster reaction rates by driving the equilibria forward.[1][9] Very low concentrations (<0.2 M) can result in poor performance.[12] |
| Temperature | The initial dehydration should be performed at low temperatures (-10 to 0 °C) for control. The subsequent Ugi condensation is often run at room temperature. For sluggish reactions, gentle heating (40-50 °C) or microwave irradiation can be beneficial, but may also promote side reactions.[13] |
| Stoichiometry | While a 1:1:1:1 stoichiometry is standard, pre-forming the imine by mixing the amine and aldehyde first, sometimes with a slight excess (1.1-1.2 equiv.), can improve yields by ensuring the iminium ion is readily available when the isocyanide is added.[12] |
Troubleshooting Common Issues:
-
Low or No Product Yield:
-
Inefficient Isocyanide Formation: Ensure the formamide is pure and the dehydrating agent is active. Check that the base is anhydrous and sufficient equivalents are used.
-
Inefficient Imine Formation: This is a common bottleneck. Consider pre-forming the imine by stirring the amine and aldehyde together for 1-2 hours (with a dehydrating agent like molecular sieves if necessary) before adding the other components.[13]
-
Passerini Reaction Side Product: If the isocyanide reacts with the aldehyde and carboxylic acid before the amine is involved, a 3-component Passerini product (an α-acyloxy amide) can form. Ensuring efficient imine formation helps suppress this pathway.[14]
-
Caption: A logical workflow for troubleshooting low Ugi reaction yields.
Authoritative Grounding & Applications in Drug Development
The Ugi reaction is a powerful engine for generating molecular diversity, a critical task in hit identification and lead optimization.[15] The products, α-acylamino amides, are considered valuable peptidomimetics that can disrupt protein-protein interactions or act as enzyme inhibitors.
-
Scaffold Diversity: By combining the Ugi reaction with subsequent cyclization reactions, a vast array of heterocyclic scaffolds, such as piperazines, benzodiazepines, and oxindoles, can be synthesized.[3] These scaffolds are prevalent in many approved drugs.
-
Library Synthesis: The operational simplicity of the one-pot Ugi reaction makes it ideal for parallel synthesis and the creation of large compound libraries for high-throughput screening.[1] The use of N-phenethylformamide introduces a key structural motif associated with bioactivity in many CNS-active and cardiovascular drugs.
-
Natural Product Synthesis: The Ugi reaction has been employed as a key step in the total synthesis of complex natural products, demonstrating its robustness and utility in constructing intricate molecular architectures.[16]
The ability to rapidly generate novel, drug-like molecules makes the Ugi reaction, particularly with accessible precursors like N-phenethylformamide, an indispensable tool for the modern drug development professional.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for N-Formylation Using N-(2-phenylethyl)formamide
Introduction: A Modern Perspective on N-Formylation
N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is a cornerstone of organic synthesis. This transformation is critical for the protection of amines, the synthesis of valuable intermediates, and the construction of numerous pharmacologically active molecules and natural products.[1][2] Formamides themselves are not merely protected amines; they serve as versatile building blocks for the synthesis of isocyanides, formamidines, and various heterocyclic systems.[1] While classical formylating agents like formic acid and acetic formic anhydride are effective, they often require harsh conditions or are sensitive to moisture.[3][4] The development of novel, stable, and selective formylating agents is therefore an area of continuous interest for enhancing the toolkit of the modern synthetic chemist.
This guide details the protocol for N-formylation utilizing N-(2-phenylethyl)formamide as a formyl group donor. While not a classical formylating agent, the use of stable, pre-formed amides in transamidation reactions represents a viable and often milder alternative for the synthesis of new amide bonds. This protocol is presented for researchers, scientists, and drug development professionals seeking to explore alternative and potentially more selective methods for N-formylation.
Physicochemical Properties of N-(2-phenylethyl)formamide
A thorough understanding of the reagent's properties is paramount for its effective and safe use.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [5] |
| Molecular Weight | 149.19 g/mol | [5] |
| Appearance | Liquid | |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index | n20/D 1.546 | |
| CAS Number | 23069-99-0 | [5] |
Reaction Principle: The Transamidation Approach
The N-formylation of an amine with N-(2-phenylethyl)formamide proceeds via a transamidation reaction. This is a nucleophilic acyl substitution reaction where the amine substrate acts as the nucleophile, attacking the carbonyl carbon of N-(2-phenylethyl)formamide. The reaction is typically reversible and may require a catalyst to facilitate the formation of a tetrahedral intermediate and subsequent elimination of 2-phenylethylamine to yield the desired formylated product.[6][7]
Given the stability of the amide bond, this reaction often necessitates either acid or base catalysis, or the use of metal catalysts to enhance the electrophilicity of the carbonyl carbon and/or the nucleophilicity of the incoming amine.[8][9]
Visualizing the Mechanism
The proposed catalytic cycle for an acid-catalyzed transamidation is depicted below.
Caption: Proposed mechanism for acid-catalyzed N-formylation via transamidation.
Experimental Protocol: N-Formylation of a Primary Amine
This protocol provides a general procedure for the N-formylation of a primary amine using N-(2-phenylethyl)formamide. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials and Reagents
-
Amine substrate (e.g., benzylamine)
-
N-(2-phenylethyl)formamide (formylating agent)
-
Anhydrous toluene (solvent)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
Safety Precautions
-
N-(2-phenylethyl)formamide is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Toluene is a flammable and toxic solvent. Handle with care and avoid ignition sources.
-
p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (1.0 eq.).
-
Add N-(2-phenylethyl)formamide (1.2 eq.).
-
Add anhydrous toluene to achieve a substrate concentration of 0.5 M.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq.) as the catalyst.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the mixture to reflux (approximately 110 °C for toluene).
-
Monitor the progress of the reaction by TLC. A typical mobile phase for visualization would be a mixture of ethyl acetate and hexanes. The formylated product should have a different Rf value than the starting amine.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified N-formylated amine.
-
Visualizing the Experimental Workflow
Caption: General workflow for N-formylation via transamidation.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider adding an additional portion of the catalyst. Alternatively, employing a Dean-Stark trap to remove water formed during the reaction can help drive the equilibrium towards the products, especially if the starting materials are not perfectly anhydrous.[3]
-
Substrate Scope: This method is expected to be most effective for primary and less sterically hindered secondary amines. Aromatic amines (anilines) may require higher temperatures or more potent catalysts due to their lower nucleophilicity.[11]
-
Alternative Catalysts: If the acid-catalyzed method is not suitable for acid-sensitive substrates, consider exploring base-mediated transamidation using a strong, non-nucleophilic base like sodium tert-butoxide, or catalysis with Lewis acids such as zinc chloride.[9][12]
-
Byproduct Removal: The byproduct, 2-phenylethylamine, is basic and can be effectively removed during the aqueous workup with a mild acid wash if necessary, though the standard bicarbonate wash is typically sufficient.
Conclusion
The use of N-(2-phenylethyl)formamide as a formylating agent via a transamidation reaction offers a valuable alternative to traditional N-formylation methods. This approach leverages a stable, easy-to-handle reagent and provides a framework for the mild and selective formylation of amines. The protocol described herein serves as a robust starting point for researchers to explore this methodology and adapt it to their specific synthetic challenges. As with any synthetic method, careful optimization and consideration of the substrate's electronic and steric properties will be key to achieving high yields and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formylation of Amines Through Catalyst- and Solvent-Free Transamidation Reaction. | Semantic Scholar [semanticscholar.org]
- 8. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Amide synthesis by transamidation [organic-chemistry.org]
- 10. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formylation Reaction of Amines Using N-Formylcarbazole [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"N-(2-phenylethyl)formamide reaction conditions"
An In-Depth Guide to the Synthesis of N-(2-phenylethyl)formamide: Reaction Conditions and Mechanistic Insights
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-(2-phenylethyl)formamide, a key intermediate in the synthesis of various pharmaceuticals and alkaloids. We delve into the foundational reaction conditions, explore the underlying mechanisms, and offer step-by-step protocols to ensure reproducible and high-yield outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this critical formylation reaction.
Introduction: The Significance of N-(2-phenylethyl)formamide
N-(2-phenylethyl)formamide serves as a crucial building block in organic synthesis, most notably as a precursor in the Bischler-Napieralski and Pictet-Spengler reactions for the formation of isoquinoline and β-carboline ring systems, respectively. These scaffolds are prevalent in a vast array of pharmacologically active compounds and natural products. The efficiency of the initial formylation of 2-phenylethylamine is therefore a critical determinant of the overall success of these synthetic routes. This guide will focus on the most reliable and widely employed methods for this transformation.
Synthetic Methodologies and Mechanistic Considerations
The formylation of 2-phenylethylamine can be achieved through several synthetic routes. The choice of method often depends on factors such as scale, available reagents, and desired purity. We will discuss the most prominent methods, focusing on the causality behind the experimental choices.
The Leuckart-Wallach Reaction: A Classic Approach
The Leuckart-Wallach reaction is a well-established method for the reductive amination of carbonyl compounds. In the context of N-(2-phenylethyl)formamide synthesis, it typically involves the reaction of 2-phenylethylamine with a formylating agent, most commonly formic acid or a derivative thereof.
Mechanism: The reaction proceeds through the formation of an ammonium formate salt, which upon heating, dehydrates to yield the corresponding formamide. The use of an excess of formic acid is common, as it serves as both the formylating agent and the reaction solvent.
Causality Behind Experimental Choices:
-
High Temperatures: The Leuckart reaction requires high temperatures, typically between 120-185°C, to drive the dehydration steps and facilitate the hydride transfer from formic acid (or formate).[1][2]
-
Excess Formic Acid: Using an excess of formic acid ensures that it can act as both a reactant and a solvent, driving the reaction towards the product side of the equilibrium.
-
Removal of Water: The formation of the formamide is a condensation reaction that produces water. Removing water as it is formed, for instance by using a Dean-Stark trap, can significantly increase the yield.[3]
Visualization of the Leuckart-Wallach Reaction Mechanism:
Caption: Leuckart-Wallach reaction pathway for N-(2-phenylethyl)formamide synthesis.
Formylation with Formic Acid and a Dehydrating Agent
A more modern and often higher-yielding approach involves the direct reaction of 2-phenylethylamine with formic acid in the presence of a dehydrating agent or under azeotropic conditions to remove water.
Causality Behind Experimental Choices:
-
Stoichiometric Control: This method allows for better stoichiometric control of the reagents compared to the Leuckart reaction.
-
Milder Conditions: While heating is still required, the temperatures are generally lower than in the classic Leuckart reaction.
-
Azeotropic Water Removal: Using a solvent such as toluene or xylene that forms an azeotrope with water allows for the continuous removal of water via a Dean-Stark apparatus, driving the reaction to completion.[3] This is a direct application of Le Chatelier's principle.
Formylation using Activated Formic Acid Derivatives
For sensitive substrates or when milder conditions are paramount, activated formic acid derivatives can be employed. These include acetic formic anhydride and mixed anhydrides.
Mechanism: Acetic formic anhydride is a powerful formylating agent. The greater electrophilicity of the formyl carbonyl carbon compared to the acetyl carbonyl carbon leads to the preferential transfer of the formyl group to the amine nucleophile.
Causality Behind Experimental Choices:
-
High Reactivity: These reagents are highly reactive and can often effect formylation at room temperature or with gentle heating.
-
Anhydrous Conditions: A significant drawback is the moisture sensitivity of these reagents, necessitating strictly anhydrous reaction conditions.[3]
-
Selectivity: In the presence of other nucleophilic groups, such as hydroxyls, N-formylation is generally favored.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and scale of the reaction.
Protocol 1: N-Formylation of 2-Phenylethylamine using Formic Acid and Toluene
This protocol is adapted from a general procedure for the N-formylation of amines using formic acid with azeotropic water removal.[3]
Materials:
-
2-Phenylethylamine
-
Formic acid (85-98% aqueous solution)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 2-phenylethylamine (1.0 equivalent).
-
Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.
-
Add formic acid (1.2-2.0 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates the complete consumption of the starting amine (typically 4-9 hours).[3]
-
Allow the reaction mixture to cool to room temperature.
-
The toluene can be removed under reduced pressure to yield the crude N-(2-phenylethyl)formamide. The product is often of sufficient purity for subsequent steps.
-
If further purification is required, the residue can be purified by flash column chromatography on silica gel or by vacuum distillation.
Data Summary Table:
| Parameter | Value | Reference |
| Reactant Ratio (Amine:Formic Acid) | 1 : 1.2-2.0 | [3] |
| Solvent | Toluene or Xylene | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 4-9 hours | [3] |
| Typical Yield | >95% | [3] |
Protocol 2: Leuckart Reaction for N-(2-phenylethyl)formamide Synthesis
This protocol is a generalized procedure based on the classical Leuckart reaction conditions.
Materials:
-
2-Phenylethylamine
-
Formic acid (98-100%) or Ammonium formate
-
Round-bottom flask
-
Reflux condenser (or distillation head for water removal)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate or other suitable extraction solvent
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine 2-phenylethylamine (1.0 equivalent) and a significant excess of formic acid (e.g., 5-10 equivalents).
-
Heat the mixture to 160-185°C for several hours (4-8 hours). The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Neutralize the excess formic acid by the cautious addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-phenylethyl)formamide.
-
Purify by vacuum distillation or column chromatography if necessary.
Workflow Visualization
The general workflow for the synthesis and purification of N-(2-phenylethyl)formamide can be visualized as follows:
Caption: General workflow for the synthesis and purification of N-(2-phenylethyl)formamide.
Conclusion
The synthesis of N-(2-phenylethyl)formamide is a well-established and critical transformation in organic synthesis. The choice between the classic Leuckart-Wallach conditions and more modern approaches involving azeotropic water removal depends on the desired scale, purity requirements, and available equipment. By understanding the underlying mechanisms and the rationale for the specific reaction conditions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful synthesis of N-(2-phenylethyl)formamide in a research and development setting.
References
Application Notes & Protocols: Catalytic Synthesis of Amides Utilizing N-Phenethylformamide as an Acyl Donor
Introduction: Reimagining Amide Synthesis Beyond Traditional Coupling Reagents
The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides and proteins and being a prevalent motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditionally, the synthesis of amides has been dominated by the use of stoichiometric activating agents such as carbodiimides (e.g., EDC, DCC) and uronium salts (e.g., HATU, HBTU).[3][4][] While effective, these methods often suffer from poor atom economy and generate significant amounts of waste, posing challenges for sustainable and large-scale applications.[6] Consequently, the development of catalytic approaches for amide bond formation is a paramount goal in modern organic chemistry.[2][3][7]
This application note details a catalytic approach to amide synthesis that leverages N-phenethylformamide as a stable, readily available acyl donor. This strategy circumvents the need for conventional coupling reagents, offering a more atom-economical and environmentally benign pathway to a diverse range of amide products. We will explore the underlying principles of this transformation, provide a detailed experimental protocol for a representative reaction, and discuss the potential applications of this methodology in research and drug development.
The Principle of Catalytic Transamidation: Activating Formamides as Acyl Surrogates
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[6] Catalytic methods for direct amidation often require high temperatures or specialized catalysts to overcome this hurdle.[7][8] An alternative strategy is transamidation, where an existing amide exchanges its acyl or amine group with a different amine or carboxylic acid, respectively.[9][10]
N-substituted formamides, such as N-phenethylformamide, can serve as effective acylating agents in the presence of a suitable catalyst. The catalytic cycle typically involves the activation of the formamide C-N bond, which is generally unreactive, to facilitate nucleophilic attack by an incoming amine. Transition metal catalysts, particularly those based on ruthenium, have shown promise in mediating such transformations.[11]
The general mechanism for the ruthenium-catalyzed amidation of carboxylic acids with N-substituted formamides involves the coordination of the carboxylic acid to the ruthenium center, followed by dehydration to form a key intermediate. This intermediate then reacts with the N-substituted formamide, which acts as the amine source, to generate the desired amide product and regenerate the catalyst. Isotope labeling studies have confirmed that the carbonyl group in the final amide product originates from the carboxylic acid.[11]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the catalytic synthesis of amides using N-phenethylformamide.
Caption: General experimental workflow for catalytic amide synthesis.
Detailed Protocol: Ruthenium-Catalyzed Synthesis of N-Benzyl-4-methoxybenzamide
This protocol provides a representative example of the catalytic amidation of a carboxylic acid with an amine, using a system analogous to established ruthenium-catalyzed methods where an N-substituted formamide can act as the amine source.[11]
Materials and Reagents:
-
4-Methoxybenzoic acid (99%)
-
Benzylamine (99%)
-
[Ru(p-cymene)Cl₂]₂ (98%)
-
1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (IPr, >98%)
-
Anhydrous Toluene (99.8%)
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (152 mg, 1.0 mmol), [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol, 2.5 mol%), and IPr (20.4 mg, 0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and purge with argon for 10-15 minutes.
-
Using a syringe, add anhydrous toluene (5 mL) to the flask.
-
Add benzylamine (109 µL, 1.0 mmol) to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 110 °C.
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The starting materials (4-methoxybenzoic acid and benzylamine) and the product (N-benzyl-4-methoxybenzamide) should have distinct Rf values.
-
The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The crude residue can be purified by flash column chromatography on silica gel. A gradient elution from 10% to 50% ethyl acetate in hexanes is typically effective for separating the desired amide product.
-
Combine the fractions containing the product and evaporate the solvent to yield N-benzyl-4-methoxybenzamide as a white solid.
Characterization:
The identity and purity of the product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle of a Representative Ruthenium-Catalyzed Amidation
The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed direct amidation of a carboxylic acid with an amine, which is conceptually related to systems where N-substituted formamides can participate.
Caption: Plausible catalytic cycle for Ru-catalyzed amidation.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the catalytic synthesis of N-benzyl-4-methoxybenzamide.
| Parameter | Value |
| Substrates | 4-Methoxybenzoic acid, Benzylamine |
| Catalyst System | [Ru(p-cymene)Cl₂]₂ / IPr |
| Catalyst Loading | 2.5 mol% [Ru], 5 mol% IPr |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can inhibit the catalyst. The reaction should be performed under an inert atmosphere.
-
Slow Reaction: Higher temperatures or longer reaction times may be necessary for less reactive substrates. Catalyst loading can also be increased, although this will impact the overall cost and sustainability of the process.
-
Side Products: In some cases, side reactions such as the decarbonylation of the formamide may occur. Purification by column chromatography is usually effective in removing these impurities.
Conclusion and Future Outlook
The catalytic synthesis of amides using N-phenethylformamide and related N-substituted formamides as acyl donors represents a significant advancement in sustainable chemical synthesis.[9][11] These methods offer a viable alternative to traditional amidation protocols that rely on stoichiometric activating agents, thereby reducing waste and improving atom economy.[3] The continued development of more efficient and versatile catalyst systems will undoubtedly expand the scope and applicability of this powerful transformation, with significant implications for the pharmaceutical and fine chemical industries.[2]
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Catalytic amide formation from non-activated carboxylic acids and amines. | Semantic Scholar [semanticscholar.org]
- 8. Catalytic amide formation from non-activated carboxylic acids and amines [ouci.dntb.gov.ua]
- 9. Amide synthesis by transamidation [organic-chemistry.org]
- 10. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of N-(2-phenylethyl)formamide in the Synthesis of Pharmaceutical Intermediates
Abstract
N-(2-phenylethyl)formamide, a simple amide derivative of the ubiquitous phenethylamine scaffold, serves as a cornerstone intermediate in the construction of complex heterocyclic systems vital to the pharmaceutical industry. Its true value lies in its capacity to undergo intramolecular cyclization reactions, providing efficient access to the core structures of isoquinoline alkaloids. This class of natural products and their synthetic analogs exhibit a vast spectrum of biological activities, including anesthetic, antihypertensive, and antiviral properties.[1][2] This guide provides an in-depth exploration of the chemistry of N-(2-phenylethyl)formamide, focusing on its application in the Bischler-Napieralski and related reactions. We will dissect the underlying mechanisms, provide validated, step-by-step synthetic protocols, and offer expert insights into maximizing yield and purity for drug discovery and development applications.
Introduction: The Significance of the Phenethylamine Backbone
The N-(2-phenylethyl)formamide molecule is structurally composed of a phenethylamine core with a formyl group protecting the nitrogen atom. This N-formylation is not merely a protective step; it is a strategic chemical modification that activates the molecule for powerful ring-closing reactions. The primary utility of this compound is as a direct precursor to 3,4-dihydroisoquinolines and, subsequently, tetrahydroisoquinolines (TIQs). The TIQ motif is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates.[1]
This document will guide researchers through the key synthetic transformations involving N-(2-phenylethyl)formamide, emphasizing the causality behind procedural choices to ensure robust and reproducible outcomes.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| IUPAC Name | N-(2-phenylethyl)formamide | [3][4] |
| Synonyms | N-Formylphenylethylamine, 2-Phenylethylformamide | [3] |
| CAS Number | 23069-99-0 | [3][4] |
| Molecular Formula | C₉H₁₁NO | [3][4] |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index | n20/D 1.546 |
Safety Profile:
N-(2-phenylethyl)formamide presents several hazards that necessitate careful handling in a controlled laboratory environment.[3]
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Precautionary Codes: P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Expert Insight: Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] An emergency eyewash and shower should be readily accessible.
Core Synthetic Applications: Building the Isoquinoline Scaffold
The primary application of N-(2-phenylethyl)formamide is its conversion into the isoquinoline ring system. This is predominantly achieved via the Bischler-Napieralski reaction.
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines.[7][8] N-(2-phenylethyl)formamide is an ideal substrate for this transformation.
Mechanism Rationale: The reaction requires a strong dehydrating agent, often referred to as a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9][10] The mechanism proceeds through key steps:
-
Activation: The amide oxygen of N-(2-phenylethyl)formamide attacks the electrophilic phosphorus center of POCl₃.
-
Intermediate Formation: This forms a highly reactive intermediate, which can be viewed as a nitrilium ion or a related species.[8][9][10] This intermediate is a potent electrophile.
-
Cyclization: The electron-rich phenyl ring of the phenethyl group acts as a nucleophile, attacking the electrophilic imine carbon in an intramolecular cyclization. This step is most effective when the aromatic ring has electron-donating groups.[9][11]
-
Aromatization: A final deprotonation step re-establishes the aromaticity of the six-membered ring, yielding the 3,4-dihydroisoquinoline product.
Below is a diagram illustrating the general workflow and the specific mechanism of the Bischler-Napieralski reaction.
Caption: High-level workflow from phenethylamine to the TIQ scaffold.
Caption: Key mechanistic steps of the Bischler-Napieralski reaction.
Relationship to the Pictet-Spengler Reaction
While related, the classic Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline directly.[12][13][14] However, a modern variant, the N-acyliminium ion Pictet-Spengler reaction, uses an acylated amine like a formamide.[12][15] In this case, the formamide is activated to form a highly electrophilic N-acyliminium ion, which then undergoes cyclization under milder conditions than the classical Bischler-Napieralski reaction.[15] This highlights the versatility of the N-formyl group in facilitating cyclization through multiple pathways.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Synthesis of N-(2-phenylethyl)formamide via Leuckart-type Reaction
Rationale: This protocol utilizes the Leuckart reaction, a reductive amination process where formic acid or its derivatives serve as both the reducing agent and the source of the N-formyl group.[16] It provides a direct, one-pot method to synthesize the target amide from commercially available phenethylamine.
Materials:
-
Phenethylamine
-
Formic acid (≥95%)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenethylamine (1.0 eq).
-
Add toluene to create a solution at approximately 0.5 M concentration.
-
Add formic acid (1.2 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as a byproduct of the condensation.[17]
-
Continue refluxing for 4-6 hours or until no more water is collected. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-phenylethyl)formamide.
-
The product is often of sufficient purity for the next step. If necessary, purify by vacuum distillation.
Protocol 2: Bischler-Napieralski Cyclization to 3,4-Dihydroisoquinoline
Rationale: This protocol employs the classic Bischler-Napieralski conditions, using phosphorus oxychloride (POCl₃) as the dehydrating and activating agent to effect the cyclization.[8][10]
Materials:
-
N-(2-phenylethyl)formamide (from Protocol 1 or commercial)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Ice bath
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve N-(2-phenylethyl)formamide (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution. The addition is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[9]
-
Cool the mixture to room temperature and then carefully pour it over crushed ice to quench the excess POCl₃.
-
Basify the aqueous mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is >10. Perform this step in an ice bath as it is highly exothermic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 3,4-dihydroisoquinoline by column chromatography on silica gel or by crystallization.
Protocol 3: Reduction to 1,2,3,4-Tetrahydroisoquinoline (TIQ)
Rationale: The dihydroisoquinoline intermediate contains an imine functionality that is readily reduced to the corresponding amine, yielding the stable and pharmaceutically relevant TIQ core. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[1]
Materials:
-
3,4-Dihydroisoquinoline (from Protocol 2)
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Ice bath
Procedure:
-
Dissolve the 3,4-dihydroisoquinoline (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove most of the methanol under reduced pressure.
-
Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tetrahydroisoquinoline product.
-
Purify by column chromatography or crystallization as needed.
Data Summary and Troubleshooting
| Step | Reaction | Key Reagents | Typical Yield | Key Considerations |
| 1 | Amide Formation | Formic Acid | >90% | Ensure removal of water to drive equilibrium. |
| 2 | Bischler-Napieralski | POCl₃ | 60-85% | Anhydrous conditions are critical. Slow addition of POCl₃ at 0 °C is vital for safety and control. |
| 3 | Reduction | NaBH₄ | >90% | Portion-wise addition of NaBH₄ controls the reaction rate and effervescence. |
Expert Troubleshooting:
-
Low Yield in Bischler-Napieralski: This is often due to moisture, which decomposes the POCl₃ and the reactive intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Product Formation: A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrene.[10][11] Using a nitrile-based solvent (like acetonitrile) can sometimes suppress this pathway by shifting the equilibrium away from the nitrile intermediate that leads to elimination.[11]
Conclusion
N-(2-phenylethyl)formamide is a highly effective and versatile intermediate in pharmaceutical synthesis. Its true power is unlocked through the Bischler-Napieralski reaction, which provides a direct and efficient route to the 3,4-dihydroisoquinoline core. Subsequent reduction readily furnishes the tetrahydroisoquinoline scaffold, a privileged structure in drug discovery. The protocols and insights provided herein offer a robust framework for researchers to leverage this valuable building block in the synthesis of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. Pictet-Spengler_reaction [chemeurope.com]
- 16. mdpi.com [mdpi.com]
- 17. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Phenethylformamide as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenethylformamide is a versatile and economically significant precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its structure, featuring a β-arylethylamide moiety, is primed for intramolecular cyclization reactions that forge the core of numerous biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways leveraging N-phenethylformamide, with a focus on the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines. We will dissect the reaction mechanisms, provide detailed, field-tested protocols, and discuss critical parameters for optimization and troubleshooting. The isoquinoline and related heterocyclic scaffolds derived from this precursor are central to a vast array of natural products and pharmaceuticals, exhibiting activities from antimicrobial to antitumor.[1][2][3]
The Bischler-Napieralski Reaction: A Cornerstone of Isoquinoline Synthesis
The Bischler-Napieralski reaction is the most prominent and widely employed method for converting β-arylethylamides like N-phenethylformamide into 3,4-dihydroisoquinolines.[4][5] This intramolecular electrophilic aromatic substitution is driven by a potent dehydrating agent, which activates the amide carbonyl for cyclization.[6] The resulting dihydroisoquinoline can be readily oxidized to the corresponding aromatic isoquinoline, a privileged scaffold in medicinal chemistry.[4]
Mechanism & Scientific Rationale
Understanding the reaction mechanism is paramount for troubleshooting and adapting the protocol to various substrates. The reaction proceeds through the formation of a highly electrophilic intermediate that is then attacked by the electron-rich benzene ring.[7] While several mechanistic pathways have been debated, the most widely accepted route under common conditions (e.g., using POCl₃) involves a nitrilium ion intermediate.[8][9]
Causality Behind Reagent Choices:
-
Dehydrating Agents (POCl₃, P₂O₅, PPA): The formamide oxygen is not sufficiently reactive to be eliminated on its own. Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) act as Lewis acids, activating the carbonyl oxygen by forming a good leaving group (e.g., a dichlorophosphate ester).[9] This activation is the critical first step that facilitates the subsequent dehydration and cyclization. For less reactive aromatic rings (those without electron-donating groups), a stronger combination like P₂O₅ in refluxing POCl₃ is often required to drive the reaction to completion.[8]
-
Solvent: The reaction is typically carried out in a non-protic solvent such as toluene, xylene, or acetonitrile. In many cases, the reaction can be run neat, using an excess of the dehydrating agent as the solvent. The choice of solvent and temperature (ranging from room temperature to reflux) depends on the reactivity of the substrate and the strength of the dehydrating agent used.[9]
Visualizing the Mechanism:
The following diagram illustrates the widely accepted nitrilium ion pathway for the Bischler-Napieralski reaction.
Caption: Mechanism of the Bischler-Napieralski reaction via a nitrilium ion intermediate.
Application Protocol: Synthesis of 3,4-Dihydroisoquinoline
This protocol details the synthesis of the parent 3,4-dihydroisoquinoline from N-phenethylformamide using phosphorus oxychloride.
Materials & Reagents:
-
N-phenethylformamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-phenethylformamide (e.g., 5.0 g, 33.5 mmol) in anhydrous toluene (40 mL).
-
Scientist's Note: Ensure all glassware is thoroughly dried to prevent premature quenching of the dehydrating agent. The use of anhydrous solvent is critical for maximizing yield.
-
-
Addition of Reagent: Cool the solution in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (e.g., 4.7 mL, 50.3 mmol, 1.5 eq) dropwise via syringe over 15-20 minutes.
-
Causality: The reaction is exothermic. Slow, controlled addition at low temperature is crucial to prevent runaway reactions and the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 2-4 hours.
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 1:1). The disappearance of the starting material spot indicates completion.
-
-
Quenching and Workup: Cool the reaction mixture to room temperature, then carefully pour it over crushed ice (approx. 50 g) in a beaker with vigorous stirring.
-
Safety Note: This step is highly exothermic and should be performed slowly in a fume hood. POCl₃ reacts violently with water.
-
-
Neutralization: Once the ice has melted, slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8), confirmed with pH paper. This neutralizes the acidic byproducts.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product is typically an oil. It can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,4-dihydroisoquinoline.
Alternative Synthetic Pathways
While the Bischler-Napieralski reaction is dominant, other reactions can utilize precursors derived from N-phenethylformamide.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a related cyclization that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[10][11] While N-phenethylformamide itself is not a direct substrate, its reduction to the corresponding amine (phenethylamine) makes it an indirect precursor for this powerful reaction.[12] The reaction is notable for its ability to proceed under mild, even physiological, conditions, especially when the aromatic ring is electron-rich.[10]
Vilsmeier-Haack Reaction Considerations
The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds using a "Vilsmeier reagent" generated from a substituted amide (like DMF) and POCl₃.[13][14][15] N-phenethylformamide is a substituted formamide; however, its primary reactivity under these conditions favors the intramolecular Bischler-Napieralski cyclization over acting as a reagent for intermolecular formylation. The electron-rich phenyl ring attached to the ethyl group is poised for intramolecular attack, a pathway that is kinetically and thermodynamically favored over acting as an external formylating agent.
Data Summary and Workflow
Table 1: Comparison of Reaction Conditions for Dihydroisoquinoline Synthesis
| Parameter | Bischler-Napieralski | Pictet-Spengler (from derived amine) |
| Precursor | N-Phenethylformamide | Phenethylamine (via reduction of amide) |
| Co-reactant | None (intramolecular) | Aldehyde or Ketone |
| Catalyst/Reagent | Strong Dehydrating Acid (POCl₃, PPA) | Protic or Lewis Acid (often milder) |
| Temperature | Elevated (Reflux) | Room Temp to Reflux |
| Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| Key Advantage | Direct conversion of amide | Milder conditions possible, broader aldehyde scope |
General Experimental Workflow
The following diagram outlines the typical laboratory workflow from precursor to purified heterocyclic product.
References
- 1. Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. scribd.com [scribd.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Pictet-Spengler_reaction [chemeurope.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Synthetic Routes Involving N-Formylphenylethylamine: A Guide for Researchers
Introduction: The Strategic Importance of N-Formylphenylethylamine in Complex Synthesis
N-Formylphenylethylamine, also known as N-(2-phenylethyl)formamide, is a pivotal intermediate in the synthesis of a wide array of pharmacologically significant molecules, particularly isoquinoline alkaloids. Its structure provides a foundational scaffold for constructing complex heterocyclic systems. This guide offers detailed application notes and protocols for the synthesis of N-formylphenylethylamine and its subsequent utilization in key cyclization reactions, providing researchers and drug development professionals with a comprehensive resource for their synthetic endeavors. The protocols herein are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes.
Part 1: Synthesis of N-Formylphenylethylamine
There are two primary and highly effective methods for the synthesis of N-formylphenylethylamine: direct formylation of phenylethylamine with formic acid and the Leuckart reaction. The choice between these methods often depends on the available starting materials, desired scale, and laboratory capabilities.
Method 1: Direct N-Formylation with Formic Acid
This method is a straightforward and high-yielding approach that involves the direct reaction of phenylethylamine with formic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of formic acid.
The mechanism for the N-formylation of an amine with formic acid involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to yield the corresponding formamide.[1][2][3]
Caption: Mechanism of N-formylation of phenylethylamine with formic acid.
Materials:
-
2-Phenylethylamine
-
Formic acid (85-98%)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenylethylamine (1.0 eq).
-
Add toluene as the solvent.
-
Add formic acid (1.2-1.5 eq) to the flask.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until TLC analysis indicates the complete consumption of the starting amine.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-formylphenylethylamine.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
| Parameter | Condition |
| Reactants | 2-Phenylethylamine, Formic Acid |
| Solvent | Toluene |
| Stoichiometry | 1.0 eq. Amine, 1.2-1.5 eq. Formic Acid |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous wash |
| Purification | Vacuum distillation or recrystallization |
| Typical Yield | >90% |
Method 2: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds. In the context of N-formylphenylethylamine synthesis, it typically involves the reaction of a suitable ketone or aldehyde with a formamide derivative, which serves as both the amine source and the reducing agent.[4]
The Leuckart reaction mechanism involves the formation of an iminium ion intermediate from the carbonyl compound and ammonia (derived from ammonium formate), which is then reduced by formate.[4]
Caption: Generalized mechanism of the Leuckart reaction.
This protocol describes the synthesis of N-formyl-α-phenylethylamine from acetophenone as an example.
Materials:
-
Acetophenone
-
Ammonium formate
-
Formamide
-
Benzene (or other suitable solvent for extraction)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure: [5]
-
In a round-bottom flask, combine acetophenone (1.0 eq) and an excess of ammonium formate (e.g., 3-4 eq).
-
Heat the mixture to 160-185 °C for 4-6 hours. During this time, water and unreacted acetophenone may distill off.
-
Cool the reaction mixture and add water to dissolve the excess ammonium formate.
-
Extract the aqueous layer with benzene to recover the crude formamide.
-
To hydrolyze the formamide to the corresponding amine (if desired), the crude product can be refluxed with concentrated HCl.
-
For the isolation of N-formyl-α-phenylethylamine, the benzene extract can be washed, dried, and the solvent evaporated. Further purification can be achieved by vacuum distillation.
| Parameter | Condition |
| Reactants | Acetophenone, Ammonium Formate |
| Temperature | 160-185 °C |
| Reaction Time | 4-6 hours |
| Work-up | Water addition and extraction |
| Purification | Vacuum distillation |
| Typical Yield | 60-70% |
Part 2: Characterization of N-Formylphenylethylamine
Proper characterization of the synthesized N-formylphenylethylamine is crucial for confirming its identity and purity before proceeding to subsequent steps.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.97 (s, 1H), 7.22 (dd, J = 9.9, 4.6 Hz, 2H), 7.13 (dd, J = 15.8, 7.2 Hz, 3H), 6.04 (s, 1H), 3.45 (dd, J = 13.3, 6.8 Hz, 2H), 2.73 (dd, J = 13.3, 6.8 Hz, 2H).[6]
-
¹³C NMR (100 MHz, DMSO): δ 162.6, 138.0, 128.7, 128.6, 126.5, 40.9, 35.1.
-
IR (Neat): ν (cm⁻¹) 3280 (N-H stretch), 3060, 3030 (C-H aromatic stretch), 2930, 2860 (C-H aliphatic stretch), 1650 (C=O amide I band), 1540 (N-H bend, amide II band).[7]
-
Mass Spectrometry (EI): m/z (%) 149 (M⁺), 120, 104, 91 (100%), 77, 65.[7]
Part 3: Applications in Alkaloid Synthesis
N-Formylphenylethylamine is a key precursor for the construction of the tetrahydroisoquinoline core found in many alkaloids. The Bischler-Napieralski and Pictet-Spengler reactions are two powerful methods that utilize this intermediate.
The Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of a β-arylethylamide, such as N-formylphenylethylamine, to form a 3,4-dihydroisoquinoline using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[8][9]
The mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[10][11]
Caption: Mechanism of the Bischler-Napieralski reaction.
Materials:
-
N-Formylphenylethylamine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Ice
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Dissolve N-formylphenylethylamine (1.0 eq) in anhydrous toluene or acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (2.0-3.0 eq).
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the addition of ammonium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 3,4-dihydroisoquinoline by column chromatography or distillation.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[12][13][14] While phenylethylamine itself is the direct precursor, N-formylphenylethylamine can be readily hydrolyzed in situ or used to generate the necessary iminium ion under certain conditions.
The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[12][13][14]
Caption: Mechanism of the Pictet-Spengler reaction.
Materials:
-
Phenylethylamine (or N-formylphenylethylamine with in situ hydrolysis)
-
An aldehyde (e.g., formaldehyde or acetaldehyde)
-
An appropriate acid catalyst (e.g., HCl, H₂SO₄, or trifluoroacetic acid)
-
A suitable solvent (e.g., water, methanol, or dichloromethane)
-
Sodium bicarbonate solution
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve the β-phenylethylamine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the aldehyde (1.0-1.2 eq) to the solution.
-
Add the acid catalyst and stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting tetrahydroisoquinoline by column chromatography or crystallization.
Part 4: Safety and Handling
Phenylethylamine:
-
Corrosive and causes severe skin burns and eye damage.[15][16][17][18]
-
Harmful if swallowed or in contact with skin.[15][16][17][18]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17][18]
Formic Acid:
-
Corrosive and causes severe skin burns and eye damage.[19][20][21][22][23]
-
Use in a well-ventilated fume hood and wear appropriate PPE.[19][20][21][22][23]
Phosphorus Oxychloride (POCl₃):
-
Highly corrosive and reacts violently with water.
-
Toxic by inhalation and ingestion.
-
Handle with extreme care in a fume hood, wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
N-Formylphenylethylamine is an indispensable building block in organic synthesis, particularly for accessing the diverse family of isoquinoline alkaloids. The synthetic routes and subsequent applications detailed in this guide provide a robust framework for researchers. By understanding the mechanistic underpinnings of each reaction, scientists can optimize conditions and troubleshoot effectively, paving the way for the efficient and reliable synthesis of complex molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 4. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. aksci.com [aksci.com]
- 19. geneseo.edu [geneseo.edu]
- 20. chemos.de [chemos.de]
- 21. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 22. columbuschemical.com [columbuschemical.com]
- 23. carlroth.com [carlroth.com]
Application Note: Synthesis of N-Methyl-2-phenylethylamine via the Leuckart Reaction of N-(2-phenylethyl)formamide
Abstract & Principle
This application note provides a comprehensive, in-depth technical guide for the synthesis of N-methyl-2-phenylethylamine, a valuable secondary amine, starting from its N-formyl precursor, N-(2-phenylethyl)formamide. The protocol utilizes a modification of the Leuckart-Wallach reaction, a cornerstone of reductive amination in medicinal and pharmaceutical chemistry.[1][2] In this specific application, the N-formyl group is not a byproduct but the substrate itself. The reaction proceeds by heating the formamide with an excess of formic acid, which serves as a hydride donor, to effectively reduce the amide's carbonyl group to a methylene group. This process offers a reliable pathway for the N-methylation of primary amines, where the formamide serves as a stable, isolable intermediate. The overall transformation is as follows:

Figure 1. General reaction scheme for the reductive methylation of N-(2-phenylethyl)formamide using formic acid.
Reaction Mechanism
The Leuckart-Wallach reaction and its variants are characterized by the reductive amination of carbonyl compounds, where formic acid or its derivatives act as the reducing agent by providing a hydride ion.[1] While the classical reaction starts with a ketone or aldehyde, this protocol begins with the N-formyl intermediate. The mechanism for the reduction of the N-substituted formamide to an N-methyl amine involves several key steps:
-
Protonation and Activation: The carbonyl oxygen of the N-(2-phenylethyl)formamide is first protonated by the acidic medium (formic acid). This activation increases the electrophilicity of the carbonyl carbon.
-
Formation of an Iminium Ion Intermediate: Following protonation, a dehydration step or a concerted process leads to the formation of a key N-substituted iminium ion.
-
Hydride Transfer: A molecule of formic acid (or the formate anion) acts as a hydride donor. The hydride attacks the electrophilic carbon of the iminium ion.
-
Decarboxylation & Product Formation: This hydride transfer is coupled with the irreversible loss of carbon dioxide (CO2), driving the reaction forward and yielding the final N-methylated secondary amine product.
This process is technically related to the Eschweiler-Clarke methylation, which methylates primary or secondary amines using a mixture of formic acid and formaldehyde.[2][3]
Mechanistic Pathway Diagram
The following diagram illustrates the proposed mechanistic steps for the conversion of the formamide to the secondary amine.
Caption: Proposed mechanism for the reductive methylation of an N-substituted formamide.
Detailed Experimental Protocol
This protocol is designed for researchers with a working knowledge of standard organic synthesis techniques. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent / Equipment | Grade / Specification | Supplier Example | Notes |
| N-(2-phenylethyl)formamide | >98% Purity | Sigma-Aldrich | Can be synthesized from 2-phenylethylamine and formic acid.[4] |
| Formic Acid | >95% ACS Reagent Grade | Fisher Scientific | Corrosive. Handle with extreme care. |
| Sodium Hydroxide (NaOH) | Pellets, >97% | VWR | Caustic. Used for neutralization. |
| Diethyl Ether (or DCM) | Anhydrous, >99% | J.T.Baker | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous Powder | Acros Organics | Drying agent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | EMD Millipore | For salt formation if desired. |
| Round-bottom flask (250 mL) | 24/40 joint | Kimble | |
| Reflux Condenser | 24/40 joint | Ace Glass | |
| Heating Mantle / Oil Bath | With temperature controller | IKA | |
| Separatory Funnel (500 mL) | Glass or PTFE stopcock | Pyrex | |
| Rotary Evaporator | Standard laboratory model | Heidolph | For solvent removal. |
| Vacuum Distillation Apparatus | Short path head, receiving flasks, vacuum pump | Wilmad-LabGlass | For final purification. |
Step-by-Step Reaction Procedure
-
Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-phenylethyl)formamide (e.g., 14.9 g, 0.1 mol). To this, carefully add formic acid (>95%, e.g., 23 g, 0.5 mol, 5 equivalents).
-
Rationale: A large excess of formic acid is used to act as both the solvent and the hydride donor, ensuring the reaction goes to completion.
-
-
Reaction Setup: Attach a reflux condenser to the flask. Ensure a gentle flow of cooling water through the condenser. Place the apparatus in a heating mantle or an oil bath situated on a magnetic stirrer.
-
Rationale: The reflux condenser prevents the loss of volatile reagents during heating.
-
-
Heating and Reflux: Heat the reaction mixture to 160-180 °C.[5] The mixture should be stirred vigorously. The reaction is typically complete within 4-8 hours.
-
Reaction Monitoring (Optional): Progress can be monitored by taking a small aliquot, performing a careful basic workup, and analyzing by TLC or GC-MS to check for the disappearance of the starting formamide.
-
Cooling: Once the reaction is complete (or CO2 evolution has ceased), turn off the heat and allow the dark-colored mixture to cool to room temperature.
-
Workup - Neutralization: Place the reaction flask in an ice-water bath. Slowly and cautiously , add 50% (w/w) aqueous sodium hydroxide solution to the stirred reaction mixture until the pH is strongly basic (pH > 12, check with pH paper). This neutralization is highly exothermic and will cause vigorous bubbling.
-
Rationale: The excess formic acid must be neutralized to deprotonate the product amine, rendering it soluble in organic solvents for extraction. The ice bath is critical to control the exothermic acid-base reaction.
-
-
Extraction: Transfer the biphasic mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 75 mL). Combine the organic layers.
-
Rationale: The free amine product is more soluble in the organic phase than in the highly saline aqueous phase. Multiple extractions ensure efficient recovery.
-
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and remove the solvent using a rotary evaporator.
-
Rationale: Removal of residual water is crucial before final purification to prevent contamination.
-
-
Purification: The resulting crude oil is purified by vacuum distillation to yield N-methyl-2-phenylethylamine as a colorless to pale yellow liquid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Data & Expected Results
| Parameter | Value |
| Reactant Scale | 0.1 mol (14.9 g) |
| Formic Acid | 5.0 equivalents |
| Reaction Temperature | 160-180 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | 65-80% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Lit.) | ~199-201 °C (atm), ~85-87 °C (15 mmHg) |
| Purity (Post-Dist.) | >98% |
Troubleshooting & Field Insights
-
Low Yield: Incomplete reaction is a common issue. Ensure the reaction temperature is maintained above 160 °C and that CO2 evolution is observed for a sufficient period. Losses during the basic workup can also occur; ensure the pH is strongly basic and extractions are performed thoroughly.
-
Dark Product Color: The high reaction temperature can cause some decomposition, leading to a dark crude product. This is usually resolved by careful vacuum distillation.
-
Incomplete Neutralization: If an emulsion forms during extraction, it may indicate incomplete neutralization. Add more NaOH solution and shake vigorously.
-
Alternative Starting Material: While this protocol starts with the formamide, a one-pot reaction starting from 2-phenylethylamine, formaldehyde, and formic acid (an Eschweiler-Clarke reaction) can also be used to produce the dimethylated product, N,N-dimethyl-2-phenylethylamine.[7]
Safety Precautions
-
Corrosive Reagents: Concentrated formic acid and sodium hydroxide solutions are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Exothermic Reaction: The neutralization of formic acid with sodium hydroxide is extremely exothermic. Perform this step slowly in an ice bath to control the temperature and prevent splashing.
-
Gas Evolution: The reaction releases a significant volume of carbon dioxide (CO2). The entire procedure must be conducted in a well-ventilated chemical fume hood to prevent the buildup of pressure and ensure proper ventilation.
-
Pressure: Never conduct this reaction in a sealed vessel due to the significant gas evolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Researcher's Guide to the Experimental Handling of N-(2-phenylethyl)formamide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, synthesis, purification, and characterization of N-(2-phenylethyl)formamide (CAS No. 23069-99-0). The protocols herein are designed to ensure scientific integrity, safety, and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, moving beyond simple step-by-step instructions to a framework of self-validating procedures.
Section 1: Chemical Profile and Physical Properties
N-(2-phenylethyl)formamide is a key organic intermediate, often utilized in the synthesis of more complex molecules, including pharmaceuticals and research chemicals. Its structure, featuring a formamide group attached to a phenylethyl backbone, makes it a valuable precursor for reactions involving the formyl or the amine moiety after deprotection. A thorough understanding of its physical properties is paramount for its effective use and manipulation in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-phenylethyl)formamide | [1][2] |
| Synonyms | N-Formylphenylethylamine, 2-Phenylethylformamide | [1][2] |
| CAS Number | 23069-99-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index | n20/D 1.546 | |
| Storage Temperature | −20°C |
Section 2: GHS Hazard Information and Safe Handling
N-(2-phenylethyl)formamide is classified as a hazardous substance, and adherence to strict safety protocols is mandatory.[1] The rationale for these precautions is directly linked to its GHS classification, which outlines its potential physiological effects upon exposure.
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | H315: Causes skin irritation | |
| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction | |
| Serious Eye Damage | GHS05 | H318: Causes serious eye damage | |
| STOT, Single Exposure | GHS07 | H335: May cause respiratory irritation |
Data sourced from PubChem and commercial suppliers.[1]
Engineering Controls and Personal Protective Equipment (PPE)
Causality: The combination of respiratory irritation (H335) and the risk of serious eye damage (H318) necessitates robust protective measures to isolate the researcher from the chemical.
-
Fume Hood: All handling of N-(2-phenylethyl)formamide, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Eye Protection: The "Danger" signal word and H318 statement indicate that standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are required to protect against splashes that could cause irreversible eye damage.[3]
-
Hand Protection: Nitrile or neoprene gloves are required to prevent skin contact, irritation (H315), and potential sensitization (H317).[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[4]
-
Protective Clothing: A flame-resistant lab coat must be worn and buttoned to protect from splashes. Ensure clothing is removed immediately if contaminated.[3]
Spill & Emergency Procedures
-
Minor Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed container for chemical waste disposal.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Section 3: Synthesis Protocol - Formylation of 2-Phenylethylamine
A common and direct method for synthesizing N-(2-phenylethyl)formamide is the direct formylation of 2-phenylethylamine using formic acid. This variant of the Leuckart reaction is effective and utilizes readily available reagents.[6]
Caption: Synthesis of N-(2-phenylethyl)formamide via formylation.
Protocol 3.1: Synthesis
Materials:
-
2-Phenylethylamine (≥99%)
-
Formic acid (≥95%)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 7:3 Ethyl Acetate:Hexanes)
Procedure:
-
Rationale: The reaction is run under reflux in toluene with a Dean-Stark trap to drive the equilibrium towards the product by continuously removing the water formed during the amide condensation.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (12.1 g, 0.1 mol).
-
Place the flask in an ice bath and slowly add formic acid (5.5 g, 0.12 mol, 1.2 equivalents) dropwise with stirring. The reaction is exothermic.
-
Add 100 mL of toluene to the flask.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux (oil bath temperature ~120-130 °C). Water will begin to collect in the Dean-Stark trap.
-
Self-Validation: Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture. The disappearance of the 2-phenylethylamine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Continue reflux until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature. The resulting solution contains the crude product.
Section 4: Purification Workflow
Purification is critical to remove unreacted starting materials, excess formic acid, and any side products. The process involves an initial aqueous workup followed by high-vacuum distillation, which is the preferred method for purifying high-boiling, thermally sensitive liquids.[7]
Caption: Post-synthesis workup and purification workflow.
Protocol 4.1: Aqueous Workup and Extraction
-
Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Rationale: Washing with dilute HCl removes any unreacted basic 2-phenylethylamine.
-
Add 100 mL of 1M HCl and shake gently. Allow the layers to separate and discard the aqueous (bottom) layer.
-
Rationale: Washing with saturated sodium bicarbonate neutralizes and removes any remaining acidic formic acid.
-
Add 100 mL of saturated NaHCO₃ solution. Caution: Vent the funnel frequently to release CO₂ gas produced. Discard the aqueous layer.
-
Rationale: A final wash with brine (saturated NaCl solution) removes residual water from the organic layer.
-
Wash with 100 mL of brine. Discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The residue is the crude N-(2-phenylethyl)formamide as an oil.
Protocol 4.2: Purification by Vacuum Distillation
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Transfer the crude oil to the distillation flask. Add a new magnetic stir bar or boiling chips.
-
Slowly apply vacuum to the system.
-
Rationale: A high vacuum is used to lower the boiling point of the compound, preventing thermal decomposition that might occur at its atmospheric boiling point.
-
Gently heat the flask using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the product fraction at the appropriate temperature and pressure.
-
Self-Validation: Collect the purified liquid in separate fractions. Analyze each fraction by TLC or GC-MS to confirm purity before combining the pure fractions.
-
Once the pure product has been collected, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.
Section 5: Quality Control and Characterization
Confirming the identity and purity of the final product is a non-negotiable step in any synthetic workflow. A combination of chromatographic and spectroscopic methods should be employed.
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess purity. A single spot on the TLC plate (visualized by UV light and/or staining) suggests a high degree of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a definitive assessment of purity (from the GC chromatogram) and confirms the molecular weight of the compound (from the mass spectrum). The expected molecular ion peak [M]⁺ would be at m/z = 149.[2]
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected absorption bands include:
-
~3300 cm⁻¹ (N-H stretch, secondary amide)
-
~3030-3080 cm⁻¹ (Aromatic C-H stretch)
-
~2850-2950 cm⁻¹ (Aliphatic C-H stretch)
-
~1650-1680 cm⁻¹ (Amide C=O carbonyl stretch, strong)[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.
Section 6: Overall Experimental Workflow Visualization
The entire process, from starting materials to a fully characterized final product, follows a logical and systematic sequence. This workflow ensures that the final material is of high purity and suitable for its intended downstream applications.
Caption: Comprehensive workflow from synthesis to storage.
Section 7: Storage and Disposal
Storage: As recommended by suppliers, N-(2-phenylethyl)formamide should be stored in a tightly sealed container at -20°C for long-term stability. The container should be placed in a secondary container in a freezer designated for chemical storage.
Disposal: All waste materials, including residual product, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.
References
- 1. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
Application Note & Protocols: N-Formylation in Peptide Synthesis
Introduction: The Critical Role of N-Formylation in Peptide Function
The N-formylation of peptides, a seemingly minor modification involving the addition of a formyl group (-CHO) to the N-terminal amine, represents a profound post-translational switch that dictates a peptide's biological role and fate. In prokaryotes and in eukaryotic organelles of endosymbiotic origin like mitochondria, protein synthesis is initiated with N-formylmethionine (fMet).[1] Consequently, peptides derived from the degradation of bacterial or mitochondrial proteins bear this N-terminal formyl group.[1][2] This molecular signature acts as a potent "danger signal" to the innate immune system, triggering chemotactic responses in phagocytic leukocytes to sites of infection or tissue damage.[2][3] Beyond immunology, N-formylation is a key post-translational modification of histone proteins, influencing chromatin structure and gene activation.[2]
The synthesis of N-formyl peptides is therefore of paramount importance for researchers in immunology, drug development, and cell biology who seek to study these signaling pathways or develop novel therapeutics. While the user's query specified N-(2-phenylethyl)formamide, a thorough review of the scientific literature indicates that this particular reagent is not commonly documented for N-formylation in the context of modern solid-phase peptide synthesis (SPPS). The field has instead converged on more direct, efficient, and well-characterized formylating agents.
This guide provides a comprehensive overview and detailed protocols for the most reliable and widely adopted methods for the on-resin N-formylation of peptides, focusing on techniques that offer high efficiency, purity, and compatibility with standard Fmoc-based SPPS.
Scientific Rationale: Choosing the Right Formylation Strategy
The goal of N-formylation in SPPS is to selectively modify the free N-terminal amine of the fully assembled, resin-bound peptide without inducing side reactions on sensitive amino acid side chains. The ideal method should be rapid, high-yielding, and utilize stable, readily available reagents.
Several strategies have been developed over the years. Early methods often involved the use of formic acid activated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).[2][4] While effective, this can lead to the formation of N-acylurea byproducts that can be difficult to remove. A more contemporary and efficient approach involves the in-situ generation of acetic formic anhydride (AFA) from formic acid and acetic anhydride.[5][6] This mixed anhydride is a potent formylating agent that reacts quickly and cleanly with the N-terminal amine. The reaction is typically performed on the solid support after the final Fmoc deprotection step, which simplifies purification as excess reagents and byproducts are simply washed away before peptide cleavage.[7]
Comparative Overview of Common On-Resin Formylation Methods
| Method | Formylating Agent | Key Advantages | Potential Challenges |
| Mixed Anhydride | Acetic Formic Anhydride (from Ac₂O + HCOOH) | Rapid, high yields (>90%), clean reaction, uses common lab reagents.[6][8] | Reaction is exothermic; requires careful addition of reagents. |
| Carbodiimide Activation | Formic Acid + DCC/DIC | Established method, effective for many sequences.[2] | Formation of urea byproducts, potential for racemization is low but present.[4] |
| Other Reagents | Triethyl orthoformate, N-formylsaccharin, etc.[4][9] | May offer specific selectivities or milder conditions. | Reagents may be less common, more expensive, or require specific optimization. |
This guide will focus on the mixed anhydride method due to its superior performance and ease of implementation in a standard peptide synthesis workflow.
Experimental Workflow & Mechanisms
Successful N-formylation is the final chemical step performed on the solid support before the peptide is cleaved from the resin and side-chain protecting groups are removed.
Caption: General workflow for On-Resin N-Formylation post-SPPS.
The mechanism for the highly efficient formylation using acetic formic anhydride involves the nucleophilic attack of the peptide's N-terminal amine on the highly electrophilic formyl carbonyl of the mixed anhydride.
Caption: Mechanism of N-formylation using acetic formic anhydride.
Detailed Experimental Protocol: On-Resin N-Formylation via Mixed Anhydride
This protocol describes a rapid and near-quantitative one-pot procedure for the N-formylation of resin-bound peptides.[6][8] It is compatible with peptides synthesized on standard resins like Rink Amide or Wang resin.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Peptide-Resin | Synthesis Grade | N/A | Fully assembled, N-terminally deprotected peptide on solid support. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Must be amine-free.[10] |
| Pyridine | Anhydrous | Standard Supplier | |
| Formic Acid (HCOOH) | ≥95% Purity | Standard Supplier | |
| Acetic Anhydride (Ac₂O) | ≥98% Purity | Standard Supplier | |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | For washing. |
| Methanol (MeOH) | HPLC Grade | Standard Supplier | For washing. |
Step-by-Step Methodology
This procedure is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Preparation:
-
Ensure the final Fmoc protecting group has been removed from the N-terminus of the resin-bound peptide using standard deprotection protocols (e.g., 20% piperidine in DMF).[11][12]
-
Wash the resin thoroughly with DMF (3 x 10 mL) to remove all traces of piperidine.
-
Swell the peptide-resin in 5 mL of DMF in a suitable reaction vessel for 15-20 minutes.[8]
-
-
Reagent Preparation (Formylating Mixture):
-
Causality: The following steps generate the highly reactive acetic formic anhydride in situ. The order and manner of addition are critical to control the reaction.
-
To the swollen resin suspension in DMF, add pyridine (80 µL, ~1.0 mmol, 10 eq.). Agitate gently for 1 minute.
-
Add formic acid (38 µL, ~1.0 mmol, 10 eq.). Agitate for another 1 minute.[8]
-
-
Formylation Reaction:
-
Causality: Acetic anhydride is added slowly to the formic acid/pyridine mixture to form the mixed anhydride. A rapid, uncontrolled addition can lead to unwanted side reactions or acetylation.
-
Slowly, over a period of 5-10 minutes, add acetic anhydride (94 µL, ~1.0 mmol, 10 eq.) to the reaction vessel while maintaining gentle agitation.[8]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Reaction Monitoring (Optional but Recommended):
-
To check for reaction completion, a small sample of resin beads can be removed and subjected to a Kaiser (ninhydrin) test.[11] A negative Kaiser test (beads remain colorless or yellow) indicates the complete consumption of the primary N-terminal amine.
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture from the vessel.
-
Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash sequence is:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
-
-
Drying and Cleavage:
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
The N-formylated peptide is now ready for cleavage from the solid support and simultaneous side-chain deprotection using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[2]
-
Validation and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Formylation (Positive Kaiser Test) | Insufficient reagent equivalents; short reaction time; poor resin swelling. | Increase reagent equivalents to 15 eq. and extend reaction time to 2 hours. Ensure resin is fully swollen in high-quality DMF before starting. |
| Acetylation Side Product Observed in MS | Reaction temperature too high; rapid addition of acetic anhydride. | Add acetic anhydride slowly and consider cooling the reaction vessel in a water bath during the addition. |
| Low Final Yield | Premature cleavage from acid-labile resins. | Ensure the formylation mixture (containing formic acid) is not left on highly acid-sensitive resins for extended periods. The described protocol is generally safe for standard resins. |
Conclusion
The N-formylation of synthetic peptides is a critical tool for probing fundamental biological processes and for the development of new therapeutic agents. While a multitude of formylating agents exist, the on-resin method utilizing in-situ generated acetic formic anhydride offers a superior combination of speed, efficiency, and simplicity.[6][8] The protocol detailed herein is robust and can be readily integrated into any standard Fmoc-SPPS workflow, enabling researchers, scientists, and drug development professionals to reliably produce high-purity N-formyl peptides for a wide range of applications. This self-validating system, grounded in established chemical principles, provides a trustworthy pathway to accessing these vital biomolecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-phenylethyl)formamide
Welcome to the technical support center for the synthesis of N-(2-phenylethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing N-(2-phenylethyl)formamide?
The synthesis of N-(2-phenylethyl)formamide is typically achieved through two primary routes:
-
Direct Formylation of 2-Phenylethylamine: This is a straightforward approach where 2-phenylethylamine is reacted with a formylating agent. Common agents include formic acid, often used with a catalyst or under reflux, and acetic formic anhydride for more reactive, high-yield formylation.[1][2] Methods using formic acid are often preferred due to their simplicity and the availability of reagents. Catalytic amounts of iodine or zinc oxide with formic acid have been shown to produce high yields under relatively mild, solvent-free conditions.[1][3]
-
The Leuckart Reaction: This classic method involves the reductive amination of a carbonyl compound. For N-(2-phenylethyl)formamide, this would typically start from phenylacetaldehyde, which is reacted with formamide or ammonium formate.[4][5] The reaction requires high temperatures (120-185°C) and drives the formation of the amine via an N-formyl intermediate.[4][6][7] While robust, this method's high temperature can sometimes lead to side products.
Q2: What is the fundamental mechanism behind the Leuckart reaction for this synthesis?
The Leuckart reaction is a complex process that converts aldehydes or ketones into amines. When using formamide, the mechanism can be summarized as follows:
-
Nucleophilic Attack: Formamide attacks the carbonyl carbon of the starting material (e.g., phenylacetaldehyde).
-
Dehydration: The resulting intermediate loses a water molecule to form an N-formyl derivative.
-
Reduction: This derivative is then reduced. Water generated in the reaction can hydrolyze some formamide to ammonium formate, which acts as the reducing agent, transferring a hydride ion and releasing carbon dioxide.[4][5][8]
-
Hydrolysis (if necessary): The final product of the Leuckart reaction is the formamide, N-(2-phenylethyl)formamide. If the free amine were desired, a subsequent hydrolysis step would be required.
Q3: How can I monitor the progress of the formylation reaction effectively?
Monitoring the reaction is crucial to maximize yield and minimize side product formation. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to qualitatively track the consumption of the starting amine and the formation of the formamide product.[9] A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the starting material and the product spots.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: For more quantitative and precise monitoring, HPLC or LC-MS can be used. These techniques are especially useful for identifying minor side products and accurately determining the reaction's endpoint.
Q4: Are there any significant safety considerations for this synthesis?
Yes. Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phenylacetaldehyde has a strong, pungent odor and can be lachrymatory. Reactions conducted at high temperatures, such as the Leuckart reaction, should be performed with caution, using appropriate heating mantles and condensers to manage vapors.[6][10] Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems encountered during the synthesis of N-(2-phenylethyl)formamide, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues. The following decision tree and table can help diagnose the underlying cause.
| Potential Cause | Explanation | Recommended Solution |
| Reagent Quality | Formic acid can decompose over time. 2-phenylethylamine can oxidize. Formamide is very hygroscopic and water can inhibit the reaction.[11][12] | Use freshly opened or purified reagents. Verify the purity of starting materials using techniques like NMR or GC-MS. |
| Incorrect Temperature | The Leuckart reaction requires high temperatures (typically 160-185°C) to proceed efficiently.[6][10] Conversely, some catalytic methods are optimized for lower temperatures (e.g., 70°C), and overheating can cause decomposition.[3] | Ensure the internal reaction temperature is accurately monitored and maintained within the optimal range for the chosen method. For the Leuckart reaction, a heating mantle with a temperature controller is recommended. |
| Improper Stoichiometry | An insufficient amount of the formylating agent will result in incomplete conversion of the starting amine. | For direct formylation with formic acid, using 2 equivalents relative to the amine is a good starting point.[3] For the Leuckart reaction, a large excess of formamide is typically used as it also serves as the solvent.[6] |
| Presence of Moisture | Water can hydrolyze formylating agents or interfere with intermediates, especially in reactions that are not the Leuckart synthesis.[8][11] | Thoroughly dry all glassware before use. Use anhydrous solvents if the protocol specifies. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system. |
Problem 2: Significant Formation of Side Products or Impurities
The presence of impurities complicates purification and reduces the yield of the desired product.
| Observation (by TLC/LC-MS) | Potential Cause | Recommended Solution |
| Multiple Unidentified Spots | Reaction temperature is too high or reaction time is too long, leading to decomposition or polymerization, especially under harsh acidic conditions. | Reduce the reaction temperature by 10-20°C. Monitor the reaction closely with TLC/HPLC and stop it as soon as the starting material is consumed. |
| Persistent Starting Material | Incomplete reaction. This can be due to insufficient heating, short reaction time, or inactive reagents/catalysts. | Confirm the reaction has been running for the recommended time at the correct temperature. If the issue persists, consider adding a fresh portion of the catalyst (if applicable) or using a more reactive formylating agent like acetic formic anhydride.[1] |
| Formation of Tarry/Polymeric Material | Polymerization of starting materials or products. This is a known side reaction for phenols and some aldehydes under strong acidic or basic conditions. | Maintain the lowest effective temperature. If using a strong acid catalyst, consider a milder alternative. Ensure slow addition of reagents to control any exotherms. |
| N,N-Di-(β-phenylisopropyl)formamide | Dimerization side product. In some cases, particularly during Leuckart-type reactions, side products arising from the condensation of multiple substrate molecules can occur.[13][14] | This is often an inherent byproduct of the specific reaction mechanism. Purification by column chromatography is the most effective way to remove it. Optimizing for lower temperatures may slightly reduce its formation. |
Problem 3: Challenges in Product Isolation and Purification
N-(2-phenylethyl)formamide is a solid at room temperature, making it amenable to standard purification techniques. However, issues can still arise.
Issue: Oily Product After Work-up Instead of a Solid
-
Cause: Presence of residual solvent or impurities depressing the melting point.
-
Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it likely contains significant impurities. Proceed with column chromatography for purification.[15]
Issue: Poor Recovery from Recrystallization
-
Cause 1: The product is too soluble in the chosen solvent, even when cold.[9]
-
Solution 1: Choose a different solvent system. A good system is one where the compound is highly soluble when hot but poorly soluble when cold. Ethyl acetate/hexanes or ethanol/water are common choices to try.[9]
-
Cause 2: Using too much solvent to dissolve the crude product.
-
Solution 2: Use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.
Issue: Ineffective Purification by Column Chromatography
-
Cause: The chosen eluent (solvent system) is not providing adequate separation between the product and impurities.[15]
-
Solution: Optimize the eluent using TLC first. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will show a clear separation between the product spot (Rf value ~0.3-0.4) and any impurity spots.
Experimental Protocols
Protocol 1: Synthesis via Direct Formylation with Formic Acid and Iodine
This method is based on an efficient, solvent-free catalytic approach.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-phenylethylamine (1.0 eq), formic acid (2.0 eq), and iodine (0.05 eq, 5 mol%).
-
Heating: Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within a few hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding cold water. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography as needed.
Protocol 2: Synthesis via the Leuckart Reaction
This protocol is a general guideline for the classic Leuckart synthesis.[6][10]
-
Reaction Setup: In a large round-bottom flask equipped with a thermometer, reflux condenser, and heating mantle, add phenylacetaldehyde (1.0 eq) and a large excess of formamide (e.g., 20 equivalents, serving as both reagent and solvent).
-
Heating: Heat the reaction mixture to 180-190°C. The reaction is often exothermic initially. Maintain this temperature for 10-30 minutes after the initial exotherm subsides.[10]
-
Monitoring: Monitor by taking small aliquots, working them up, and analyzing by TLC. Note: high-temperature reactions can be difficult to monitor in real-time. Fixed reaction times are often used.
-
Work-up: Cool the reaction mixture. Dilute with a large volume of water.
-
Extraction: Extract the product with ethyl acetate or another suitable organic solvent.
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product will likely require purification by column chromatography to remove high-boiling impurities.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. publications.iupac.org [publications.iupac.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(2-phenylethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of N-(2-phenylethyl)formamide. Designed by senior application scientists, this resource addresses common and complex purification challenges through a practical question-and-answer format, detailed troubleshooting guides, and validated experimental protocols.
Physicochemical Properties of N-(2-phenylethyl)formamide
A thorough understanding of the physical and chemical properties of N-(2-phenylethyl)formamide is fundamental to selecting an appropriate purification strategy. Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | Liquid at room temperature | [3] |
| Density | 1.049 g/mL at 25 °C | [3] |
| Boiling Point | No definitive value found at atmospheric pressure; requires vacuum distillation. | |
| Refractive Index | n20/D 1.546 | [3] |
| CAS Number | 23069-99-0 | [1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N-(2-phenylethyl)formamide?
A1: Impurities are highly dependent on the synthetic route. For syntheses employing the Leuckart reaction or related formylation methods, common impurities include:
-
Unreacted Starting Materials: Residual 2-phenylethylamine and the formylating agent (e.g., formic acid, ammonium formate, or formamide) are common.[4][5]
-
Reaction Byproducts: If ammonium formate is used, excess water and ammonia may be present.[4] Side reactions can also lead to the formation of di-substituted amines or other condensation products.
-
Solvent and Reagent Residues: Any solvents used during the reaction or initial workup (e.g., benzene, toluene, dichloromethane) may persist.
-
Degradation Products: Amides can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures, leading to hydrolysis back to the parent amine and formic acid.
Q2: What are the primary laboratory-scale methods for purifying N-(2-phenylethyl)formamide?
A2: As a high-boiling liquid, the most effective purification methods are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is the preferred method for separating the product from non-volatile impurities (like salts or polymer byproducts) and from starting materials with significantly different boiling points.[6] The use of a vacuum is critical to lower the boiling point and prevent thermal decomposition.
-
Flash Column Chromatography: This technique is highly effective for separating the target compound from structurally similar impurities that have different polarities.[7][8] Careful selection of the stationary and mobile phases is crucial for a successful separation.
-
Preparative Liquid-Liquid Extraction: A preliminary acidic or basic aqueous wash can effectively remove residual basic (amine) or acidic (formic acid) starting materials, respectively.
Q3: My product yield is very low after flash chromatography on silica gel. What is causing this, and how can I fix it?
A3: This is a common issue with amine-containing compounds like amides on standard silica gel. The primary cause is the acidic nature of the silica surface, which can lead to two main problems:
-
Irreversible Adsorption: The lone pair of electrons on the amide nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" to the column and not elute.
-
Acid-Catalyzed Decomposition: The acidic environment can promote hydrolysis of the amide bond, especially if the mobile phase contains nucleophilic solvents like methanol or water.
Solutions:
-
Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to the eluent.[9] This base will preferentially interact with the acidic sites on the silica, preventing your product from binding strongly and reducing peak tailing.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alternatively, amine-functionalized silica gel is commercially available and designed specifically for the purification of basic compounds.[9]
-
Employ Reversed-Phase Chromatography: If the impurities are significantly more or less polar than the product, reversed-phase flash chromatography using a C18-functionalized silica column with a mobile phase like acetonitrile/water or methanol/water can be an excellent alternative.[10]
Q4: How can I monitor the purity of my compound during the purification process?
A4: Several analytical techniques can be used to assess purity at different stages:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly checking the purity of the crude material, monitoring the progress of a column chromatography separation, and identifying which fractions to combine. A single spot under UV light (after development in an appropriate solvent system) suggests high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, GC-MS is an excellent method for assessing purity and identifying volatile impurities by their mass-to-charge ratio.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, provides a quantitative assessment of purity.[11] A pure sample will show a single, sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the final product and detecting impurities. The absence of signals corresponding to starting materials or byproducts in the NMR spectrum is a strong indicator of high purity.
Troubleshooting Guides
Vacuum Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | 1. Insufficient agitation. 2. Superheating of the liquid. 3. Lack of nucleation sites. | 1. Use a magnetic stir bar and stir plate to ensure vigorous, constant agitation. 2. Heat the distillation flask in a heating mantle or oil bath for uniform temperature distribution. 3. Add boiling chips (note: only add to a cool liquid) or use a "bleeder" tube to introduce a fine stream of inert gas (e.g., nitrogen or argon). |
| Product Decomposition | 1. Distillation temperature is too high. 2. Prolonged heating time. | 1. Use a higher vacuum (lower pressure) to decrease the boiling point. Aim for a pressure that allows distillation at a pot temperature below 150-160 °C. 2. Ensure the apparatus is well-insulated to maintain a stable temperature and speed up the distillation process.[6] |
| Poor Separation | 1. Inefficient fractionating column. 2. Distillation rate is too fast. | 1. For impurities with close boiling points, use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. 2. Slow down the distillation rate by reducing the heat input. This allows for proper vapor-liquid equilibrium to be established in the column, enhancing separation.[6] |
Flash Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | 1. Incorrect mobile phase polarity. 2. Column is overloaded with sample. | 1. Optimize the mobile phase using TLC first. Aim for a solvent system that gives your product an Rf value of ~0.25-0.35 and maximizes the separation (ΔRf) from impurities.[7] 2. As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100. For difficult separations, use more silica. |
| Cracked or Channeled Column | 1. Poorly packed column. 2. Stationary phase dried out during the run. | 1. Pack the column as a slurry ("wet packing") to ensure a homogenous bed. Gently tap the column to settle the packing and remove air bubbles. 2. Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with eluent. |
| Compound Insoluble on Column | 1. Sample was dissolved in a solvent stronger than the mobile phase. | 1. Dissolve the crude sample in a minimal amount of the mobile phase. If solubility is low, use a slightly stronger solvent, but adsorb the sample onto a small amount of silica gel. Dry this silica and load the resulting powder onto the top of the column ("dry loading"). |
Visualized Workflows and Decision Guides
Purification Method Selection
The following decision tree provides a logical pathway for selecting the most appropriate purification strategy for N-(2-phenylethyl)formamide.
Caption: Decision tree for selecting a purification method.
Flash Chromatography Workflow
This diagram outlines the key steps for a successful flash chromatography purification.
Caption: Standard workflow for flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for removing non-volatile impurities or those with significantly different boiling points.
-
Preparation: Ensure the crude N-(2-phenylethyl)formamide is dry and free of low-boiling solvents. If necessary, dissolve the crude product in diethyl ether, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. For better separation, a 10-20 cm Vigreux column can be inserted between the distillation flask and the distillation head.
-
Place a magnetic stir bar in a round-bottom flask appropriately sized for the volume of crude material (the flask should be 1/2 to 2/3 full).
-
Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.
-
Discard any initial low-boiling fractions (forerun).
-
Collect the main fraction distilling at a constant temperature and pressure. This is your purified product.
-
Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the flask.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool completely.
-
Slowly and carefully vent the system to atmospheric pressure before disassembling.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the product from impurities of different polarities.
-
Solvent System Selection:
-
Using TLC, find a mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.25-0.35 for N-(2-phenylethyl)formamide.
-
Confirm that the impurities have different Rf values, ensuring a good separation is possible.
-
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1 g of crude material, use ~40-50 g of silica gel).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles are present. Add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(2-phenylethyl)formamide.
-
References
- 1. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 2. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Phenethyl)formamide 97 23069-99-0 [sigmaaldrich.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. santaisci.com [santaisci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Phenethylformamide
Welcome to the technical support center for the synthesis of N-phenethylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a significant amount of a di-formylated byproduct, N,N-diformylphenethylamine, in my reaction mixture. What is causing this and how can I prevent it?
Root Cause Analysis:
The formation of N,N-diformylphenethylamine is a common side reaction, particularly when using highly active formylating agents or harsh reaction conditions. The initially formed N-phenethylformamide still possesses a reactive N-H bond which can undergo a second formylation. This is especially prevalent when using reagents like acetic formic anhydride (AFA) or under conditions that drive the equilibrium towards the di-formylated product.
Troubleshooting Steps:
-
Re-evaluate Your Formylating Agent: If using a highly reactive agent like AFA, consider switching to a milder system. Formic acid itself, often with a coupling agent like DCC or EDCI, can provide the desired product with higher selectivity.[1][2]
-
Control Stoichiometry: Carefully control the molar ratio of your formylating agent to phenethylamine. Use of a slight excess of the amine or a stoichiometric amount of the formylating agent can disfavor the second formylation.
-
Temperature Management: High temperatures can promote over-reaction. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many formylations, starting at 0 °C and slowly warming to room temperature is effective.[3]
Preventative Measures:
A robust method to achieve selective mono-formylation is the use of formic acid in the presence of a catalytic amount of sodium formate under solvent-free conditions. This method has been shown to be highly selective for N-formylation, even in the presence of other functional groups like hydroxyls.[1][2]
FAQ 2: My reaction is producing N,N-diphenethylethylamine. Why is this happening in a formylation reaction?
Root Cause Analysis:
The formation of N,N-diphenethylethylamine points towards a reductive amination pathway occurring alongside or instead of the desired formylation. This is particularly relevant when using formic acid as the formylating agent, as it can also act as a reducing agent in reactions like the Leuckart or Eschweiler-Clarke reactions.[4][5][6] In this scenario, phenethylamine can react with an imine intermediate, formed from another molecule of phenethylamine and a carbonyl source (potentially an impurity or a breakdown product), which is then reduced by formic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N,N-diphenethylethylamine formation.
Preventative Measures:
To avoid this side reaction, steer clear of conditions that favor reductive amination.
-
Avoid High Temperatures: The Leuckart reaction typically requires temperatures above 120 °C.[6] Conducting your formylation at or below room temperature will significantly suppress this side reaction.
-
Use a Dedicated Formylating Agent: Instead of relying on formic acid alone, use a system designed for formylation, such as formic acid with a carbodiimide coupling agent, which does not induce reduction.[1]
FAQ 3: I have a foul-smelling impurity in my product, and the IR spectrum shows a strong absorption around 2150-2100 cm⁻¹. What is this and how do I get rid of it?
Root Cause Analysis:
This is a classic sign of isonitrile (isocyanide) formation. The N-phenethylformamide product can undergo dehydration to form phenethyl isonitrile, especially under harsh dehydrating conditions (e.g., using reagents like POCl₃, PPh₃/I₂, or Burgess reagent) or at high temperatures.[7][8][9][10] The isonitrile group has a characteristic strong, sharp absorption in the specified IR region and is known for its unpleasant odor.
Reaction Mechanism: Formamide Dehydration to Isonitrile
Caption: Pathway for the unwanted dehydration of the desired product.
Troubleshooting & Prevention:
-
Avoid Dehydrating Conditions: Ensure that your reaction setup is free from common dehydrating agents. If using a reagent like thionyl chloride for another purpose, be aware of its potential to cause this side reaction.
-
Temperature Control: Do not overheat the reaction mixture or the product during distillation. High temperatures can promote elimination.
-
Purification: If isonitrile has formed, it can often be removed by careful column chromatography. However, prevention is the best strategy. During workup, a dilute acid wash can sometimes hydrolyze the isonitrile back to the formamide, though this may not be efficient.[8]
Comparative Yields of Isonitrile Synthesis (to be avoided):
| Dehydrating Agent | Typical Yield of Isonitrile (%) | Conditions to Avoid |
| Phosphorus Oxychloride (POCl₃) | 45-98%[9] | Presence of tertiary amines (e.g., triethylamine), 0 °C to RT |
| Triphenylphosphine/Iodine | 78-90%[10][11][12] | Presence of tertiary amines, room temperature |
| Burgess Reagent | High[9] | Refluxing in CH₂Cl₂ |
This table illustrates conditions known to efficiently produce isonitriles, which should be actively avoided during N-phenethylformamide synthesis.
FAQ 4: My reaction using the Leuckart or Eschweiler-Clarke conditions is messy, with multiple products and low yield of the desired N-phenethylformamide. How can I optimize this?
Root Cause Analysis:
The Leuckart and Eschweiler-Clarke reactions are powerful for reductive amination but can be prone to side reactions if not properly controlled.[5][13][14] Common issues include:
-
Formation of secondary and tertiary amines: As discussed in FAQ 2, the reaction can proceed past the primary amine stage.[5][13]
-
Aldol-type condensations: The carbonyl component can self-condense under the basic conditions, leading to resinous by-products.[5][13]
-
Incomplete reaction: Insufficient temperature or reaction time can leave starting material unreacted.
Optimization Protocol: The Leuckart Reaction
This protocol is for the synthesis of the intermediate amine, which would then be formylated. However, understanding the conditions helps in troubleshooting when formylation and reduction pathways compete.
-
Reagent Choice: Using ammonium formate is often reported to give better yields than formamide alone.[6] A reagent prepared from commercial ammonium carbonate and formic acid can also be effective.[5][13]
-
Temperature Control: The reaction requires high temperatures, typically 120-130 °C for ammonium formate and can be over 165 °C for formamide.[6] It is crucial to maintain a stable temperature to avoid decomposition.
-
Molar Ratios: An excess of the formamide/formate reagent is typically used to drive the reaction to completion.
-
Workup: The crude product is often the formyl derivative, which needs to be hydrolyzed (e.g., with HCl) to yield the free amine.
Key Distinction: Eschweiler-Clarke vs. Leuckart
The Eschweiler-Clarke reaction is specifically for methylation using formaldehyde and formic acid.[4][15][16] It is highly efficient for producing tertiary amines and has the advantage of not producing quaternary ammonium salts.[4][17] If you are observing methylation, it's a sign that a formaldehyde source (or impurity) is present. The Leuckart reaction is more general for reductive amination with other carbonyls.[5][6]
Logical Pathway: Desired vs. Side Reactions
Caption: Competing pathways in the synthesis of N-phenethylformamide.
References
- 1. mdpi.com [mdpi.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 8. Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. erowid.org [erowid.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 16. name-reaction.com [name-reaction.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Ugi Reaction with N-phenethylformamide
Welcome to the technical support center for the Ugi four-component reaction (U-4CR). This guide is specifically designed for researchers, chemists, and drug development professionals who are utilizing N-phenethylformamide as the isocyanide precursor or amine equivalent in their Ugi reactions. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section covers common initial queries and rapid troubleshooting points.
Q1: My Ugi reaction shows no product formation after several hours. What are the first things I should check?
A1: When an Ugi reaction fails to initiate, the issue often lies with one of three areas: reagent quality, imine formation, or concentration.
-
Reagent Purity: The Ugi reaction is sensitive to impurities, especially in the isocyanide and aldehyde. Isocyanides can polymerize or hydrolyze upon storage, while aldehydes can oxidize to carboxylic acids. N-phenethylformamide, if used as a precursor to the isocyanide, must be anhydrous.
-
Imine Formation: The reaction begins with the condensation of the amine and the aldehyde to form an imine, a step that liberates water.[1][2][3] If this equilibrium is not established, the reaction cannot proceed. Pre-forming the imine by stirring the amine and aldehyde together for 30-60 minutes before adding the other components can be beneficial.[4] Using a dehydrating agent like molecular sieves can also drive this step forward.
-
Concentration: Ugi reactions are often most successful at high concentrations of reactants, typically between 0.5 M and 2.0 M.[1] Low concentrations can significantly slow down the reaction kinetics, sometimes preventing product formation altogether.[5]
Q2: What is the best solvent for an Ugi reaction involving N-phenethylformamide?
A2: The choice of solvent is critical and depends on the specific substrates. Generally, polar protic solvents are preferred because they can stabilize the polar and ionic intermediates formed during the reaction mechanism.[6][7]
-
Methanol (MeOH): This is the most common and often the best starting point. It is polar, protic, and effectively solubilizes the starting materials and intermediates.[5][8][9]
-
2,2,2-Trifluoroethanol (TFE): TFE is another excellent choice, particularly if the Passerini reaction is a competing side reaction. Its high polarity can favor the Ugi pathway.[8][10]
-
Aprotic Solvents: Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) can also yield good results, but their effectiveness is highly substrate-dependent.[6][11] Non-polar solvents are generally detrimental as they do not stabilize the key ionic intermediates.[12]
Q3: How can I efficiently monitor the progress of my Ugi reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: This is a quick and easy way to monitor the consumption of starting materials. A co-spot of your starting material mixture alongside the reaction mixture will clearly show which components are being consumed. The isocyanide can be visualized using a specific stain if it is not UV-active.
-
LC-MS: This provides more definitive information. You can monitor the disappearance of starting material peaks and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z), confirming the formation of the desired Ugi adduct.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more persistent and complex issues.
Problem: Consistently Low Yields (<40%)
Low yields are the most common frustration in multicomponent reactions. The causes can be multifaceted, ranging from reagent issues to suboptimal reaction conditions.
Potential Cause A: Reagent Quality and Stoichiometry
The Ugi reaction is a convergent process where four different molecules must come together. The purity and precise stoichiometry of each component are therefore paramount.
Troubleshooting Protocol:
-
Verify Purity:
-
N-phenethylformamide: If used as an isocyanide precursor (e.g., via dehydration with triphosgene), ensure it is pure and dry. Analyze by ¹H NMR to check for impurities.
-
Aldehyde: Check for the presence of the corresponding carboxylic acid impurity via NMR. If significant, purify by distillation or flash chromatography.
-
Isocyanide (if used directly): Isocyanides have a characteristic strong stretching band in IR spectroscopy around 2140 cm⁻¹.[4] Check for this band and verify purity by NMR. If degraded, purify by chromatography or distillation, or synthesize a fresh batch.
-
Carboxylic Acid & Amine: These are generally stable but should be of high purity.
-
-
Ensure Anhydrous Conditions: Water can hydrolyze the isocyanide and the imine intermediate.[11] Flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Stoichiometry: While a 1:1:1:1 ratio is standard, sometimes a slight excess (1.1-1.2 equivalents) of one component can improve yields.[5] Experiment by systematically using a slight excess of the isocyanide or the pre-formed imine.
Potential Cause B: Suboptimal Reaction Conditions
The kinetics and equilibrium of the Ugi reaction are highly sensitive to the reaction environment.
Troubleshooting Protocol:
-
Concentration Scan: As mentioned in the FAQs, concentration is key. If you are running the reaction at a low concentration (e.g., 0.1 M), increase it stepwise to 0.5 M, 1.0 M, and even 2.0 M.[1]
-
Solvent Screening: If methanol is giving poor results, perform a small-scale screen with other solvents.
| Solvent | Type | Rationale |
| Methanol | Polar Protic | Standard choice, good for solvating intermediates.[5][8][9] |
| Ethanol | Polar Protic | Similar to methanol, can sometimes offer better solubility.[6] |
| TFE | Polar Protic | Highly polar, can accelerate the reaction and suppress side products.[8] |
| DCM | Polar Aprotic | A good choice for less polar substrates.[6] |
| Acetonitrile | Polar Aprotic | Intermediate polarity, can be effective.[5] |
-
Temperature Adjustment: Most Ugi reactions are run at room temperature.[9] However, if the reaction is sluggish due to sterically hindered substrates (the phenethyl group can contribute to this), gentle heating to 40-50 °C may be beneficial.[8] Conversely, if side reactions are the issue, cooling the reaction to 0 °C may improve selectivity.[12]
Problem: Formation of Significant Side Products
The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates competing reactions are occurring.
Potential Cause A: The Passerini Reaction
The most common side reaction in an Ugi setup is the Passerini reaction. This is a three-component reaction between the aldehyde, carboxylic acid, and isocyanide, which occurs when the amine is not efficiently incorporated.[1][10] The product is an α-acyloxy carboxamide.
Diagnostic & Corrective Actions:
-
Identify the Side Product: The Passerini product will have a distinct mass from the Ugi product (lacking the amine component). Use LC-MS to confirm its presence.
-
Favor the Ugi Pathway:
-
Pre-form the Imine: The most effective way to suppress the Passerini reaction is to ensure the imine is formed before the isocyanide is added. Stir the amine and aldehyde together for 30-60 minutes at room temperature.[4]
-
Solvent Choice: The Ugi reaction is generally favored in polar protic solvents like methanol or TFE, while the Passerini reaction can be more competitive in less polar, aprotic solvents.[10][11] Switching to methanol is a primary strategy to suppress this side reaction.
-
// Nodes Start [label="Aldehyde + Acid +\nIsocyanide", fillcolor="#4285F4"]; Amine [label="Amine", fillcolor="#34A853"]; Imine [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Passerini [label="Passerini Product\n(α-acyloxy carboxamide)", fillcolor="#EA4335"]; Ugi [label="Ugi Product\n(bis-amide)", fillcolor="#34A853"];
// Edges Start -> Passerini [label="3-Component\nReaction", color="#EA4335"]; Start -> Imine [label="+ Amine\n(Pre-formation)", color="#34A853"]; Amine -> Imine [style=invis]; Imine -> Ugi [label="Trapping by\nIsocyanide & Acid", color="#34A853"]; } Caption: Competing Passerini and Ugi reaction pathways.
Potential Cause B: Isocyanide Polymerization
Isocyanides, especially reactive ones, can polymerize, appearing as an insoluble baseline material on TLC or a complex mixture of high molecular weight species in MS.
Diagnostic & Corrective Actions:
-
Order of Addition: The isocyanide should always be the last reagent added to the reaction mixture.[1][9] This ensures that the reactive iminium ion intermediate is already present and can immediately trap the isocyanide, minimizing its chance to self-react.
-
Control Temperature: Isocyanide polymerization can be accelerated by heat. If you are heating your reaction, consider if a lower temperature is feasible.
Section 3: Experimental Workflow & Visualization
A logical workflow is critical for efficiently troubleshooting a challenging reaction.
Troubleshooting Workflow Diagram
This diagram outlines a step-by-step decision-making process for addressing a low-yielding Ugi reaction.
// Nodes Start [label="Low Ugi Yield", fillcolor="#EA4335", shape=ellipse]; Check_Purity [label="1. Verify Reagent Purity\n(NMR, IR, LC-MS)", fillcolor="#4285F4"]; Purity_OK [label="Purity OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify/Replace\nReagents", fillcolor="#EA4335"]; Check_Conditions [label="2. Optimize Conditions\n(Concentration, Solvent)", fillcolor="#4285F4"]; Conditions_OK [label="Yield Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Side_Rxns [label="3. Analyze for Side Products\n(LC-MS for Passerini)", fillcolor="#4285F4"]; Side_Rxns_Present [label="Passerini Found?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Preform_Imine [label="Pre-form Imine;\nSwitch to MeOH/TFE", fillcolor="#34A853"]; Success [label="Problem Solved", fillcolor="#34A853", shape=ellipse]; Consult [label="Consult Literature for\nSpecific Substrate Analogs", fillcolor="#5F6368"];
// Edges Start -> Check_Purity; Check_Purity -> Purity_OK; Purity_OK -> Purify [label="No"]; Purify -> Start [style=dashed]; Purity_OK -> Check_Conditions [label="Yes"]; Check_Conditions -> Conditions_OK; Conditions_OK -> Success [label="Yes"]; Conditions_OK -> Check_Side_Rxns [label="No"]; Check_Side_Rxns -> Side_Rxns_Present; Side_Rxns_Present -> Preform_Imine [label="Yes"]; Side_Rxns_Present -> Consult [label="No"]; Preform_Imine -> Start [style=dashed]; Consult -> Start [style=dashed]; } Caption: Systematic workflow for troubleshooting the Ugi reaction.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 9. Video: Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [jove.com]
- 10. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Synthesis of N-formylphenylethylamine
Welcome to the Technical Support Center for the synthesis of N-formylphenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic procedure. Our goal is to equip you with the knowledge to optimize your reaction conditions, minimize byproduct formation, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my N-formylphenylethylamine synthesis. What are the likely causes?
A1: Low yields can stem from several factors, often related to reagent purity, reaction conditions, or the choice of formylating agent. Common culprits include:
-
Moisture Contamination: Many formylating agents, such as those used in the Vilsmeier-Haack reaction or acetic formic anhydride, are highly sensitive to moisture. Water can quench these reagents, leading to a significant drop in yield.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Temperature: The reaction kinetics are highly dependent on temperature. Excessively low temperatures can slow the reaction rate, requiring impractically long reaction times, while excessively high temperatures can promote side reactions and decomposition.[2]
-
Improper Stoichiometry: The molar ratio of phenylethylamine to the formylating agent is critical. An insufficient amount of the formylating agent will result in incomplete conversion, while a large excess can lead to the formation of byproducts.[2]
-
Poor Reagent Reactivity: The choice of formylating agent should be appropriate for the substrate. For a relatively simple primary amine like phenylethylamine, methods using formic acid, with or without a catalyst, are often effective.[1]
Q2: What are the most common byproducts I should expect, and how can I minimize their formation?
A2: The formation of byproducts is a common challenge. The specific byproducts will depend on the synthetic route employed. Here are some of the most frequently observed impurities:
-
Di-formylated Products: While less common with primary amines, under forcing conditions or with certain formylating agents, di-formylation can occur. Adjusting the stoichiometry by reducing the amount of the formylating agent can favor mono-formylation.[1][2]
-
Unreacted Starting Material: The presence of unreacted phenylethylamine is often due to incomplete reaction. This can be addressed by optimizing reaction time, temperature, and reagent stoichiometry.
-
Products of Side Reactions: Depending on the specific synthesis method (e.g., Leuckart reaction), a variety of side products can form. For instance, in reactions analogous to the Leuckart synthesis of other amines, impurities like N,N-di-(1-phenylethyl)amine and the corresponding formamide have been identified.[3] Careful control of reaction conditions is crucial to suppress these side reactions.[4]
Q3: I am using the Leuckart reaction for the synthesis. What specific impurities should I be aware of?
A3: The Leuckart reaction and its variations are powerful methods for reductive amination. However, they are known to produce a characteristic profile of impurities. While direct studies on N-formylphenylethylamine are not extensively detailed in the provided results, analogous syntheses, such as that of amphetamine, provide valuable insights. Potential byproducts could include:
-
N,N-di-(1-phenylethyl)amine and its formamide: These can arise from the reaction of the initially formed N-formylphenylethylamine with another molecule of phenylethylamine.[3]
-
Pyrimidines: In some Leuckart reactions, substituted pyrimidines can be formed as byproducts.[3]
-
Polymerization/Resin Formation: Particularly under harsh acidic conditions and high temperatures, phenolic substrates can undergo polymerization. While phenylethylamine itself is not a phenol, any phenolic impurities or related starting materials could lead to resin formation.[1][2]
To minimize these, it is crucial to maintain the lowest effective temperature and use appropriate stoichiometry.[2]
Troubleshooting Guides
Guide 1: Low Yield
This guide provides a systematic approach to troubleshooting low yields in your N-formylphenylethylamine synthesis.
Troubleshooting Workflow for Low Reaction Yield
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
Guide 2: Byproduct Formation
This guide helps in identifying and mitigating the formation of unwanted byproducts.
Decision Tree for Addressing Byproduct Formation
Caption: A decision tree to guide the mitigation of common byproducts.
Experimental Protocols
Protocol 1: General N-formylation using Formic Acid
This protocol provides a straightforward method for the N-formylation of phenylethylamine.
Materials:
-
Phenylethylamine
-
Formic acid (85-98%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add phenylethylamine (1.0 eq).
-
Add toluene to the flask.
-
Add formic acid (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/GC-MS analysis indicates the consumption of the starting material.[5]
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure to obtain the crude N-formylphenylethylamine.
-
Purify the product by chromatography or recrystallization if necessary.
Protocol 2: Analytical Characterization of Byproducts
To effectively troubleshoot your synthesis, it is essential to identify the impurities present.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[3][4] The mass spectrometer provides fragmentation patterns that can help in the structural elucidation of unknown byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to quantify the purity of the final product and identify impurities if they are present in sufficient concentration.[6]
Sample Preparation for GC-MS/LC-MS:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.
-
Dilute the sample to an appropriate concentration for analysis.
Data Presentation
Table 1: Common Synthesis Methods and Potential Byproducts
| Synthesis Method | Key Reagents | Common Byproducts/Issues | Mitigation Strategies |
| Formic Acid | Phenylethylamine, Formic Acid | Unreacted starting material, water-sensitive | Use Dean-Stark trap to remove water, optimize reaction time and temperature.[5] |
| Leuckart-Wallach Reaction | Phenylethylamine, Formamide/Formic Acid | N,N-di-(1-phenylethyl)amine, pyrimidines, resin formation | Control temperature carefully, use appropriate stoichiometry.[3][7] |
| Eschweiler-Clarke Reaction | Phenylethylamine, Formic Acid, Formaldehyde | N-methylphenylethylamine (if methylation occurs) | This reaction is primarily for methylation; for formylation, other methods are more direct.[8][9] |
| Acetic Formic Anhydride (AFA) | Phenylethylamine, Acetic Anhydride, Formic Acid | Di-formylation, sensitivity to moisture | Prepare AFA in situ at low temperatures, use anhydrous conditions.[10] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. rroij.com [rroij.com]
- 7. mdpi.com [mdpi.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on N-(2-phenylethyl)formamide Reactivity
Welcome to the Technical Support Center for optimizing reactions involving N-(2-phenylethyl)formamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of solvent selection in determining reaction success, particularly in the context of the Bischler-Napieralski reaction, a cornerstone transformation for this substrate.
Our approach is to move beyond simple protocol recitation and delve into the mechanistic reasoning behind solvent choice. Understanding the "why" will empower you to troubleshoot effectively, adapt protocols to new substrates, and push the boundaries of your synthetic chemistry.
Section 1: Core Concepts & Mechanistic Overview
The reactivity of N-(2-phenylethyl)formamide is dominated by its potential to undergo intramolecular electrophilic aromatic substitution, most notably the Bischler-Napieralski reaction, to form 3,4-dihydroisoquinolines.[1][2] This transformation is pivotal for the synthesis of a vast array of alkaloids and pharmacologically active compounds.[1]
The reaction is typically promoted by a dehydrating agent or Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under thermal conditions.[1][3] The choice of solvent is not merely a medium for dissolution but a critical parameter that influences which mechanistic pathway is favored, the stability of reactive intermediates, and the overall yield and purity of the product.
Two primary mechanistic pathways are often considered for the Bischler-Napieralski reaction[2][4]:
-
Nitrilium Ion Mechanism: The amide oxygen is activated by the Lewis acid, followed by elimination to form a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular attack by the electron-rich phenyl ring to form the cyclized product.[1][4]
-
Imidoyl Intermediate Mechanism: An intermediate such as a dichlorophosphoryl imine-ester is formed first, which then cyclizes. Elimination to form the final product occurs after the ring-closing step.[2]
The prevailing mechanism is influenced by the specific substrate, the dehydrating agent, and, crucially, the reaction conditions, including the solvent.[2] Solvent properties such as polarity, coordinating ability, and boiling point can stabilize or destabilize key intermediates, thus directing the reaction's course and efficiency.
References
Technical Support Center: A Researcher's Guide to N-(2-phenylethyl)formamide
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for N-(2-phenylethyl)formamide (CAS 23069-99-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile amide in their work. We understand that even routine chemical handling can present challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your protocols, and ensure the integrity of your results.
Section 1: Core Characteristics and Safety First
Before initiating any experiment, a thorough understanding of the reagent's properties and hazards is paramount.
Table 1: Physical and Safety Properties of N-(2-phenylethyl)formamide
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index | n20/D 1.546 | |
| GHS Hazard Codes | H302, H315, H317, H318, H335 | [1] |
| Signal Word | Danger | [1] |
Question: What are the primary hazards of N-(2-phenylethyl)formamide and what personal protective equipment (PPE) is mandatory?
Answer: N-(2-phenylethyl)formamide is a hazardous substance that requires careful handling. According to its GHS classification, it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation[1].
Mandatory PPE and Handling Protocol:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors[4].
-
Eye Protection: Chemical safety goggles are required at all times. Due to the risk of serious eye damage (H318), a face shield is strongly recommended[5].
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and change them immediately if contamination occurs.
-
Skin Protection: A lab coat must be worn. Ensure no skin is exposed.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.
Section 2: Troubleshooting Experimental Workflows
This section addresses specific problems that may arise during the synthesis, purification, and handling of N-(2-phenylethyl)formamide.
Synthesis Phase
The most common route to N-(2-phenylethyl)formamide is the formylation of 2-phenylethylamine, often via the Leuckart reaction or using other formylating agents.
Question: My Leuckart reaction to synthesize N-(2-phenylethyl)formamide is resulting in a low yield and several side products. What is causing this and how can I optimize it?
Answer: The Leuckart reaction, while robust, is sensitive to several parameters that can depress yields and generate impurities. The primary cause of low yield is often suboptimal temperature control and incorrect stoichiometry of the formylating reagents.
Causality and Optimization:
-
Temperature Control is Critical: The reaction typically requires heating to high temperatures (160-190 °C)[6][7]. However, inconsistent heating or runaway temperatures can lead to the formation of undesired condensation products and polymerization, particularly if the starting materials contain impurities[8].
-
Reagent Stoichiometry: The ratio of the amine to the formylating agent (e.g., formamide, ammonium formate, or a formamide/formic acid mixture) is crucial. An excess of the formylating agent is typically used, but a very large excess can complicate purification. A molar ratio of formamide to the ketone/aldehyde starting material between 10:1 to 100:1 is often cited for optimal results in related reactions[6].
-
Reaction Time: While classic Leuckart reactions can take many hours, modern variations with additives like formic acid can be complete in a much shorter time frame[6][7]. Over-extending the reaction time at high temperatures can lead to degradation.
Troubleshooting Workflow for Low Synthesis Yield
Caption: Troubleshooting logic for low-yield synthesis.
Purification Phase
Purifying N-(2-phenylethyl)formamide from crude reaction mixtures requires removing unreacted starting materials, catalysts, and side products.
Question: What is the most effective method for purifying crude N-(2-phenylethyl)formamide, and how do I remove a persistent yellow color?
Answer: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For N-(2-phenylethyl)formamide, which is a relatively high-boiling liquid, vacuum distillation and column chromatography are the most effective techniques[9].
Method Selection:
-
Vacuum Distillation: This is the preferred method for larger quantities (>5 g) and for removing non-volatile impurities. It is highly effective at separating the product from unreacted 2-phenylethylamine if their boiling points are sufficiently different under vacuum.
-
Column Chromatography: This is ideal for smaller scales or when impurities are structurally similar to the product (e.g., N,N-di-(β-phenylethyl)formamide)[8][10]. A silica gel stationary phase is standard.
Protocol for Removing Color Impurities: Persistent yellow or brown coloration is typically due to high molecular weight, conjugated byproducts.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% w/w) to the solution[10].
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal.
-
Concentration: Remove the solvent under reduced pressure. The resulting product should be significantly decolorized and can then be further purified by distillation or chromatography.
Purification Method Decision Tree
Caption: Decision guide for selecting a purification method.
Section 3: Stability and Storage FAQs
Question: How stable is N-(2-phenylethyl)formamide to storage? I suspect my sample has degraded.
Answer: Like many amides, N-(2-phenylethyl)formamide is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts[11]. The degradation products are 2-phenylethylamine and formic acid. Signs of degradation include a change in appearance, the development of an amine-like odor, or the appearance of new spots on a TLC plate.
Question: What are the optimal long-term storage conditions for N-(2-phenylethyl)formamide?
Answer: To ensure long-term stability and purity, N-(2-phenylethyl)formamide should be stored under the following conditions:
-
Temperature: Store at -20°C for maximum stability.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxidation.
-
Container: Use a tightly sealed, clean glass container.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
Section 4: Detailed Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying approximately 1-2 g of crude N-(2-phenylethyl)formamide.
Methodology:
-
TLC Analysis: First, determine an optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate) and pack a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(2-phenylethyl)formamide.
References
- 1. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 3. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 7. US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines - Google Patents [patents.google.com]
- 8. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-(2-phenylethyl)formamide and N-(2-phenylethyl)acetamide for Synthetic and Medicinal Chemistry
Introduction
In the landscape of organic synthesis and drug development, the precise selection of reagents and intermediates is paramount. N-(2-phenylethyl)formamide and N-(2-phenylethyl)acetamide, two structurally similar secondary amides derived from the ubiquitous biogenic amine 2-phenylethylamine, serve as critical building blocks. While differing by only a single methyl group, their chemical behavior, reactivity, and utility diverge significantly. This guide provides an in-depth comparison of these two compounds, offering experimental data, mechanistic insights, and detailed protocols to inform their strategic application in research and development. We will explore their physicochemical properties, synthetic routes, comparative reactivity in key transformations, and established applications, providing a clear rationale for choosing one over the other for specific synthetic goals.
Physicochemical Properties: A Foundation for Application
The seemingly minor structural difference—a hydrogen versus a methyl group on the acyl moiety—imparts distinct physical properties that influence their handling, solubility, and chromatographic behavior. The acetamide is a solid at room temperature, which can simplify handling and purification by recrystallization, whereas the formamide is a liquid.
| Property | N-(2-phenylethyl)formamide | N-(2-phenylethyl)acetamide | Rationale for Difference |
| Molecular Formula | C₉H₁₁NO[1][2] | C₁₀H₁₃NO[3][4][5] | Addition of a CH₂ unit. |
| Molecular Weight | 149.19 g/mol [1][2][6] | 163.22 g/mol [4][5] | The methyl group adds ~14 g/mol . |
| CAS Number | 23069-99-0[1][2][6] | 877-95-2[3][5] | Unique identifier. |
| Physical State | Liquid at 25 °C | White to off-white solid[3] | The larger, more symmetrical acetamide packs more efficiently into a crystal lattice, increasing melting point. |
| Melting Point | Not applicable (Liquid) | 48-52 °C[7] (also reported as 58-62°C[4]) | Stronger intermolecular forces (van der Waals and dipole-dipole) in the solid state. |
| Boiling Point | Not available | ~294-347 °C at 760 mmHg[4][7] | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Density | ~1.049 g/mL at 25 °C | ~1.0 g/cm³[7] | Similar densities, typical for small organic molecules. |
| Solubility | Data not widely available | Soluble in ethanol, chloroform; limited solubility in water[3][4]. | The hydrophobic phenyl and ethyl groups dominate, but the amide provides some polar character. |
Synthesis and Mechanistic Considerations
Both amides are readily synthesized from the common precursor 2-phenylethylamine. The choice of acylating agent and reaction conditions is a primary determinant of efficiency and purity. The fundamental reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.
General Synthetic Workflow
The synthesis for both compounds follows a similar pathway, differing only in the choice of the carbon source for the acyl group. This makes for a direct and logical comparison of reaction efficiency.
Caption: Divergent synthesis from a common precursor.
Protocol 1: Synthesis of N-(2-phenylethyl)formamide
This procedure is adapted from the Leuckart reaction, which utilizes formic acid as both the formylating agent and a reducing agent in other contexts. Here, it serves primarily for formylation.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-phenylethylamine (1.0 eq).
-
Reagent Addition: Slowly add an excess of formic acid (e.g., 2.0-3.0 eq). The reaction is often exothermic and may require initial cooling.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water to dilute the remaining formic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or benzene (note: use appropriate safety precautions for benzene)[8].
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution to remove residual acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude liquid product. Further purification can be achieved by vacuum distillation.
-
Causality: The use of excess formic acid drives the equilibrium towards the product. The aqueous workup and bicarbonate wash are critical for removing the polar formic acid starting material, which is a common impurity.
Protocol 2: Synthesis of N-(2-phenylethyl)acetamide
This protocol employs acetic anhydride, a highly efficient and common acetylating agent.
-
Reaction Setup: Dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask, often cooled in an ice bath. A base, such as triethylamine or pyridine (1.1 eq), is typically added to scavenge the acetic acid byproduct.
-
Reagent Addition: Add acetic anhydride (1.05-1.1 eq) dropwise to the stirred solution. An exothermic reaction is expected.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with dilute HCl (to remove the base and any unreacted starting amine), water, saturated sodium bicarbonate solution (to remove acetic acid), and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(2-phenylethyl)acetamide.[3]
-
Causality: Acetic anhydride is more reactive than acetic acid, leading to faster and more complete reactions at lower temperatures. The use of a non-nucleophilic base is crucial to prevent it from competing with the primary amine and to neutralize the acidic byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.
Comparative Reactivity and Synthetic Utility
The true divergence between these molecules emerges in their subsequent chemical transformations. The formyl proton (H-C=O) and the acetyl methyl group (CH₃-C=O) create distinct electronic and steric environments that dictate their utility.
Key Reactivity Pathways
Caption: Distinct synthetic pathways for each amide.
1. Electrophilic Cyclization: The Bischler-Napieralski Reaction
N-(2-phenylethyl)acetamide is a classic substrate for the Bischler-Napieralski reaction, a powerful method for constructing the 3,4-dihydroisoquinoline core found in many alkaloids and pharmaceuticals.[9][10]
-
Mechanism: The reaction is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[11][12] The amide oxygen is activated, forming a reactive nitrilium ion intermediate. This potent electrophile is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution to form the cyclized product.[10][11]
-
Why Acetamide? The acetamide provides the necessary two-carbon fragment that becomes part of the newly formed heterocyclic ring. While the formamide analogue could theoretically cyclize, it would lead to an isoquinoline directly, often with lower efficiency and competing side reactions under these conditions. The resulting dihydroisoquinoline from the acetamide can be easily oxidized to the corresponding aromatic isoquinoline if desired.
2. Formylation and Reagent Generation: The Vilsmeier-Haack Reaction
N-substituted formamides, including N-(2-phenylethyl)formamide, are key components in generating the Vilsmeier reagent.[13][14][15]
-
Mechanism: The formamide reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13] This reagent is a mild electrophile used to formylate activated aromatic rings.[14][15]
-
Why Formamide? The presence of the formyl proton is essential. Acetamides, lacking this proton, cannot form the specific Vilsmeier reagent and do not undergo this transformation. This reactivity makes formamides valuable for introducing aldehyde functionalities into molecules.[16]
3. Multicomponent Reactions: The Ugi Reaction
Formamides are valuable precursors to isocyanides, which are essential components in multicomponent reactions like the Ugi reaction. Dehydration of a monosubstituted formamide yields the corresponding isocyanide.
-
Application: N-(2-phenylethyl)formamide can be dehydrated (e.g., using POCl₃ and a base) to form 2-phenylethyl isocyanide. This isocyanide can then participate in a Ugi reaction with an aldehyde, an amine, and a carboxylic acid to rapidly assemble complex, amide-containing structures from simple starting materials. Acetamides cannot be converted to isocyanides and thus cannot be used in this context.
4. Stability and Use as a Protecting Group
The acetamide group is generally more sterically hindered and electronically stable than the formamide group. This makes N-acetyl protection a robust and common strategy for protecting primary and secondary amines during synthesis. Formamides are generally more susceptible to acidic or basic hydrolysis. While both can serve as protecting groups, the acetamide offers greater stability across a wider range of reaction conditions.
Conclusion
While N-(2-phenylethyl)formamide and N-(2-phenylethyl)acetamide are separated by a mere 14 atomic mass units, their synthetic roles are distinct and complementary.
-
Choose N-(2-phenylethyl)acetamide when:
-
The goal is to synthesize 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction .
-
A robust and stable protecting group for the phenylethylamine moiety is required.
-
A solid, crystalline material is preferred for ease of handling and purification.
-
-
Choose N-(2-phenylethyl)formamide when:
-
It will be used as a precursor to generate a Vilsmeier reagent for subsequent formylation reactions.
-
The synthetic plan involves dehydration to an isocyanide for use in multicomponent reactions like the Ugi reaction .
-
A milder or more readily cleavable protecting group is desired compared to the acetamide.
-
By understanding these fundamental differences in structure, reactivity, and application, researchers can make informed, strategic decisions, leveraging the unique chemistry of each amide to achieve their synthetic objectives with greater precision and efficiency.
References
- 1. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 3. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(Phenethyl)formamide 97 23069-99-0 [sigmaaldrich.com]
- 7. N-(2-Phenylethyl)acetamide | CAS#:877-95-2 | Chemsrc [chemsrc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. ijpcbs.com [ijpcbs.com]
The Central Role of N-phenethylformamide in Synthesis
An In-Depth Guide to Alternative Reagents for the N-Formylation of Phenethylamine
For researchers, scientists, and professionals in drug development, the formylation of primary and secondary amines is a cornerstone of organic synthesis. N-phenethylformamide, the formylated version of 2-phenylethylamine, is a critical intermediate, most notably in the construction of the tetrahydroisoquinoline (THIQ) scaffold—a privileged structure in numerous alkaloids and pharmaceutical agents.[1] Its synthesis via the Pictet-Spengler reaction is a classic and powerful transformation.[2][3]
However, the reliance on a single precursor or a single formylation method can be limiting. The ideal synthetic route is often a balance of efficiency, cost, safety, and scalability. This guide provides an in-depth comparison of robust and field-proven alternative reagents and methodologies to generate N-phenethylformamide or its equivalent for downstream applications, supported by experimental data and protocols.
The primary value of N-phenethylformamide lies in its role as a stable, activated precursor for cyclization reactions. The formyl group serves as the electrophilic component that, upon activation, facilitates the intramolecular attack by the electron-rich phenyl ring to form the THIQ core. Understanding this downstream application is crucial for evaluating the suitability of any alternative formylation method.
Caption: Fig 1. Synthetic pathway from phenethylamine to the THIQ core.
A Comparative Analysis of N-Formylation Reagents
The choice of formylating agent directly impacts reaction efficiency, selectivity, and practicality.[4] A reagent is not merely a source of a formyl group; its reactivity profile dictates the required conditions and tolerance to other functional groups.[5] We will compare several leading alternatives capable of formylating phenethylamine and similar substrates.
Formic Acid
Formic acid is the most direct and atom-economical formylating agent.[6] The primary challenge is the removal of water, the reaction byproduct, to drive the equilibrium toward the formamide product.[7]
-
Mechanism & Rationale: This is a classic condensation reaction. Heating an amine with formic acid in a solvent like toluene or xylene while using a Dean-Stark apparatus effectively removes water, leading to high yields.[8] The choice of a higher-boiling solvent allows for the necessary reaction temperatures to facilitate dehydration. This method is praised for its simplicity, low cost, and the absence of complex reagents.[8]
-
Performance: Excellent yields (often >95%) are achievable.[8] The reaction is highly chemoselective for amines; hydroxyl groups are typically not formylated under these conditions.[6][8]
Ammonium Formate
Ammonium formate serves as a convenient, solid source of both ammonia and formic acid.[9] It is particularly noted for its use in the Leuckart-Wallach reaction for reductive amination but is also an effective N-formylating agent for various amines.[10][11][12]
-
Mechanism & Rationale: When heated, ammonium formate can decompose into formamide and water or act as a transfer formylating agent.[9] Its solid nature and stability at room temperature make it easier to handle than concentrated formic acid. It is considered an inexpensive and promising reagent.[11]
-
Performance: Good to excellent yields have been reported, and the reaction can often be run under solvent-free conditions, enhancing its green chemistry profile.[6] It selectively formylates the nitrogen in amino alcohols, leaving the hydroxyl group intact.[6]
Acetic Formic Anhydride (AFA)
Mixed anhydrides, particularly AFA, are highly reactive and efficient formylating agents.[13]
-
Mechanism & Rationale: AFA is typically generated in situ by reacting formic acid with acetic anhydride, as it is too unstable to be stored.[8][13] The formyl group is significantly more electrophilic and less sterically hindered than the acetyl group, leading to the selective transfer of the formyl moiety to the amine nucleophile.[13]
-
Performance: This method provides excellent yields under mild conditions, often at low temperatures (0 °C to room temperature). However, its high reactivity and moisture sensitivity necessitate strictly anhydrous conditions, which can be a practical drawback compared to formic acid methods.[8]
Formate Esters
Simple esters of formic acid, such as ethyl formate, can also serve as formylating agents.
-
Mechanism & Rationale: This is an aminolysis reaction where the amine displaces the alkoxy group of the ester. The reaction often requires heating, and the proposed mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester.[14]
-
Performance: Yields are generally moderate to good. The reaction can be slower and may require higher temperatures or longer reaction times compared to more reactive agents like AFA.[14]
Performance Data Summary
The following table summarizes the performance of these key alternatives for the N-formylation of amines, providing a basis for objective comparison.
| Reagent/Method | Typical Conditions | Yield (%) | Selectivity & Advantages | Disadvantages | References |
| Formic Acid | Toluene/Xylene, reflux w/ Dean-Stark trap, 4-9h | 95-99% | Excellent N-selectivity over O-formylation; simple, low-cost, no anhydrous conditions needed. | Requires heating and specialized glassware (Dean-Stark). | [8],[7] |
| Ammonium Formate | Neat or solvent, heat (e.g., 60-100 °C) | 75-95% | Inexpensive, easy to handle solid; selective for amines; can be solvent-free. | May require higher temperatures; potential for side reactions in complex substrates. | [10],,[6] |
| Acetic Formic Anhydride | In situ prep (HCOOH + Ac₂O); 0 °C to RT | 90-99% | High reactivity, very high yields, mild conditions (low temp). | Moisture-sensitive, requires anhydrous conditions; AFA is unstable and must be made fresh. | [13],[8] |
| Ethyl Formate | Neat or solvent, heat, several hours | 60-85% | Readily available, simple procedure. | Slower reaction times, moderate yields, requires heating. |
Visualizing the Alternatives
The selection of a formylation method can be visualized as a decision tree, starting from the common substrate and branching into different synthetic pathways, each with its own set of conditions and outcomes.
Caption: Fig 2. Comparison of alternative formylation pathways.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for two of the most practical and efficient methods discussed.
Protocol 1: N-Formylation using Formic Acid and Dean-Stark Trap
This protocol is adapted from methodologies known for their high yields and operational simplicity.[8]
Objective: To synthesize N-phenethylformamide from 2-phenylethylamine with high purity.
Materials:
-
2-Phenylethylamine (1.0 eq)
-
Formic Acid (85% aqueous solution, 1.2 eq)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble the reaction flask with the Dean-Stark trap and condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 2-phenylethylamine and toluene.
-
Reagent Addition: With stirring, add the 85% aqueous formic acid solution (1.2 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reflux for 4-9 hours, or until no more water is observed collecting in the trap. The progress can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The toluene is removed under reduced pressure using a rotary evaporator. The resulting crude N-formyl compound is typically of high purity (>95%) and can often be used without further purification.[8] If necessary, a short column chromatography can be performed.
Causality and Validation: The continuous removal of water is the critical step that drives this reaction to completion, a direct application of Le Chatelier's principle. The purity of the final product, confirmed by NMR or GC-MS, validates the efficiency of the water removal and the chemoselectivity of the reaction.
Protocol 2: N-Formylation using Ammonium Formate
This solvent-free protocol leverages the dual role of ammonium formate as both reagent and medium.[6]
Objective: To synthesize N-phenethylformamide in a green, solventless system.
Materials:
-
2-Phenylethylamine (1.0 eq)
-
Ammonium Formate (1.5 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser.
-
Charging the Flask: Add 2-phenylethylamine and ammonium formate to the flask.
-
Reaction: Heat the mixture with stirring to 80-100 °C. The solid ammonium formate will melt and react with the amine.
-
Monitoring: The reaction is typically complete within 2-6 hours. Monitor by TLC until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if needed.
Causality and Validation: The thermal decomposition of ammonium formate in the presence of the amine provides the formylating species in situ. This method's success is validated by the high conversion of the starting material and the isolation of the desired N-formylated product, demonstrating the efficacy of ammonium formate as a practical formylating agent.
Conclusion and Recommendations
While N-phenethylformamide is a valuable intermediate, its preparation is not limited to a single method. The choice of an alternative reagent should be guided by the specific requirements of the synthesis.
-
For scalability, cost-effectiveness, and high yields , the formic acid/Dean-Stark method is a superior choice. Its operational simplicity and the use of inexpensive bulk materials make it ideal for large-scale production.[8]
-
For green chemistry initiatives and ease of handling , ammonium formate offers a compelling solvent-free option with good yields.[10][11]
-
For maximum reactivity under mild, low-temperature conditions where substrates may be sensitive to heat, acetic formic anhydride is unmatched, provided that strictly anhydrous conditions can be maintained.[13]
By understanding the causality behind each method and having access to robust, validated protocols, researchers can confidently select the optimal path for their N-formylation needs, enhancing the efficiency and practicality of their synthetic endeavors in drug discovery and development.
References
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Tech-Process: Formylation [portfolio-pplus.com]
- 5. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylation of Amines [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Ammonium formate - Wikipedia [en.wikipedia.org]
- 10. calpaclab.com [calpaclab.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of N-(2-phenylethyl)formamide for Structure Confirmation
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of N-(2-phenylethyl)formamide (C₉H₁₁NO, Molar Mass: 149.19 g/mol ), a secondary amide with relevance in organic synthesis and medicinal chemistry. Moving beyond a simple recitation of methods, this document elucidates the "why" behind the "how," offering field-proven insights into data interpretation and comparing the strengths of each technique for this specific analytical challenge.
The Imperative of Orthogonal Spectroscopic Techniques
No single analytical technique provides absolute structural proof. A robust structure confirmation strategy relies on the convergence of data from multiple, orthogonal methods. For a molecule like N-(2-phenylethyl)formamide, the principal tools in the analytical chemist's arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each probes a different aspect of the molecule's physical properties, and together, they provide a comprehensive and self-validating picture of its atomic and molecular structure.
At the Core of the Analysis: Key Spectroscopic Methods
A multi-faceted approach is essential for the unambiguous structural elucidation of N-(2-phenylethyl)formamide. The primary spectroscopic techniques employed are ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each provides a unique piece of the structural puzzle, and their combined data offers a high degree of confidence in the final assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of N-(2-phenylethyl)formamide is expected to show distinct signals for each of the unique proton environments in the molecule. Due to restricted rotation around the amide C-N bond, it is common to observe two conformers (s-trans and s-cis) at room temperature, which can lead to a doubling of some peaks. The following is an interpretation based on typical chemical shifts and coupling patterns.
-
Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons. The protons on the phenyl ring, being in a similar electronic environment, will overlap to form a complex signal.
-
Ethyl Protons (-CH₂-CH₂-):
-
The two protons of the methylene group attached to the phenyl ring (-CH₂-Ph) are expected to appear as a triplet around δ 2.8 ppm. This triplet arises from coupling with the adjacent methylene group.
-
The two protons of the methylene group attached to the nitrogen atom (-N-CH₂-) will likely appear as a quartet (or more complex multiplet due to coupling with the N-H proton) around δ 3.5 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
-
Amide Proton (-NH-): A broad singlet is anticipated around δ 6.0-8.0 ppm. The broadness is a result of quadruple relaxation and potential chemical exchange.
-
Formyl Proton (-CHO): A singlet (or a doublet if coupled to the N-H proton) is expected in the downfield region, typically around δ 8.2 ppm, due to the strong deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For N-(2-phenylethyl)formamide, the following peaks are predicted:
-
Carbonyl Carbon (-C=O): A signal in the range of δ 160-165 ppm.
-
Aromatic Carbons (C₆H₅-): Multiple signals are expected between δ 125-140 ppm. The carbon atom attached to the ethyl group (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.
-
Ethyl Carbons (-CH₂-CH₂-):
-
The carbon of the methylene group attached to the phenyl ring (-CH₂-Ph) is predicted to be around δ 36 ppm.
-
The carbon of the methylene group attached to the nitrogen atom (-N-CH₂-) will be further downfield, around δ 42 ppm, due to the electronegativity of nitrogen.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. For N-(2-phenylethyl)formamide, a secondary amide, the IR spectrum will be dominated by absorptions related to the amide linkage and the phenyl group.
-
N-H Stretch: A single, sharp to moderately broad peak is expected in the region of 3300-3270 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.
-
Aromatic C-H Stretch: Peaks are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
-
Aliphatic C-H Stretch: Absorptions for the methylene groups will appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).
-
C=O Stretch (Amide I Band): A very strong and sharp absorption is characteristic of the carbonyl group in an amide and is expected around 1670-1640 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.
-
N-H Bend (Amide II Band): This is another key diagnostic peak for secondary amides, appearing as a strong band in the range of 1570-1515 cm⁻¹. It results from a coupling of the N-H bending and C-N stretching vibrations.
-
Aromatic C=C Bending: Overtone and combination bands for the substituted benzene ring are typically seen in the 2000-1600 cm⁻¹ region, and out-of-plane bending vibrations appear in the 900-675 cm⁻¹ range.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern upon ionization. For N-(2-phenylethyl)formamide, with a molecular weight of 149.19 g/mol , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 149.
The fragmentation of N-(2-phenylethyl)formamide is expected to proceed through several characteristic pathways for N-phenethyl amides:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the two ethyl carbons, leading to the formation of a stable tropylium ion at m/z 91 . This is often the base peak in the spectrum.
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could lead to a fragment at m/z 105 .
-
Amide Bond Cleavage: Cleavage of the N-CO bond can also occur, leading to fragments corresponding to the phenylethylamine cation radical and the formyl radical, or the formyl cation and the phenylethylamine radical.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths for N-(2-phenylethyl)formamide | Limitations |
| ¹H NMR | Connectivity of protons, chemical environment, stereochemistry. | Provides a detailed "map" of the proton skeleton, confirming the phenylethyl and formyl moieties and their connection. | Can be complex to interpret if conformers are present. Broadening of the N-H peak can obscure coupling information. |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons. | Confirms the presence of all 9 unique carbons and their functional roles (carbonyl, aromatic, aliphatic). | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show C-C coupling. |
| IR Spectroscopy | Presence of functional groups. | Quickly and definitively confirms the presence of the secondary amide group (N-H and C=O stretches) and the aromatic ring. | Provides limited information on the connectivity of the carbon skeleton. Not ideal for distinguishing between isomers with the same functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular formula (via accurate mass) and provides structural clues through characteristic fragmentation (e.g., the m/z 91 peak). | Isomers can have identical molecular weights and similar fragmentation patterns. The molecular ion may be weak or absent in some cases. |
Alternative and Complementary Analytical Techniques
While the core spectroscopic techniques provide a wealth of information, other methods can be employed for further confirmation, particularly for purity analysis and absolute structure determination.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the synthesized N-(2-phenylethyl)formamide.[1] By developing a suitable method, one can separate the target compound from starting materials, by-products, and other impurities, and quantify its purity.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment.[2] It can be used to quickly determine if the starting materials have been consumed and to get a qualitative idea of the number of components in the reaction mixture.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, including bond lengths and angles.[3] This is the "gold standard" for structure confirmation but requires a suitable single crystal, which can be challenging to obtain.
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of N-(2-phenylethyl)formamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
IR Spectroscopy: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. This solution can then be injected into the gas chromatograph.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the structure confirmation of N-(2-phenylethyl)formamide.
Caption: Workflow for the synthesis and spectroscopic confirmation of N-(2-phenylethyl)formamide.
Conclusion: A Synergistic Approach to Structure Confirmation
References
A Senior Application Scientist's Guide to the Characterization of N-phenethylformamide Derivatives
Introduction: The Significance of the N-phenethylformamide Scaffold
The N-phenethylformamide scaffold is a core structure in a multitude of biologically active compounds. It consists of a formamide group linked to a phenethyl moiety. This structural motif is a privileged scaffold in medicinal chemistry, forming the backbone of compounds targeting a wide array of biological systems.[1] Derivatives of this core are extensively investigated for their therapeutic potential, including their roles as opioid receptor agonists and antagonists, and as ligands for serotonin receptors.[2][3][4] The pharmacological activity of these derivatives is exquisitely sensitive to structural modifications, such as substitutions on the phenyl ring or alterations to the amide linkage.[5][6]
Therefore, a rigorous and systematic characterization of newly synthesized N-phenethylformamide derivatives is not merely a procedural step but the foundational basis for understanding their structure-activity relationships (SAR). This guide provides an in-depth comparison of essential analytical techniques, grounded in field-proven insights, to ensure the unambiguous structural elucidation and purity assessment of these compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to build self-validating analytical workflows.
Part 1: Synthesis and Initial Assessment: From Reaction to Purified Compound
The journey of characterization begins with a successful synthesis. N-phenethylformamide derivatives are commonly synthesized via the acylation of a corresponding phenethylamine with a formylating agent, such as formic acid or its derivatives.[1][7] This reaction is robust and versatile, allowing for the creation of a diverse library of derivatives for SAR studies.
A general synthetic scheme is depicted below. The choice of catalyst and reaction conditions is critical for optimizing yield and minimizing byproducts.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine | MDPI [mdpi.com]
- 6. Potent MOR Agonists from 2'-Hydroxy-5,9-dimethyl- N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"yield comparison of different N-(2-phenylethyl)formamide synthesis methods"
An Expert's Guide to the Synthesis of N-(2-phenylethyl)formamide: A Comparative Analysis of Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, N-(2-phenylethyl)formamide is a valuable intermediate.[1][2][3][4] Its structure, featuring a formyl group attached to the nitrogen of 2-phenylethylamine, makes it a key precursor in the synthesis of various pharmaceuticals and other fine chemicals.[5][6] The efficiency of its synthesis is therefore of critical importance.
This guide provides an in-depth comparison of the primary methods for synthesizing N-(2-phenylethyl)formamide. We will move beyond simple protocols to explore the underlying chemical principles, offering insights into why certain methods are chosen over others and providing the experimental details necessary for practical application.
Method 1: Direct Formylation with Formic Acid
The most straightforward approach to N-(2-phenylethyl)formamide involves the direct reaction of 2-phenylethylamine with formic acid. This method relies on a classic nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule.
Causality Behind Experimental Choices: The primary challenge in this direct condensation is managing the reaction equilibrium. The formation of water as a byproduct can drive the reverse reaction (hydrolysis of the amide). Therefore, reaction conditions are typically designed to remove water as it is formed or to use an excess of formic acid to push the equilibrium towards the product.
Experimental Protocol: Solvent-Free Conditions
This protocol is valued for its simplicity and high atom economy.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylethylamine (1.0 eq.) and formic acid (2.0-3.0 eq.).
-
Heating: Heat the mixture to 60-80 °C.[6] The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: After cooling to room temperature, the excess formic acid and water are removed under reduced pressure. The residue can be purified by distillation or chromatography if necessary, though often the product is of sufficient purity for subsequent steps.
Experimental Protocol: Azeotropic Dehydration
This variation employs a solvent to remove water azeotropically, effectively driving the reaction to completion.
-
Reaction Setup: Dissolve 2-phenylethylamine (1.0 eq.) and formic acid (1.2 eq.) in a suitable solvent such as toluene in a round-bottom flask.[5][6]
-
Apparatus: Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Reflux: Heat the mixture to reflux. Water produced during the reaction is collected in the Dean-Stark trap, providing a visual indicator of reaction progress.
-
Completion and Workup: Once water evolution ceases, cool the reaction mixture. The solvent is removed under reduced pressure to yield the crude product, which can be further purified.
Caption: General workflow for direct formylation using formic acid.
Method 2: Catalytic N-Formylation
To overcome the often high temperatures and long reaction times of the direct method, various catalysts can be employed. These catalysts function by activating the formic acid, rendering its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Causality Behind Experimental Choices: The choice of catalyst represents a balance between reactivity, cost, and environmental impact. Simple Lewis acids like Zinc Chloride (ZnCl₂) or milder catalysts like Iodine provide a significant rate enhancement under relatively benign conditions.[5]
Mechanism Insight: Iodine-Catalyzed Formylation
While the precise mechanism can be debated, a plausible pathway for iodine catalysis involves the in situ generation of a catalytic amount of hydroiodic acid (HI) from the reaction of iodine with formic acid.[5] The HI then protonates the formic acid, activating it for attack by the amine. This acid-catalyzed pathway facilitates the dehydration step, leading to the formamide product.[5]
Experimental Protocol: Iodine-Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask, combine 2-phenylethylamine (1.0 eq.), formic acid (2.0 eq.), and a catalytic amount of iodine (I₂) (e.g., 5-10 mol%).
-
Heating: Stir the mixture at a moderately elevated temperature (e.g., 60-70 °C).
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the mixture is cooled. The product can be extracted after dilution with water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with a sodium thiosulfate solution to remove residual iodine, dried, and concentrated.
Caption: General workflow for catalyzed N-formylation.
Method 3: Acetic Formic Anhydride (AFA)
For exceptionally high yields and rapid, clean conversions, acetic formic anhydride (AFA) is a superior formylating agent.[6] It is typically generated in situ from the reaction of formic acid and acetic anhydride.
Causality Behind Experimental Choices: AFA is a much more powerful acylating agent than formic acid itself. The mixed anhydride structure provides a better leaving group (acetate) compared to the hydroxide ion from formic acid, dramatically accelerating the rate of N-formylation. This allows the reaction to proceed quickly even at low temperatures, which is beneficial for sensitive substrates.
Experimental Protocol: In Situ AFA Method
-
AFA Preparation: In a flask cooled to -20 °C, slowly add acetic anhydride to an excess of formic acid with stirring.[6] Allow the mixture to stir for 1-2 hours at a low temperature to form the AFA.
-
Amine Addition: Slowly add a solution of 2-phenylethylamine (1.0 eq.) to the pre-formed AFA solution, maintaining the low temperature.
-
Reaction: The reaction is often complete within 15-30 minutes.[6]
-
Workup: The reaction is carefully quenched with ice-water. The product can then be extracted with an organic solvent, washed, dried, and concentrated. The yields are frequently quantitative or near-quantitative.[6]
Method 4: The Leuckart Reaction
Though classically known as a method for the reductive amination of ketones and aldehydes to form amines, the Leuckart reaction proceeds through an N-formyl intermediate. By carefully controlling the reaction conditions and omitting the final hydrolysis step, N-(2-phenylethyl)formamide can be isolated. The typical reagents are ammonium formate or formamide at high temperatures.[7][8]
Causality Behind Experimental Choices: This method is robust and uses inexpensive reagents. The high temperatures (often 160-185 °C) are necessary to drive the dehydration and hydride transfer steps.[7][9] Ammonium formate serves as a source of both ammonia (for initial imine formation, in the case of starting from a carbonyl) and formic acid (the reducing agent).[10] When starting with an amine, formamide or ammonium formate acts as the formyl source.
Experimental Protocol (Adapted for Amine Formylation)
-
Reaction Setup: In a high-temperature tolerant flask (e.g., a modified Claisen flask) equipped for distillation, combine 2-phenylethylamine (1.0 eq.) and ammonium formate (3-4 eq.).[11]
-
Heating: Heat the mixture to 160-185 °C. Water and other volatiles will distill off.
-
Reaction Time: Maintain the high temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and dilute it with water. The crude formamide product, which may be an oil or solid, is separated. It can then be extracted with a solvent like benzene or ethyl acetate, dried, and purified.[11]
Performance Comparison: Yield and Conditions
The choice of synthetic method is often dictated by a trade-off between yield, reaction conditions, cost, and simplicity. The following table summarizes these factors for the described methods.
| Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Typical Time | Reported Yield Range (%) |
| Direct Formylation | 2-Phenylethylamine, Formic Acid | None | Toluene or Neat | 60 - 110 °C | 2 - 12 h | 85 - 95[6] |
| Catalytic Formylation | 2-Phenylethylamine, Formic Acid | I₂, ZnCl₂, etc. | Solvent-Free | 60 - 70 °C | 40 - 90 min | 90 - 98[5] |
| AFA Method | 2-Phenylethylamine, AFA | None | Neat (in excess acid) | -20 to 0 °C | < 1 h | 97 - 100[6] |
| Leuckart Reaction | 2-Phenylethylamine, Ammonium Formate | None | Neat | 160 - 185 °C | 3 - 8 h | Good to Excellent[10] |
Note: Yields are based on reports for primary aliphatic and aromatic amines and serve as a strong benchmark for 2-phenylethylamine.
Conclusion
Multiple effective methods exist for the synthesis of N-(2-phenylethyl)formamide, each with distinct advantages.
-
Direct Formylation with Formic Acid is the simplest and most atom-economical method, suitable for large-scale synthesis where moderate conditions and good yields are acceptable.
-
Catalytic Formylation offers a significant improvement, providing excellent yields in shorter times and at lower temperatures, making it a highly attractive option for laboratory-scale work.
-
The Acetic Formic Anhydride (AFA) method is unparalleled in terms of speed and efficiency, consistently delivering near-quantitative yields, though it requires an additional reagent and careful temperature control.
-
The Leuckart Reaction , while historically significant, is generally less favored for this specific transformation due to the harsh temperature conditions compared to more modern, milder alternatives.
The optimal choice will depend on the specific requirements of the researcher, including scale, available equipment, time constraints, and the desired level of product purity.
References
- 1. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 2. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthetic Advantages of N-phenethylformamide
Introduction
In the landscape of organic synthesis, the strategic choice of reagents and substrates is paramount to achieving desired molecular architectures with efficiency and precision. N-phenethylformamide, a seemingly simple derivative of phenethylamine, emerges as a uniquely advantageous substrate in several key synthetic transformations. Its true value lies not as a general-purpose reagent, but as a highly tailored precursor for constructing complex heterocyclic scaffolds, most notably the isoquinoline core present in a vast array of natural products and pharmaceutical agents.
This guide provides an in-depth analysis of the strategic advantages of employing N-phenethylformamide in specific, high-impact reactions. We will move beyond a simple recitation of protocols to explore the mechanistic causality that underpins its utility. By comparing its performance and applications against alternative synthetic routes and reagents, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage N-phenethylformamide effectively in their synthetic endeavors.
The Bischler-Napieralski Reaction: A Direct and Powerful Route to Dihydroisoquinolines
The synthesis of the 3,4-dihydroisoquinoline skeleton is a foundational challenge in alkaloid chemistry. The Bischler-Napieralski reaction stands as one of the most classic and efficient methods to achieve this, and N-phenethylformamide is the archetypal substrate for this transformation.[1][2]
Mechanistic Causality: The reaction is an intramolecular electrophilic aromatic substitution.[3] The unique advantage of N-phenethylformamide lies in its pre-organized structure. The molecule contains both the nucleophilic aromatic ring and the latent electrophile (the formamide group) tethered by a flexible ethyl chain. Upon treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), the formamide carbonyl is activated.[4] This activation facilitates an intramolecular cyclization, where the electron-rich phenyl ring attacks the activated carbon, leading directly to the desired dihydroisoquinoline product after aromatization.
This direct cyclization from a stable, easily prepared amide is the primary advantage over multi-step alternatives that might involve harsher conditions or less readily available starting materials. The reaction is particularly effective when the aromatic ring is activated with electron-donating groups, which enhances its nucleophilicity and promotes the key cyclization step.[5]
Comparative Performance
The Bischler-Napieralski reaction using N-phenethylformamide offers a more direct route compared to alternatives like the Pictet-Spengler reaction, which requires the condensation of an amine with a separate aldehyde or ketone component.[2]
| Feature | Bischler-Napieralski (with N-phenethylformamide) | Pictet-Spengler (with Phenethylamine + Aldehyde) |
| Key Substrate | A single, pre-formed amide (N-phenethylformamide) | Two separate components (amine and carbonyl) |
| Key Transformation | Intramolecular cyclization of an activated amide | Intermolecular condensation followed by cyclization |
| Typical Conditions | Dehydrating agents (POCl₃, P₂O₅), often heated[3] | Acid catalyst (protic or Lewis), varied temperatures[6] |
| Primary Product | 3,4-Dihydroisoquinoline[1] | 1,2,3,4-Tetrahydroisoquinoline[6] |
| Key Advantage | Direct, high-yielding route to dihydroisoquinolines. | Can generate stereocenters at C-1; often milder conditions. |
Experimental Protocol: Synthesis of 3,4-Dihydroisoquinoline
This protocol is a representative example and should be adapted based on specific substrates and laboratory safety guidelines.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-phenethylformamide (1.0 eq).
-
Solvent: Dissolve the starting material in a dry, inert solvent such as toluene or acetonitrile.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the solution at 0 °C. The addition should be performed cautiously as the reaction can be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation to yield the 3,4-dihydroisoquinoline.
Visualization: Bischler-Napieralski Reaction Mechanism
Caption: Workflow of the Bischler-Napieralski reaction.
Role in N-Acyliminium Ion Chemistry: The Pictet-Spengler Connection
The traditional Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline.[6] A significant evolution of this method is the N-acyliminium ion variant, which dramatically expands the reaction's scope and utility. Here, an N-acyl derivative, such as N-phenethylformamide, serves as the precursor to a highly electrophilic N-acyliminium ion.
Mechanistic Causality: The N-formyl group in N-phenethylformamide can be activated under acidic conditions to form an N-acyliminium ion. This species is a much more powerful electrophile than the simple iminium ion generated in the classic Pictet-Spengler reaction.[7] This enhanced electrophilicity is the key advantage, as it allows for the cyclization to proceed onto even non-activated or electron-deficient aromatic rings, which are poor substrates under traditional conditions.[6][7] Furthermore, this pathway often proceeds under milder conditions and can provide superior yields.
Comparative Performance: Classic vs. N-Acyliminium Ion Pictet-Spengler
| Feature | Classic Pictet-Spengler | N-Acyliminium Ion Variant |
| Electrophile | Iminium Ion | N-Acyliminium Ion |
| Reactivity | Moderate | High |
| Substrate Scope | Requires electron-rich arenes (e.g., indoles, phenols)[6] | Effective with less activated and electron-deficient arenes[7] |
| Conditions | Often requires strong acid and heat[6] | Can often proceed under milder conditions |
| Advantage | Well-established, direct route from amine + aldehyde. | Broader substrate scope, potentially higher yields, milder conditions. |
Experimental Protocol: N-Acyliminium Ion Cyclization
-
Substrate Preparation: N-phenethylformamide (1.0 eq) is dissolved in a suitable solvent (e.g., formic acid or dichloromethane).
-
Acid Catalyst: A strong protic acid (e.g., concentrated sulfuric acid) or Lewis acid is added carefully at a low temperature (0 °C). Formic acid can often serve as both the solvent and the catalyst.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours until the reaction is complete as indicated by TLC.
-
Workup: The reaction is quenched by pouring it into an ice-water mixture and neutralizing with a base (e.g., aqueous ammonia).
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified via chromatography or recrystallization.
Visualization: N-Acyliminium Ion Formation and Cyclization
Caption: Formation of the key N-acyliminium intermediate.
Contextual Comparison with General Formylating Agents
While N-phenethylformamide is primarily a substrate for cyclizations, it is useful to compare it to common formylating agents to understand its specific role. Formylation—the addition of a formyl group (–CHO)—is a fundamental transformation.[8] Reagents like N,N-dimethylformamide (DMF) are often used in this capacity.
The Vilsmeier-Haack Reaction: This reaction uses a "Vilsmeier reagent," typically generated from DMF and POCl₃, to formylate electron-rich aromatic rings.[9][10] This is a direct formylation of an aromatic C-H bond. The key difference is one of function:
-
DMF: Acts as a reagent to deliver a formyl group to another molecule.
-
N-phenethylformamide: Is a stable molecule that contains a formyl group, positioned for a subsequent intramolecular reaction.
The Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives (like formamide or ammonium formate) for the reductive amination of ketones and aldehydes.[11][12] Here, formamide acts as both the nitrogen source and the reducing agent. Again, this highlights the distinct role of N-phenethylformamide. It is not a reagent for reductive amination but rather the stable, formylated product of an amine (phenethylamine).
Comparative Table of Formylating Strategies
| Reagent/Substrate | Reaction | Role | Typical Application |
| N-phenethylformamide | Bischler-Napieralski | Substrate | Synthesis of 3,4-dihydroisoquinolines[1] |
| DMF / POCl₃ | Vilsmeier-Haack | Reagent | Direct formylation of electron-rich arenes[9] |
| Formamide / HCOOH | Leuckart-Wallach | Reagent | Reductive amination of carbonyls[12] |
| Acetic Formic Anhydride | N-Formylation | Reagent | Mild and efficient N-formylation of primary/secondary amines[13] |
Conclusion
N-phenethylformamide is a strategically vital molecule whose advantages are most pronounced in the context of intramolecular cyclization reactions. Its primary utility is not as a universal formylating agent, but as a bespoke precursor for the Bischler-Napieralski reaction, offering a direct and high-yielding pathway to 3,4-dihydroisoquinolines. Furthermore, its ability to generate highly reactive N-acyliminium ions under acidic conditions provides a powerful tool for Pictet-Spengler type cyclizations onto less-activated aromatic systems. By understanding the mechanistic principles that favor its use in these specific contexts, researchers can effectively harness N-phenethylformamide to streamline the synthesis of complex and medicinally relevant heterocyclic structures.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler_reaction [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. erowid.org [erowid.org]
- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(2-phenylethyl)formamide: Reaction Mechanism Studies for the Discerning Researcher
For researchers, scientists, and professionals in drug development, the synthesis of amide functionalities is a cornerstone of modern organic chemistry. N-(2-phenylethyl)formamide, a key structural motif and valuable intermediate, is no exception. The choice of synthetic route for its preparation can significantly impact yield, purity, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of prevalent reaction mechanisms for the synthesis of N-(2-phenylethyl)formamide, supported by experimental data and detailed protocols, to empower you in making informed decisions for your specific research needs.
Introduction to N-Formylation Strategies
The N-formylation of 2-phenylethylamine is the most direct approach to N-(2-phenylethyl)formamide. This transformation can be achieved through a variety of methods, each with its own mechanistic nuances, advantages, and limitations. This guide will focus on a comparative analysis of the following key synthetic strategies:
-
Classical Stoichiometric Methods:
-
The Leuckart-Wallach Reaction
-
Direct Formylation with Formic Acid and its Derivatives
-
-
Modern Catalytic Methods:
-
Formylation using Triethyl Orthoformate
-
Catalytic N-Formylation with Methanol
-
N-Formylation utilizing Carbon Dioxide and Hydrosilanes
-
We will delve into the underlying reaction mechanisms, providing a rationale for the experimental choices, and present a clear comparison of their performance based on available data.
Classical Stoichiometric Methods: The Workhorses of N-Formylation
The Leuckart-Wallach Reaction: A Classic Reductive Amination Approach
The Leuckart-Wallach reaction is a well-established method for the reductive amination of carbonyl compounds.[1] In the context of N-(2-phenylethyl)formamide synthesis from 2-phenylethylamine, the reaction typically employs formamide or a mixture of formamide and formic acid at elevated temperatures.[2][3]
Mechanistic Insights
The mechanism of the Leuckart-Wallach reaction is believed to proceed through the formation of a formyl derivative of the amine, which then acts as a hydride donor. The key steps are outlined below:
-
Initial Adduct Formation: 2-phenylethylamine attacks the carbonyl carbon of formamide to form a tetrahedral intermediate.
-
Dehydration: The intermediate dehydrates to form an N-formyliminium ion.
-
Hydride Transfer: A second molecule of formamide (or formate) acts as a hydride source, reducing the iminium ion to yield N-(2-phenylethyl)formamide.
dot graph Leuckart_Wallach_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
amine [label="2-Phenylethylamine"]; formamide [label="Formamide"]; intermediate [label="Tetrahedral Intermediate"]; iminium [label="N-formyliminium ion"]; product [label="N-(2-phenylethyl)formamide"]; hydride_source [label="Formamide/Formate\n(Hydride Source)"];
Causality in Experimental Choices: The high temperatures (typically 150-200°C) are necessary to drive the dehydration step and facilitate the decomposition of formamide to provide the reducing species.[3] The use of excess formamide serves as both the formylating agent and the reductant.
Direct Formylation with Formic Acid and Derivatives
A straightforward and widely used method for N-formylation involves the direct reaction of 2-phenylethylamine with formic acid or its activated derivatives.[4]
Formic Acid:
Heating an amine with formic acid leads to the formation of the corresponding formamide through a dehydration reaction.[4] The use of a Dean-Stark trap to remove water can drive the equilibrium towards the product.
Acetic Formic Anhydride (AFA):
A more reactive formylating agent is acetic formic anhydride, which can be generated in situ from the reaction of formic acid and acetic anhydride.[5][6] This method is often highly efficient, proceeding at lower temperatures and with shorter reaction times.[4]
Mechanistic Insights
The mechanism involves the nucleophilic attack of the amine on the carbonyl group of the formylating agent.
-
Nucleophilic Attack: The lone pair of the nitrogen atom in 2-phenylethylamine attacks the electrophilic carbonyl carbon of the formylating agent (formic acid or AFA).
-
Proton Transfer/Leaving Group Departure: A proton transfer and/or departure of a leaving group (water from formic acid, or acetate from AFA) occurs to form a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a molecule of water or acetic acid to yield the stable N-(2-phenylethyl)formamide.
dot graph Direct_Formylation_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
amine [label="2-Phenylethylamine"]; formylating_agent [label="Formylating Agent\n(HCOOH or AFA)"]; intermediate [label="Tetrahedral Intermediate"]; product [label="N-(2-phenylethyl)formamide"];
Causality in Experimental Choices: The choice between formic acid and AFA depends on the desired reactivity and reaction conditions. AFA is more reactive and allows for milder conditions, which can be advantageous for sensitive substrates.[4] The use of a dehydrating agent or azeotropic removal of water is crucial when using formic acid to achieve high yields.
Modern Catalytic Methods: Greener and More Efficient Alternatives
Recent advances in catalysis have led to the development of more sustainable and efficient methods for N-formylation.
Formylation using Triethyl Orthoformate
Triethyl orthoformate can serve as a formylating agent, often in the presence of an acid catalyst.[4] This method can provide good to moderate yields of formamides.[7]
Mechanistic Insights
-
Activation: The acid catalyst protonates one of the ethoxy groups of triethyl orthoformate, making it a better leaving group.
-
Nucleophilic Attack: 2-phenylethylamine attacks the central carbon atom, displacing an ethoxide.
-
Elimination: Subsequent elimination of the remaining ethoxy groups, often facilitated by the catalyst, leads to the formation of the formamide.
Catalytic N-Formylation with Methanol
Methanol, as an abundant and relatively non-toxic C1 source, has emerged as an attractive reagent for N-formylation in the presence of a suitable catalyst, such as ruthenium complexes.[8][9][10]
Mechanistic Insights
The mechanism typically involves the dehydrogenation of methanol to formaldehyde in situ, followed by reaction with the amine and subsequent dehydrogenation of the hemiaminal intermediate.[11]
dot graph Methanol_Formylation_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
methanol [label="Methanol"]; catalyst [label="Catalyst (e.g., Ru complex)"]; formaldehyde [label="Formaldehyde (in situ)"]; amine [label="2-Phenylethylamine"]; hemiaminal [label="Hemiaminal Intermediate"]; product [label="N-(2-phenylethyl)formamide"];
N-Formylation utilizing Carbon Dioxide and Hydrosilanes
The use of carbon dioxide as a renewable C1 feedstock for N-formylation is a significant advancement in green chemistry.[12][13][14] This transformation is typically achieved using a hydrosilane as the reducing agent and a suitable catalyst.[15]
Mechanistic Insights
The reaction can proceed through several pathways depending on the catalyst and reaction conditions. A common pathway involves the formation of a silyl formate intermediate from the reaction of CO₂ and the hydrosilane, which then formylates the amine.[16]
Performance Comparison: A Data-Driven Analysis
The following table provides a comparative summary of the performance of different N-formylation methods for primary amines, with a focus on conditions and yields relevant to the synthesis of N-(2-phenylethyl)formamide.
| Method | Formylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Leuckart-Wallach | Formamide/Formic Acid | - | Neat | 160-190 | 6-25 | Moderate to Good | [3][17] |
| Direct Formylation | Formic Acid | - | Toluene | Reflux | 4-9 | ~98 | [18] |
| Direct Formylation | Acetic Formic Anhydride | - | THF | -20 - 0 | <0.25 | 97-100 | [4] |
| Catalytic | Triethyl Orthoformate | H₂SO₄-SiO₂ | Neat | 65 | <2 | High | [7] |
| Catalytic | Methanol | Ru-NHC complex | - | - | - | Good | [8][9] |
| Catalytic | CO₂/Hydrosilane | Zn(OAc)₂/phen | - | 25-150 | - | High | [14] |
| Iodine Catalyzed | Formic Acid | I₂ (5 mol%) | Neat | 70 | 2 | up to 94 | [19] |
Experimental Protocols: A Step-by-Step Guide
The following are representative, detailed protocols for key N-formylation methods, adaptable for the synthesis of N-(2-phenylethyl)formamide.
Protocol 1: N-Formylation with Formic Acid
This protocol is adapted from a general procedure for the N-formylation of primary amines.[18]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-phenylethylamine (1.0 eq), formic acid (1.2-2.0 eq), and toluene.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude N-(2-phenylethyl)formamide is often of sufficient purity for many applications.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography.
Protocol 2: N-Formylation with Acetic Formic Anhydride (in situ)
This protocol is based on a highly efficient method for N-formylation.[4]
-
Reagent Preparation: In a separate flask, prepare acetic formic anhydride in situ by reacting excess formic acid with acetic anhydride at -20°C.
-
Reaction Setup: In the main reaction flask, dissolve 2-phenylethylamine (1.0 eq) in a suitable solvent (e.g., THF) and cool to -20°C.
-
Addition: Slowly add the pre-formed acetic formic anhydride solution to the stirred amine solution, maintaining the temperature at -20°C.
-
Reaction Completion: The reaction is typically very fast. Monitor by TLC.
-
Work-up and Purification: Upon completion, carefully quench the reaction and perform a standard aqueous work-up. The product can be purified by crystallization or column chromatography.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most suitable method for the synthesis of N-(2-phenylethyl)formamide depends on a careful consideration of several factors:
-
Scale of Reaction: For large-scale synthesis, the cost and availability of reagents are critical. Direct formylation with formic acid is often the most economical choice.
-
Reaction Conditions: If the substrate is sensitive to high temperatures, methods employing acetic formic anhydride or certain catalytic systems that operate under milder conditions are preferable.
-
Green Chemistry Principles: Modern catalytic methods utilizing methanol or carbon dioxide as the C1 source offer significant advantages in terms of sustainability and reduced environmental impact.
-
Purity Requirements: The desired purity of the final product will influence the choice of method and the necessity for subsequent purification steps.
This guide has provided a comprehensive overview of the key reaction mechanisms and a comparative analysis of their performance in the synthesis of N-(2-phenylethyl)formamide. By understanding the underlying principles and having access to detailed protocols, researchers can confidently select and optimize the most appropriate synthetic strategy for their specific needs.
References
- 1. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N-formylation of amines by methanol activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2 | Semantic Scholar [semanticscholar.org]
- 14. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. erowid.org [erowid.org]
- 18. scispace.com [scispace.com]
- 19. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
A Comparative Analysis of Formylating Agents: A Guide for Researchers
Introduction: The Formyl Group as a Cornerstone of Synthesis
Formylation, the introduction of a formyl group (-CHO), is a fundamental and versatile C1 functionalization in organic synthesis.[1] This transformation is pivotal in the preparation of aldehydes, which serve as critical intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The strategic installation of a formyl group can be a gateway to a multitude of subsequent transformations, including oxidation, reduction, and carbon-carbon bond formation.
The choice of a formylating agent is a critical decision that profoundly influences reaction efficiency, substrate scope, functional group tolerance, and regioselectivity.[1] This guide provides an objective comparison of the performance of common formylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable reagent for their specific synthetic needs. We will delve into the mechanistic underpinnings of these reagents, providing a rationale for their reactivity and selectivity, and offer detailed experimental protocols for key transformations.
I. Formylation of Aromatic Systems: A Comparative Overview
The direct introduction of a formyl group onto an aromatic ring is a vital reaction for the synthesis of aromatic aldehydes. Several classic named reactions have been developed for this purpose, each with distinct advantages and limitations. The choice of method is highly dependent on the electronic nature of the aromatic substrate.[2]
Key Aromatic Formylating Agents: Performance Comparison
| Method/Reagent | Typical Substrates | Reagents | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Limitations |
| Vilsmeier-Haack | Electron-rich aromatics (anilines, phenols, indoles) | DMF, POCl₃ | 0 - 100 | 2.5 - 6.5 | 77 - 95+ | Advantages: High yields, versatile for electron-rich heterocycles. Limitations: Requires electron-rich substrates, POCl₃ is corrosive. |
| Gattermann-Koch | Benzene, alkylbenzenes | CO, HCl, AlCl₃, CuCl | High Pressure | - | Good | Advantages: Direct formylation of simple arenes. Limitations: Requires high pressure and handling of toxic CO gas; not suitable for phenols/ethers.[3] |
| Gattermann | Phenols, phenolic ethers, heterocycles | HCN, HCl, Lewis Acid (e.g., AlCl₃) or Zn(CN)₂/HCl | Room Temp | - | Moderate to Good | Advantages: Applicable to phenols and their ethers. Limitations: Highly toxic HCN is a major drawback. |
| Duff Reaction | Phenols, electron-rich aromatics | Hexamethylenetetramine (HMTA), acid | 150 - 165 | 0.3 - 3 | 18 - 41 | Advantages: Good ortho-selectivity for phenols. Limitations: Often gives moderate yields, high temperatures required. |
| Rieche Formylation | Electron-rich aromatics (anisole, phenols) | Dichloromethyl methyl ether, TiCl₄ | 0 | 0.75 - 3 | up to 97 | Advantages: Excellent yields, good for sterically hindered positions. Limitations: Reagent is a suspected carcinogen and moisture-sensitive. |
Mechanistic Insights and Rationale
The reactivity of these agents stems from the in situ generation of a potent electrophile that undergoes electrophilic aromatic substitution.
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from DMF and POCl₃. This reagent is mild enough to react selectively with electron-rich aromatic systems.[4] The Gattermann-Koch reaction, on the other hand, generates a highly reactive formyl cation or a related complex from carbon monoxide and hydrochloric acid under Lewis acid catalysis, enabling the formylation of less activated aromatic hydrocarbons.[3][4] The Rieche formylation utilizes dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ to generate a dichloromethyl carbocation, which is a potent electrophile capable of formylating even sterically hindered positions.[5][6]
The Duff reaction displays a preference for ortho-formylation of phenols due to a proposed mechanism involving the formation of an intermediate that facilitates the delivery of the formyl group precursor to the position adjacent to the hydroxyl group.[7]
II. N-Formylation of Amines: A Comparative Analysis
The N-formylation of amines to produce formamides is a crucial transformation in organic synthesis, as formamides are important intermediates and can serve as protecting groups.[8] A variety of reagents and methods have been developed, ranging from classical stoichiometric reagents to modern catalytic systems.
Key N-Formylating Agents: Performance Comparison
| Method/Reagent | Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages & Limitations |
| Formic Acid | Primary & Secondary Amines | HCOOH | Toluene or Neat | 80 - 110 | 1 - 24 h | Good to Excellent | Advantages: Inexpensive, readily available. Limitations: Requires heating, sometimes with a Dean-Stark trap to remove water.[8] |
| Formic Acid / Na-formate | Primary & Secondary Amines | HCOOH, cat. HCOONa | Solvent-free | Room Temp | < 8 h | Good to Excellent | Advantages: Mild conditions, selective for N-formylation over O-formylation.[8] |
| Acetic Formic Anhydride | Primary & Secondary Amines | (CH₃CO)₂O, HCOOH | - | 0 - 25 | - | High | Advantages: High yields, mild conditions. Limitations: Reagent is moisture-sensitive. |
| CO₂ / Hydrosilanes | Primary & Secondary Amines | CO₂, Silane, Catalyst | Various | 25 - 80 | 10 - 24 h | 83 - 92 | Advantages: Utilizes a green and abundant C1 source. Limitations: Requires a catalyst and a stoichiometric reductant.[9] |
| Methanol / Catalyst | Primary & Secondary Amines | CH₃OH, Ru or Cu catalyst | Methanol | 60 - 150 | - | 30 - 99 | Advantages: Methanol is an inexpensive and readily available C1 source. Limitations: Requires a transition metal catalyst and often a hydrogen acceptor.[10][11] |
Mechanistic Considerations and Selectivity
The N-formylation of amines generally proceeds via nucleophilic attack of the amine on the formylating agent. With formic acid, the reaction is a condensation that produces water as a byproduct.[8]
In catalytic systems utilizing CO₂ and hydrosilanes, the mechanism can be more complex, often involving the formation of a formoxysilane intermediate which then formylates the amine.[12][13] The selectivity for the formylation of primary over secondary amines is often observed, particularly under milder conditions, due to the greater steric hindrance of secondary amines.[8][14]
III. Experimental Protocols
A. Vilsmeier-Haack Formylation of Indole
This protocol describes the formylation of indole at the C3 position.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve indole in DMF and cool the solution in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to 75 °C for an additional hour.
-
Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a cold NaOH solution to a pH of 8-9, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
For further purification, the crude product can be recrystallized or purified by column chromatography.
B. Duff Reaction: ortho-Formylation of Phenol
This protocol describes the preferential ortho-formylation of phenol.
Materials:
-
Phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (dilute)
-
Steam distillation apparatus
Procedure:
-
Prepare glyceroboric acid by heating a mixture of glycerol and boric acid.
-
To the hot glyceroboric acid, add a pre-mixed powder of phenol and HMTA in portions, maintaining the temperature between 150-160 °C.
-
After the addition is complete, continue heating for a short period.
-
Cool the reaction mixture and then hydrolyze by adding dilute sulfuric acid.
-
Isolate the product, salicylaldehyde, by steam distillation. The product is often obtained in high purity.
C. Rieche Formylation of Anisole
This protocol describes the formylation of anisole.
Materials:
-
Anisole
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve anisole in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add TiCl₄ to the stirred solution.
-
After a few minutes of stirring, add dichloromethyl methyl ether dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Quench the reaction by slowly adding ice water.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield p-anisaldehyde.
D. Gattermann-Koch Reaction: Formylation of Toluene
This protocol describes the formylation of toluene to produce p-tolualdehyde. Note: This reaction involves highly toxic carbon monoxide and corrosive HCl gas and should only be performed in a specialized high-pressure reactor by trained personnel with appropriate safety measures.
Materials:
-
Toluene, anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Cuprous chloride (CuCl), anhydrous
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
High-pressure reactor (autoclave)
-
Ice water
Procedure:
-
Charge the high-pressure reactor with anhydrous AlCl₃ and a catalytic amount of CuCl under an inert atmosphere.
-
Add anhydrous toluene to the reactor.
-
Seal the reactor and pressurize with a mixture of CO and HCl gas to the desired pressure (e.g., 50-200 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for several hours.
-
Upon completion, carefully vent the excess gases into a scrubbing system.
-
Quench the reaction by slowly transferring the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, remove the solvent, and purify the crude product by vacuum distillation.
IV. Safety and Handling of Hazardous Formylating Agents
Several common formylating agents are hazardous and require special handling precautions.
-
Dichloromethyl methyl ether: This reagent is a suspected carcinogen and is highly reactive towards moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a tightly sealed container in a cool, dry place.[15][16]
-
Hydrogen Cyanide (HCN): HCN is an extremely toxic gas. The Gattermann reaction using HCN should only be performed by trained personnel in a dedicated, well-ventilated fume hood with continuous monitoring. An emergency response plan, including access to an antidote kit, should be in place.[17][18][19][20]
-
Carbon Monoxide (CO): CO is a colorless, odorless, and toxic gas. The Gattermann-Koch reaction must be conducted in a high-pressure reactor equipped with a CO detector and proper ventilation.[3]
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment. [21][22]
V. The Rise of Greener Formylating Agents
In recent years, there has been a significant push towards the development of more sustainable synthetic methods. This has led to the exploration of greener formylating agents and catalytic systems.
-
Carbon Dioxide (CO₂): As an abundant, non-toxic, and renewable C1 source, CO₂ has emerged as an attractive alternative for formylation. Catalytic systems, often in combination with a hydrosilane as a reductant, can achieve the N-formylation of amines under relatively mild conditions.[7][12][13][23]
-
Methanol: Methanol is another inexpensive and readily available C1 source that can be used for the N-formylation of amines. These reactions are typically catalyzed by transition metal complexes and proceed via an oxidative pathway.[10][11]
-
Oxalic Acid as a CO Surrogate: To circumvent the direct handling of CO gas, oxalic acid has been employed as a CO surrogate in manganese-catalyzed N-formylation of anilines, offering a safer alternative.[24]
These greener approaches represent a significant step forward in sustainable chemistry and are likely to see increased application in both academic and industrial settings.
VI. Conclusion
The selection of a formylating agent is a multifaceted decision that requires careful consideration of the substrate's electronic and steric properties, the desired selectivity, and the tolerance of other functional groups. For the formylation of electron-rich aromatics, the Vilsmeier-Haack and Rieche reactions offer high yields and broad applicability. The Duff reaction is a valuable tool for the ortho-formylation of phenols, while the Gattermann-Koch reaction provides a direct route to the formylation of simple arenes, albeit with significant safety considerations.
For the N-formylation of amines, formic acid remains a simple and effective reagent, with modern catalytic methods utilizing CO₂ and methanol offering greener and often milder alternatives. This guide provides a foundational understanding of the scope and performance of these common formylating reagents, empowering researchers to make informed decisions in their synthetic endeavors.
VII. References
-
M. T. H. and L. M. B. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. J. Org. Chem.2018 .
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BenchChem. Catalytic Formylation of Amines with CO2 and Hydrosilanes: Application Notes and Protocols. BenchChem2025 .
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S. P. et al. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chem. Eng.2018 .
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C. J. Gerack and L. McElwee-White. Formylation of Amines. Molecules2014 , 19(6), 7686-7717.
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The Sarpong Group. Hydrogen Cyanide. University of California, Berkeley2016 .
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S. Das et al. Catalytic N-formylation of amines using CO 2 as a carbon source. Catal. Sci. Technol.2016 .
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S. Hong et al. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. KAIST2019 .
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M. T. H. and L. M. B. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ResearchGate2018 .
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BenchChem. benchmarking the efficiency of different formylation methods. BenchChem2025 .
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S. H. Hong et al. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials2021 , 11(8), 2119.
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B. S. Dawane et al. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research2011 , 3(3), 246-251.
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R. Khatun et al. Comparison table for the catalytic N-formylation reaction of N-methylaniline with other reported systems where silane is used as reducing agent. ResearchGate2020 .
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X. Zhang et al. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chem.2020 , 22, 3497-3513.
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Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation. Thermo Fisher Scientific2024 .
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S. G. et al. CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts2024 , 14(2), 143.
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B. M. Bhanage et al. An efficient, catalyst- and solvent-free N- formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews2011 , 4(2), 121-126.
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C. J. Gerack and L. McElwee-White. Formylation of Amines. MDPI2014 .
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J. H. Park et al. Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Lett.2013 , 54(7), 734-738.
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BenchChem. A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. BenchChem2025 .
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M. Nasrollahzadeh et al. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chem.2019 , 21, 5144-5167.
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S. H. Hong et al. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI2021 .
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Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu2024 .
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B. M. Bhanage et al. An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online2011 .
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Organic Syntheses. dichloromethyl methyl ether. Organic Syntheses1967 , 47, 51.
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Wikipedia. Dichloromethyl methyl ether. Wikipedia2025 .
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M. Islam et al. Optimization of reaction conditions for N-formylation of aniline. ResearchGate2018 .
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Interscan Corporation. Hydrogen Cyanide (HCN): Health Risks and Protective Measures. Interscan Corporation2024 .
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M. Beller et al. Previously reported catalytic reactions for N‐formylation of amines using methanol compared to this work. ResearchGate2018 .
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S. Jammi et al. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega2024 .
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BenchChem. Application Notes and Protocols for the Gattermann-Koch Synthesis of Mesitaldehyde. BenchChem2025 .
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G. A. Olah and S. J. Kuhn. Formylating agents. Chem. Rev.1960 , 60(5), 529-548.
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T. T. T. et al. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chem.2017 , 19, 2366-2373.
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Wikipedia. Rieche formylation. Wikipedia2025 .
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Wikipedia. Gattermann reaction. Wikipedia2024 .
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Sciencemadness Discussion Board. less common formylation. Sciencemadness2012 .
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DHD2. Hydrogen Cyanide Fact Sheet. DHD22024 .
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SHEQMATE Safety Consultants. Hazards associated with the handling of liquid cyanide. SHEQMATE2024 .
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Interscan Corporation. Safety Strategies for a Hydrogen Cyanide (HCN) Gas Leak. Interscan Corporation2024 .
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S. Das et al. Isolated yields of different N-formyl amines evaluated to study substrate scope of the developed approach. ResearchGate2021 .
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H. Mayr et al. Comment of the use of dichloromethyl methyl ether as formylating agent. Tetrahedron Lett.1982 , 23(19), 2025-2028.
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Cambridge University Press. Gattermann-Koch Reaction. Cambridge University Press2024 .
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Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses2014 .
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P. Wang et al. N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition. ResearchGate2021 .
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Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses2011 .
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N. N. Crounse. The Gattermann-Koch Reaction. Org. React.1949 , 5, 290-300.
References
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A Comparative Guide to the Validation of N-(2-phenylethyl)formamide Purity
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. In the synthesis and application of N-(2-phenylethyl)formamide, a versatile intermediate in pharmaceutical and chemical research, rigorous purity assessment is not merely a quality control step but a fundamental requirement for scientific integrity. This guide provides an in-depth comparison of analytical methodologies for validating the purity of N-(2-phenylethyl)formamide, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to empower you in selecting the most appropriate analytical strategy for your needs.
The Criticality of Purity for N-(2-phenylethyl)formamide
N-(2-phenylethyl)formamide (CAS 23069-99-0) serves as a building block in the synthesis of various biologically active molecules.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the outcome of subsequent reactions and biological assays.[][4] For instance, unreacted starting materials like 2-phenylethylamine or residual formylating agents can lead to the formation of unintended byproducts, confounding experimental results and potentially exhibiting their own biological activity. Therefore, a validated, sensitive, and specific analytical method is indispensable for ensuring the quality of N-(2-phenylethyl)formamide.
Primary Method: Purity Validation by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture.[5] Its application to the purity determination of N-(2-phenylethyl)formamide is predicated on the principles of chromatography, where the compound and its potential impurities are separated based on their differential partitioning between a stationary phase and a mobile phase.
The Rationale Behind the HPLC Method Design
The selection of HPLC parameters is a critical step driven by the physicochemical properties of N-(2-phenylethyl)formamide. A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the non-polar nature of the phenylethyl group.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is well-suited for retaining N-(2-phenylethyl)formamide and separating it from more polar or less polar impurities. The long alkyl chains of the C18 packing provide a non-polar environment for hydrophobic interactions with the analyte.
-
Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile or methanol, and water (often with a buffer to control pH) is typically used. The ratio of organic solvent to water is optimized to achieve a suitable retention time and resolution between the main peak and any impurity peaks. For N-(2-phenylethyl)formamide, a gradient elution may be employed to effectively separate a wider range of potential impurities with varying polarities.
-
Detector: A UV-Vis detector is the most common choice for this analysis, as the phenyl group in N-(2-phenylethyl)formamide exhibits strong absorbance in the ultraviolet region (typically around 210-260 nm). A photodiode array (PDA) detector can be particularly advantageous as it provides spectral information, aiding in peak purity assessment and identification of co-eluting impurities.
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates a typical workflow for the validation of N-(2-phenylethyl)formamide purity by HPLC:
Caption: Workflow for HPLC Purity Validation of N-(2-phenylethyl)formamide.
Detailed Protocol for HPLC Method Validation
To ensure the reliability of the HPLC method, a thorough validation according to international guidelines such as those from the International Council for Harmonisation (ICH) is essential.[6][7][8][9][10]
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject a standard solution of N-(2-phenylethyl)formamide multiple times (e.g., n=6).
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area, retention time, and theoretical plates should be within predefined limits (e.g., RSD < 2%).
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a placebo (all components except the analyte), a sample of N-(2-phenylethyl)formamide, and a spiked sample containing known impurities. Stress studies (e.g., acid, base, oxidation, heat, light) should be performed to generate degradation products.
-
Acceptance Criteria: The peak for N-(2-phenylethyl)formamide should be well-resolved from all other peaks, and the peak purity should be confirmed using a PDA detector.
3. Linearity:
-
Objective: To establish that the detector response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare a series of solutions of N-(2-phenylethyl)formamide at different concentrations (e.g., 50% to 150% of the expected sample concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be > 0.999.[11]
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of N-(2-phenylethyl)formamide at different concentration levels (e.g., 80%, 100%, 120%).
-
Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 98-102%).
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Acceptance Criteria: The RSD for the results should be within acceptable limits (e.g., < 2%).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specification limits.
Alternative and Complementary Purity Validation Methods
While HPLC is a robust primary method, orthogonal techniques can provide a more comprehensive purity profile and are often used for confirmation or in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][13][14][15][16]
-
Principle: The sample is vaporized and separated in a gas chromatograph based on its volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification.
-
Advantages for N-(2-phenylethyl)formamide:
-
High sensitivity for volatile impurities that may not be readily detected by HPLC.
-
Provides structural information from the mass spectrum, aiding in the identification of unknown impurities.
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile impurities.
-
Potential for on-column degradation of the analyte.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for purity determination without the need for a specific reference standard for the analyte.[17][18][19][20][21]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By comparing the integral of a specific proton signal from N-(2-phenylethyl)formamide to the integral of a known amount of an internal standard, the absolute purity can be determined.
-
Advantages:
-
Provides a direct measure of purity without the need for a highly pure reference standard of the analyte itself.
-
Offers structural information about the analyte and any impurities present.
-
Non-destructive technique.
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a certified internal standard of known purity.[18]
-
Signal overlap can complicate quantification if impurities have signals in the same region as the analyte or standard.
-
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical method depends on the specific requirements of the analysis, such as the expected impurities, the required level of sensitivity, and the availability of instrumentation.
| Feature | HPLC-UV/PDA | GC-MS | qNMR |
| Principle | Differential partitioning | Volatility & Mass-to-charge ratio | Nuclear spin resonance |
| Specificity | High (with method validation) | Very High (mass selective) | High (structurally specific) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantitation | Relative (requires standard) | Relative (requires standard) | Absolute (with internal standard) |
| Impurity ID | Limited (retention time, UV) | Good (mass spectrum) | Excellent (structural info) |
| Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Best Suited For | Routine QC, stability studies | Volatile impurities, unknown ID | Primary standard characterization |
Decision-Making Flowchart
The following diagram provides a simplified decision-making process for selecting a purity validation method for N-(2-phenylethyl)formamide.
Caption: Decision Tree for Selecting a Purity Validation Method.
Conclusion
The validation of N-(2-phenylethyl)formamide purity is a critical undertaking that demands a well-reasoned and scientifically sound analytical approach. While HPLC stands out as the primary method for routine quality control due to its robustness, precision, and high throughput, a comprehensive purity assessment often benefits from the application of orthogonal techniques. GC-MS offers unparalleled sensitivity for volatile impurities and valuable structural information, while qNMR provides a direct and absolute measure of purity, making it an excellent tool for the characterization of reference standards.
References
- 1. Formamide, N-(2-phenylethyl)- | 23069-99-0 [chemicalbook.com]
- 2. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Child safety: a validated GC-MS method to determine formamide in EVA foam mats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. series.publisso.de [series.publisso.de]
- 16. Determination of Formamide in Foam Plastics by GC-MS | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. emerypharma.com [emerypharma.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of N-phenethylformamide: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. This guide provides an in-depth cost-benefit analysis of the primary synthesis routes for N-phenethylformamide, a key intermediate in the production of various pharmaceuticals and fine chemicals. By examining the causality behind experimental choices and providing supporting data, this document aims to empower scientists to make informed decisions for their specific research and development needs.
Introduction to N-phenethylformamide and its Synthetic Importance
N-phenethylformamide (N-formylphenethylamine) is a vital building block in organic synthesis. Its structure, featuring a formamide group attached to a phenethylamine backbone, makes it a versatile precursor for the synthesis of a range of biologically active molecules. The efficiency and cost-effectiveness of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide will compare and contrast three major synthetic pathways to N-phenethylformamide:
-
Direct Formylation of Phenethylamine
-
The Leuckart Reaction
-
Catalytic Reductive Amination with CO2 Fixation
Comparative Analysis of Synthesis Routes
A comprehensive evaluation of these methods requires a multi-faceted approach, considering not only the chemical yield but also the cost of raw materials, energy consumption, safety, and environmental footprint.
| Parameter | Route 1: Direct Formylation | Route 2: Leuckart Reaction | Route 3: Catalytic Reductive Amination with CO2 |
| Primary Reactants | Phenethylamine, Formic Acid | Phenylacetaldehyde, Ammonium Formate/Formamide | Phenylacetaldehyde, Ammonia, CO2, H2 |
| Typical Yield | Good to Excellent (85-95%) | Moderate to Good (60-85%) | High (up to 98%)[1] |
| Reaction Time | 1-24 hours[2] | 6-25 hours[3] | 16-24 hours[1] |
| Temperature | 60-80 °C (can be room temp)[2] | High (120-185 °C)[3][4] | High (160 °C)[1] |
| Catalyst | Optional (e.g., In, ZnO, I2) | None (or acid/base promoters) | Required (e.g., Ruthenium-based) |
| Atom Economy | Good | Moderate | Excellent |
| Green Chemistry | Moderate (depends on solvent) | Poor (high temp, potential byproducts) | Good (utilizes CO2) |
| Scalability | High | Moderate (high energy cost) | Potentially high, catalyst stability is key |
In-Depth Analysis of Each Synthesis Route
Route 1: Direct Formylation of Phenethylamine
This is arguably the most straightforward and common laboratory-scale method for the synthesis of N-phenethylformamide. The reaction involves the direct treatment of phenethylamine with a formylating agent, most commonly formic acid.
Causality of Experimental Choices: The choice of formic acid as the formylating agent is driven by its ready availability, low cost, and high reactivity. The reaction can often be performed under solvent-free conditions, which is a significant advantage from a green chemistry perspective.[5] The application of moderate heat (60-80 °C) is typically sufficient to drive the dehydration and subsequent amide bond formation to completion. Catalysts such as indium or zinc oxide can be employed to increase the reaction rate and yield, although they may not always be necessary for good conversion.
Workflow Diagram:
References
- 1. Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of N-(2-phenylethyl)formamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the proper handling of Formamide, N-(2-phenylethyl)-, a compound requiring meticulous safety protocols. Moving beyond a simple checklist, we delve into the rationale behind each protective measure, empowering you to work with confidence and security.
Understanding the Risks: Hazard Profile of N-(2-phenylethyl)formamide
Before handling any chemical, a thorough understanding of its potential hazards is critical. N-(2-phenylethyl)formamide (CAS No. 23069-99-0) presents a multi-faceted risk profile that necessitates a comprehensive personal protective equipment (PPE) strategy.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-phenylethyl)formamide is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Respiratory Sensitization: May cause respiratory irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
The "Danger" signal word associated with this compound underscores the importance of strict adherence to safety protocols to prevent debilitating injuries, particularly to the eyes.
Your Shield: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with N-(2-phenylethyl)formamide. The following recommendations are based on established safety principles for handling hazardous chemicals.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the high risk of serious eye damage, robust eye and face protection is mandatory.
-
Tightly fitting safety goggles are the minimum requirement to protect against splashes.
-
A face shield , worn in conjunction with safety goggles, is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection: Selecting the Right Barrier
-
Nitrile rubber gloves are recommended for handling formamide and are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility chart for specific recommendations.
-
Double gloving can provide an additional layer of protection, particularly during prolonged handling or when there is a higher risk of exposure.
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Promptly remove and replace gloves if contamination occurs. Wash your hands thoroughly after removing gloves.
| Glove Material | Recommendation for N-(2-phenylethyl)formamide | Rationale |
| Nitrile | Recommended for incidental contact | Good general chemical resistance, commonly recommended for formamides. |
| Latex | Limited Use | May not offer sufficient protection against this chemical. |
| Vinyl | Not Recommended | Generally offers poor protection against many chemicals. |
This table provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data.
Body Protection: Shielding from Spills and Splashes
-
A laboratory coat is mandatory to protect street clothes and skin from contamination.
-
Ensure the lab coat is fully buttoned .
-
Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: Engineering Controls as the Primary Safeguard
The primary method for avoiding respiratory irritation is to handle N-(2-phenylethyl)formamide within a properly functioning chemical fume hood . This engineering control is the most effective way to minimize inhalation exposure.
In situations where a fume hood is not available or during a large spill, respiratory protection may be necessary. A risk assessment should be conducted to determine the appropriate respirator. Options may include:
-
An air-purifying respirator (APR) with organic vapor cartridges.
-
A powered air-purifying respirator (PAPR) for higher levels of protection.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection.
Operational Blueprint: Safe Handling and Storage
Adherence to a strict operational and disposal plan is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure you have read and understood the Safety Data Sheet (SDS) for N-(2-phenylethyl)formamide. Confirm that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as outlined in the previous section.
-
Dispensing: Conduct all dispensing and handling of N-(2-phenylethyl)formamide inside a certified chemical fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and other disposable items as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after completing your work.
Storage and Disposal: A Lifecycle Approach
Proper storage and disposal are as critical as safe handling to prevent accidents and environmental contamination.
Storage:
-
Store N-(2-phenylethyl)formamide in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Some sources recommend refrigerated storage, specifically at -20°C. Always follow the storage instructions provided by the manufacturer.
Disposal:
-
All waste containing N-(2-phenylethyl)formamide, including contaminated solid waste like gloves and paper towels, must be disposed of as hazardous waste.
-
Collect liquid waste in a clearly labeled, sealed, and compatible container.
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup.
Emergency Preparedness: Responding to Spills and Exposures
Accidents can happen, and being prepared is key to mitigating their consequences.
-
Spills: In the event of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing Safety: Workflow Diagrams
To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the overall workflow for handling N-(2-phenylethyl)formamide.
Caption: Decision-making workflow for selecting appropriate PPE.
Caption: Step-by-step procedure for safe handling and disposal.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
